PF-06260933
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCIHZXOGHCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-06260933
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06260933 is a potent and selective, orally active small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing its biochemical and cellular activity, and its effects in preclinical models. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its function. This guide is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action: Inhibition of MAP4K4
This compound exerts its biological effects primarily through the direct inhibition of MAP4K4, a serine/threonine kinase belonging to the Ste20-like kinase family. By binding to the ATP-binding site of MAP4K4, this compound competitively inhibits its kinase activity, thereby preventing the phosphorylation of downstream substrates. This inhibition disrupts cellular signaling cascades involved in inflammation, endothelial function, and metabolic regulation.
Signaling Pathways Modulated by this compound
The inhibition of MAP4K4 by this compound has been shown to modulate the activity of key downstream signaling pathways, most notably the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] These pathways are critical regulators of cellular responses to stress, cytokines, and other inflammatory stimuli.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| MAP4K4 | Kinase Assay | 3.7 | - | [2][3] |
| MAP4K4 | Kinase Assay | ~11 | - | [1] |
| MAP4K4 | Kinase Assay | 140 | - | |
| MINK1 | Kinase Assay | 8 | - | |
| TNIK | Kinase Assay | 13 | - | |
| Cellular Activity | - | 160 | - | [2] |
| LPS-induced TNF-α production | Cellular Assay | ~100 | Human Monocytes | [1] |
Table 2: Preclinical In Vivo Efficacy
| Animal Model | Dosing | Effect | Reference |
| ApoE-/- mice on a Western diet | 10 mg/kg | Reduced atherosclerotic plaque formation | [3] |
| ob/ob mice | 15 mg/kg | Decreased fasting blood glucose | [3] |
| Wild-type mice | 15 mg/kg | Decreased LPS-induced TNF-α levels | [3] |
| Atherosclerosis mouse model | - | Ameliorated plaque development (46.0% vs 25.5%) and reduced plasma glucose | [2] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and oral bioavailability in preclinical species are not consistently reported in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAP4K4 and other kinases.
Methodology:
-
Reagents: Recombinant human MAP4K4 enzyme, kinase buffer, ATP, appropriate substrate (e.g., myelin basic protein), and this compound.
-
Procedure:
-
A reaction mixture is prepared containing the kinase, substrate, and varying concentrations of this compound in a suitable kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The extent of substrate phosphorylation is quantified using a suitable detection method, such as a radiometric assay (e.g., ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
TNF-α-Induced Endothelial Permeability Assay
Objective: To assess the effect of this compound on TNF-α-induced hyperpermeability of an endothelial cell monolayer.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) are cultured to form a confluent monolayer on a porous membrane insert (e.g., Transwell®).
-
Treatment: The endothelial monolayer is pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with TNF-α (e.g., 10 ng/mL) for a further period (e.g., 4-24 hours).
-
Permeability Measurement:
-
A high molecular weight fluorescent tracer, such as fluorescein (B123965) isothiocyanate (FITC)-dextran (e.g., 70 kDa), is added to the upper chamber of the insert.
-
After a defined incubation period (e.g., 30-60 minutes), the amount of FITC-dextran that has passed through the monolayer into the lower chamber is quantified by measuring the fluorescence of the medium in the lower chamber using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
-
Data Analysis: The fluorescence intensity in the lower chamber is directly proportional to the permeability of the endothelial monolayer. The effect of this compound is determined by comparing the permeability of treated cells to that of cells treated with TNF-α alone.
Western Blot Analysis of JNK and NF-κB Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of JNK and the p65 subunit of NF-κB in response to a stimulus.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HUVECs or macrophages) are cultured and treated with this compound before stimulation with an appropriate agonist (e.g., TNF-α or LPS).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the phosphorylated forms of JNK (p-JNK) and NF-κB p65 (p-p65), as well as antibodies for total JNK and total p65 as loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Preclinical In Vivo Studies
This compound has been evaluated in various rodent models to assess its in vivo efficacy and to establish a proof-of-concept for its therapeutic potential.
Atherosclerosis Mouse Model
-
Model: Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat "Western" diet.
-
Treatment: this compound administered at 10 mg/kg.
-
Key Findings: Significant reduction in the formation of atherosclerotic plaques.[3]
Diabetes Mouse Model
-
Model: Genetically obese (ob/ob) mice, a model for type 2 diabetes.
-
Treatment: this compound administered at 15 mg/kg.
-
Key Findings: A notable decrease in fasting blood glucose levels.[3]
Acute Inflammation Mouse Model
-
Model: Wild-type mice challenged with lipopolysaccharide (LPS).
-
Treatment: this compound administered at 15 mg/kg.
-
Key Findings: A significant reduction in circulating levels of the pro-inflammatory cytokine TNF-α.[3]
Clinical Development
As of the latest available information, there are no publicly registered clinical trials for this compound. Its development appears to be in the preclinical stage.
Conclusion
This compound is a potent and selective inhibitor of MAP4K4 with demonstrated activity in a range of in vitro and in vivo models. Its mechanism of action, centered on the inhibition of MAP4K4 and the subsequent modulation of the JNK and NF-κB signaling pathways, positions it as a promising therapeutic candidate for diseases with an underlying inflammatory or metabolic component. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
PF-06260933: A Technical Examination of its MAP4K4 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of PF-06260933, a potent and orally active inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The document details its inhibitory activity, the experimental methodologies used for its characterization, and the broader context of MAP4K4 signaling.
Quantitative Selectivity Profile
This compound has been identified as a highly selective inhibitor of MAP4K4. Its potency is highlighted by its low nanomolar half-maximal inhibitory concentration (IC50) in biochemical assays. However, it is important to note the variability in the reported IC50 values across different studies, which may be attributed to variations in assay conditions and formats.
The compound also demonstrates inhibitory activity against other kinases, particularly within the same family, such as Misshapen-like Kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK). Despite this, this compound maintains a notable degree of selectivity for MAP4K4 over a broader panel of kinases.
Table 1: Biochemical IC50 Values for this compound
| Kinase | IC50 (nM) | Reference(s) |
| MAP4K4 | 3.7 | [1][2][3] |
| MAP4K4 | 11 | [3] |
| MAP4K4 | 140 | |
| MINK1 | 8 | [1] |
| TNIK | 13 | |
| TNIK | 15 | [1] |
Note: The variability in reported IC50 values for MAP4K4 highlights the importance of considering assay-specific conditions when comparing potency data.
In addition to the specific kinases listed above, this compound has been profiled against a panel of 41 other kinases, where it demonstrated high selectivity at a concentration of 1 µM[1]. The detailed results of this broad kinase panel are not publicly available in the primary literature. The cellular activity of this compound has also been assessed, with a reported IC50 of 160 nM in a cell-based assay[2].
Experimental Protocols
The determination of the kinase inhibitory profile of compounds like this compound typically involves robust and sensitive biochemical assays. The primary method cited for characterizing this inhibitor is a Fluorescence Resonance Energy Transfer (FRET)-based assay. A common platform for this type of analysis is the LanthaScreen™ Eu Kinase Binding Assay.
Principle of the FRET-Based Kinase Assay (LanthaScreen™)
This assay format measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase of interest. The kinase is typically tagged (e.g., with GST), and a europium-labeled anti-tag antibody is used for detection. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP pocket of the kinase will displace the tracer, leading to a decrease in the FRET signal. This change in FRET is proportional to the inhibitory activity of the compound.
Representative Protocol for IC50 Determination
The following is a generalized protocol for determining the IC50 of an inhibitor using a LanthaScreen™ Eu Kinase Binding Assay, based on publicly available procedures for MAP4K4.
Materials:
-
Recombinant MAP4K4 enzyme
-
Europium-labeled anti-tag antibody (e.g., Anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Test compound (this compound) serially diluted in DMSO
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody solution in kinase reaction buffer.
-
Prepare a 2X tracer solution in kinase reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer to achieve a 4X final concentration.
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the 4X this compound dilution or vehicle control (DMSO in kinase buffer) to the appropriate wells.
-
Add 5 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 10 µL of the 2X tracer solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a microplate reader capable of time-resolved FRET (TR-FRET). The emission of both the donor (europium) and acceptor (Alexa Fluor™ 647) are measured.
-
-
Data Analysis:
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.
-
The data is normalized to controls (0% inhibition with DMSO vehicle and 100% inhibition with a saturating concentration of a known inhibitor or in the absence of kinase).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes and Pathways
MAP4K4 Signaling Pathways
MAP4K4 is a serine/threonine kinase that acts as an upstream regulator in several key signaling cascades. It is implicated in a variety of cellular processes, including inflammation, cell migration, and metabolism. The diagram below illustrates the central role of MAP4K4 in activating downstream pathways such as the JNK, p38 MAPK, and NF-κB signaling cascades.
Caption: Overview of major MAP4K4 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
The process of determining the inhibitory constant of a compound against a target kinase follows a structured workflow. The diagram below outlines the key steps, from reagent preparation to data analysis, in a typical biochemical kinase inhibition assay.
Caption: Generalized workflow for determining the IC50 of a kinase inhibitor.
References
PF-06260933: A Technical Guide to a Selective MAP4K4 Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
PF-06260933 is a potent, orally active, and highly selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). As a key signaling node in various cellular processes, MAP4K4 has emerged as a therapeutic target in a range of diseases, including metabolic disorders, inflammatory conditions, and neurological deficits. This compound serves as a critical tool for elucidating the physiological and pathological functions of MAP4K4. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo experimental findings, and detailed experimental protocols.
Core Function and Mechanism of Action
This compound functions as a highly selective ATP-competitive inhibitor of MAP4K4, a serine/threonine kinase.[1] By binding to the kinase domain of MAP4K4, this compound blocks its catalytic activity, thereby preventing the phosphorylation of downstream substrates. This inhibition modulates key signaling pathways implicated in inflammation, insulin (B600854) resistance, and cell migration.
The primary downstream signaling cascades affected by this compound-mediated MAP4K4 inhibition include the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and an improvement in insulin sensitivity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various assays.
| Parameter | Value | Assay Type | Reference |
| IC50 vs. MAP4K4 | 3.7 nM | Kinase Assay | |
| IC50 vs. MAP4K4 | ~11 nM | Biochemical Assay | [1] |
| IC50 vs. MAP4K4 | 140 nM | Kinase Assay | [2] |
| Cellular IC50 | 160 nM | Cell-based Assay | |
| IC50 vs. MINK1 | 8 nM | Kinase Assay | [2] |
| IC50 vs. TNIK | 13 nM | Kinase Assay | [2] |
| IC50 vs. TNIK | 15 nM | Kinase Assay | [3] |
| Table 1: In Vitro Inhibitory Activity of this compound |
| Experimental Model | Effect of this compound | Reference |
| TNF-α-mediated endothelial permeability | Robustly prevented in human aortic endothelial cells. | |
| Atherosclerotic plaque development in Apoe-/- mice | Ameliorated further plaque development and/or promoted plaque regression (46.0% vs. 25.5%). | |
| LPS-induced TNF-α production in human monocytes | Reduced with an IC50 of ~100 nM. | [1] |
| Insulin-stimulated glucose uptake in human skeletal muscle cells | Enhanced by over 50%. | [1] |
| Collagen- or thrombin-induced platelet aggregation | Inhibited by 70.9% and 61.2%, respectively, at 20 µM. | [3] |
| Neurite outgrowth in cultured mouse hippocampal neurons | Reduced total neurite length at concentrations of 5 µM or more. | [1] |
| Table 2: In Vitro and In Vivo Efficacy of this compound |
Signaling Pathways and Experimental Workflows
MAP4K4-Mediated Inflammatory Signaling Pathway
This compound inhibits MAP4K4, which is activated by inflammatory stimuli such as TNF-α. This inhibition prevents the downstream activation of the JNK and NF-κB signaling pathways, leading to reduced expression of pro-inflammatory genes.
Caption: Inhibition of the MAP4K4-mediated inflammatory signaling pathway by this compound.
MAP4K4 Regulation of Neurite Outgrowth
In neuronal cells, MAP4K4 is involved in a signaling cascade that regulates neurite outgrowth through the JNK pathway and the phosphorylation of GAP43. This compound has been shown to inhibit this process.
Caption: this compound inhibits the MAP4Ks-JNK-GAP43 signaling cascade involved in neurite outgrowth.
General Experimental Workflow for In Vivo Atherosclerosis Studies
The efficacy of this compound in reducing atherosclerosis has been evaluated in mouse models. A general workflow for these studies is depicted below.
Caption: A generalized workflow for evaluating the anti-atherosclerotic effects of this compound in mice.
Detailed Experimental Protocols
In Vivo Atherosclerosis Mouse Model
-
Animal Models: Male 8 to 10-week-old Apoe-/- or Ldlr-/- mice.
-
Diet: Mice are placed on a high-fat diet (HFD) for 10 weeks prior to drug administration to induce atherosclerosis.
-
Drug Administration:
-
This compound is dissolved in deionized water.
-
The compound is administered orally to the mice at a dose of 10 mg/kg twice daily for 6 to 10 weeks.
-
A control group receives oral administration of water as a vehicle.
-
-
Euthanasia and Tissue Collection: Mice are euthanized by CO2 inhalation followed by bilateral pneumothorax. Aortas and other relevant tissues are collected for analysis.
-
Analysis:
-
Atherosclerotic Plaque Area: Aortas are stained (e.g., with Oil Red O) to visualize lipid-rich plaques, and the total plaque area is quantified.
-
Plasma Analysis: Blood samples are collected to measure plasma glucose and lipid content.
-
In Vitro Endothelial Permeability Assay
-
Cell Culture: Human aortic endothelial cells (HAECs) or human umbilical vein endothelial cells (HUVECs) are maintained in appropriate endothelial growth medium (e.g., EGM2) at 37°C and 5% CO2.
-
Treatment: Cells are treated with either vehicle or this compound at various concentrations.
-
Induction of Permeability: TNF-α is added to the cell cultures to induce endothelial permeability.
-
Permeability Measurement: Endothelial permeability can be assessed by measuring the passage of a tracer molecule (e.g., fluorescently labeled dextran) across the endothelial monolayer. The fluorescence in the lower chamber of a transwell system is quantified.
-
Analysis: The effect of this compound on preventing TNF-α-induced permeability is determined by comparing the tracer passage in treated versus untreated cells.
Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation:
-
Human whole blood is drawn into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
-
Platelet Aggregation Measurement:
-
PRP is placed in an aggregometer cuvette with a stir bar at 37°C.
-
A baseline light transmission is established.
-
Platelet aggregation is induced by adding an agonist such as collagen, ADP, or thrombin.
-
This compound or vehicle is pre-incubated with the PRP before the addition of the agonist.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Analysis: The percentage of inhibition of platelet aggregation by this compound is calculated by comparing the maximal aggregation in the presence and absence of the inhibitor.[3]
Neurite Outgrowth Assay
-
Cell Culture: Primary mouse hippocampal neurons are cultured on a suitable substrate (e.g., poly-L-lysine and laminin-coated plates).
-
Compound Treatment: Neurons are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Immunostaining: After a defined incubation period (e.g., 3 days), the cells are fixed and stained with antibodies against neuronal markers such as MAP2 to visualize neurites.
-
Imaging and Analysis:
-
Images of the stained neurons are acquired using a high-content imaging system.
-
Automated image analysis software is used to quantify neurite length and other morphological parameters.
-
-
Statistical Analysis: The effect of this compound on neurite outgrowth is determined by comparing the measurements from treated and control wells.[1]
Clinical Development Status
As of the latest available information, this compound is a preclinical research tool and has not entered formal clinical trials in humans. Its primary application remains in laboratory settings to investigate the biological roles of MAP4K4.
Conclusion
This compound is a valuable pharmacological tool for the study of MAP4K4 signaling. Its high potency and selectivity have enabled researchers to probe the function of MAP4K4 in a variety of disease models, revealing its involvement in inflammation, metabolism, and neuronal development. The data and protocols summarized in this guide provide a foundation for further research into the therapeutic potential of MAP4K4 inhibition.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06260933: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06260933 is a potent and highly selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This serine/threonine kinase is a critical node in signaling pathways that regulate inflammation, insulin (B600854) resistance, and cell migration. By targeting MAP4K4, this compound modulates downstream signaling cascades, primarily the c-Jun N-terminal kinase (JNK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data from preclinical studies and detailed experimental protocols.
Core Mechanism of Action and Downstream Signaling
This compound exerts its biological effects through the direct inhibition of MAP4K4. This upstream kinase, when activated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), phosphorylates and activates downstream kinases, initiating a signaling cascade. The primary downstream pathways impacted by this compound are the JNK and NF-κB pathways.
JNK Pathway: Inhibition of MAP4K4 by this compound prevents the phosphorylation and activation of downstream kinases in the JNK cascade, leading to reduced activity of the transcription factor AP-1. This results in decreased production of pro-inflammatory cytokines.
NF-κB Pathway: this compound-mediated inhibition of MAP4K4 also blocks the activation of the NF-κB pathway.[1] This leads to a reduction in the transcription of genes encoding for pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).[1]
The culmination of this targeted inhibition is a potent anti-inflammatory effect and improved insulin sensitivity, as demonstrated in various preclinical models.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| MAP4K4 Kinase IC50 | 3.7 nM | Biochemical Assay | [2] |
| Cellular IC50 | 160 nM | Cell-based Assay | [2] |
| TNF-α Production IC50 | ~100 nM | LPS-stimulated Human Monocytes | [1] |
| Insulin-Stimulated Glucose Uptake | >50% Enhancement | Human Skeletal Muscle Cells | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| ob/ob Mice (Type II Diabetes Model) | 10 mg/kg, p.o., bid for 4 weeks | 44% reduction in fasting blood glucose | [3] |
| LPS-induced Inflammation in Mice | 15 mg/kg, p.o. | >90% inhibition of plasma TNF-α levels | [3] |
| ApoE-/- Mice (Atherosclerosis Model) | 10 mg/kg, twice daily for 6 weeks | Ameliorated plaque development | [4] |
| Ldlr-/- Mice on High-Fat Diet | 10 mg/kg, twice daily for 10 weeks | Ameliorated plaque development | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro MAP4K4 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the MAP4K4 enzyme.
-
Methodology: A Fluorescence Resonance Energy Transfer (FRET)-based assay utilizing the catalytic domain of human recombinant MAP4K4 was employed.[3]
-
Reagents: Human recombinant MAP4K4 catalytic domain, FRET-based peptide substrate, ATP, and varying concentrations of this compound.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the MAP4K4 enzyme, the FRET peptide substrate, and the inhibitor.
-
Detection: The reaction progress is monitored by measuring the FRET signal over time using a suitable plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Assay for MAP4K4 Inhibition
-
Objective: To assess the potency of this compound in a cellular context by measuring the inhibition of TRAF2 phosphorylation.
-
Methodology: This assay is designed to identify compounds that inhibit MAP4K4's phosphorylation of serine/threonine residues on TRAF2.[3]
-
Cell Line: A suitable human cell line endogenously or exogenously expressing MAP4K4 and TRAF2.
-
Procedure: Cells are pre-incubated with varying concentrations of this compound followed by stimulation to induce MAP4K4 activity.
-
Detection: Cell lysates are collected, and the phosphorylation status of TRAF2 is determined using a specific antibody against phosphorylated TRAF2 via Western blotting or ELISA.
-
Data Analysis: The level of phosphorylated TRAF2 is quantified and normalized to total TRAF2. The IC50 is calculated from the dose-response curve.
-
LPS-Induced TNF-α Production in Human Monocytes
-
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α production in primary human cells.
-
Methodology:
-
Cell Source: Primary human monocytes isolated from peripheral blood.
-
Procedure: Monocytes are pre-treated with various concentrations of this compound for a specified period, followed by stimulation with Lipopolysaccharide (LPS).
-
Detection: The concentration of TNF-α in the cell culture supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each concentration of this compound, and the IC50 value is determined.
-
In Vivo Model of Type II Diabetes (ob/ob Mice)
-
Objective: To assess the in vivo efficacy of this compound on glucose metabolism in a genetic model of obesity and type II diabetes.
-
Methodology:
-
Animal Model: Male ob/ob mice.
-
Treatment: Animals were treated with either vehicle, rosiglitazone (B1679542) (1 mg/kg, p.o., bid), or this compound (10 mg/kg, p.o., bid) for 4 weeks.[3]
-
Endpoint Measurement: Fasting blood glucose levels were measured at the end of the treatment period.
-
Data Analysis: Statistical analysis is performed to compare the mean fasting blood glucose levels between the treatment groups and the vehicle control group.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MAP4K4. Its mechanism of action, centered on the inhibition of the JNK and NF-κB downstream signaling pathways, provides a strong rationale for its therapeutic potential in inflammatory and metabolic diseases. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or exploring MAP4K4 as a therapeutic target. Further investigation into the broader downstream effects and clinical translation of this compound and other MAP4K4 inhibitors is warranted.
References
An In-Depth Technical Guide to PF-06260933: A Potent Inhibitor of the JNK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-06260933, a highly selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). By inhibiting MAP4K4, this compound effectively modulates the c-Jun N-terminal Kinase (JNK) signaling pathway, a critical regulator of cellular processes such as inflammation, apoptosis, and stress responses. This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for the evaluation of this compound.
Mechanism of Action: Inhibition of MAP4K4 and Downstream JNK Signaling
This compound is an ATP-competitive inhibitor of MAP4K4, a serine/threonine kinase that acts as an upstream regulator of the JNK pathway.[1] By binding to the ATP-binding pocket of MAP4K4, this compound prevents its phosphorylation and activation. This, in turn, blocks the downstream phosphorylation cascade involving MAP3Ks (e.g., MEKK1), MAP2Ks (MKK4/7), and ultimately JNK itself.[2][3] The inhibition of JNK activation prevents the phosphorylation of its downstream targets, such as the transcription factor c-Jun, thereby modulating gene expression involved in inflammatory and stress responses.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound [4][5]
| Target Kinase | IC50 (nM) | Assay Type |
| MAP4K4 | 3.7 | Biochemical Kinase Assay |
| MAP4K4 | ~11 | Biochemical Assay |
| MAP4K4 (cellular) | 160 | Cell-based Assay |
| MINK1 | 8 | Biochemical Kinase Assay |
| TNIK | 15 | Biochemical Kinase Assay |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Endpoint | IC50 / Effect |
| LPS-stimulated human monocytes | TNF-α Production | Reduction of TNF-α | ~100 nM[2] |
| Human skeletal muscle cells | Insulin-stimulated glucose uptake | Enhancement of glucose uptake | >50% increase[2] |
| Human Aortic Endothelial Cells (EC) | TNF-α-mediated endothelial permeability | Prevention of permeability | Robust prevention[6] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Dosing Regimen | Key Findings |
| Insulin-resistant mice | Not specified | Improved glucose tolerance and reduced fasting blood glucose[2] |
| ApoE-/- mice on a Western diet | 10 mg/kg | Decreased plaque formation[4] |
| ob/ob mice | 15 mg/kg | Decreased fasting blood glucose levels[4] |
| Wild-type mice (LPS-induced) | 15 mg/kg | Decreased TNF-α levels[4] |
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing |
| Plasma Exposure | Free drug concentrations above cell IC50 for ~4-6 hours | 10 mg/kg, oral[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro MAP4K4 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against MAP4K4.
Materials:
-
Recombinant human MAP4K4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant MAP4K4 enzyme, and MBP substrate.
-
Add varying concentrations of this compound (e.g., in a 10-point dose-response curve) or vehicle (DMSO) to the reaction mixture.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell-Based TNF-α Release Assay in Human Monocytes
Objective: To assess the effect of this compound on lipopolysaccharide (LPS)-induced TNF-α production in human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Human TNF-α ELISA kit
Procedure:
-
Isolate human monocytes from PBMCs or culture THP-1 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere.[8]
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL for THP-1 cells) for 4 hours.[8]
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of TNF-α production.
In Vitro Endothelial Permeability Assay
Objective: To evaluate the effect of this compound on TNF-α-induced hyperpermeability of a human umbilical vein endothelial cell (HUVEC) monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium (e.g., EGM-2)
-
FITC-dextran (e.g., 40 kDa)
-
Fluorometer
Procedure:
-
Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen or fibronectin).
-
Seed HUVECs onto the inserts at a high density and culture until a confluent monolayer is formed, typically for 2-3 days.
-
Pre-treat the HUVEC monolayer with this compound or vehicle (DMSO) for 1 hour.
-
Add TNF-α (e.g., 10 ng/mL) to the upper chamber to induce hyperpermeability and incubate for 4 hours.[9]
-
Add FITC-dextran to the upper chamber.
-
After a defined period (e.g., 30 minutes), collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorometer.
-
Calculate the permeability coefficient and determine the effect of this compound on TNF-α-induced permeability.
In Vivo Mouse Model of Non-Alcoholic Steatohepatitis (NASH) and Liver Fibrosis
Objective: To assess the therapeutic efficacy of this compound in a diet-induced mouse model of NASH and liver fibrosis.
Animal Model:
-
Male C57BL/6J mice are commonly used.
-
NASH and fibrosis can be induced by feeding a methionine- and choline-deficient (MCD) diet or a high-fat, high-cholesterol, and high-fructose diet.
Procedure (MCD Diet Model):
-
Acclimate mice to the facility for at least one week.
-
Divide mice into treatment groups: vehicle control, this compound treated, and a normal diet control group.
-
Induce NASH and fibrosis by feeding the mice an MCD diet for a period of 4-8 weeks.
-
Initiate treatment with this compound (e.g., 10 mg/kg, orally, once or twice daily) or vehicle. The treatment can be prophylactic (started at the same time as the diet) or therapeutic (started after the establishment of the disease).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood for analysis of liver enzymes (ALT, AST) and other relevant biomarkers.
-
Euthanize the mice and collect liver tissue for histological analysis (H&E staining for steatosis and inflammation, Sirius Red or Masson's trichrome staining for fibrosis) and for measurement of hydroxyproline (B1673980) content as a quantitative measure of collagen deposition.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for the JNK pathway inhibitor this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. PF 06260933 dihydrochloride | Other MAPK | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 9. Frontiers | DT-13 Ameliorates TNF-α-Induced Vascular Endothelial Hyperpermeability via Non-Muscle Myosin IIA and the Src/PI3K/Akt Signaling Pathway [frontiersin.org]
PF-06260933: A Technical Guide to NF-κB Pathway Modulation via MAP4K4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-06260933, a potent and selective inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The document details its mechanism of action, particularly in the context of NF-κB pathway modulation, and presents key quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound functions as a highly selective, ATP-competitive small-molecule inhibitor of MAP4K4.[1] MAP4K4, a serine/threonine kinase, is a key regulator of inflammatory signaling pathways, including the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] By inhibiting MAP4K4, this compound effectively blocks the downstream activation of these cascades. This interruption leads to a significant reduction in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pivotal mediators of inflammatory responses.[1] The compound's ability to modulate these pathways underscores its therapeutic potential in metabolic and inflammatory diseases.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, compiled from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| MAP4K4 | Kinase Assay | 3.7 nM | [2][3][4][5] |
| MAP4K4 | Dihydrochloride form, Kinase Assay | 140 nM | [6] |
| MAP4K4 | Cellular Assay | 160 nM | [2][5] |
| MINK1 | Kinase Assay | 8 nM | [4] |
| TNIK | Kinase Assay | 15 nM (13 nM for dihydrochloride) | [4] |
| TNF-α Production | LPS-stimulated Human Monocytes | ~100 nM | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetic Properties of this compound
| Model | Dosage | Effect | Reference |
| Insulin-resistant mice | Not specified | Improved glucose tolerance and reduced fasting blood glucose | [1] |
| ApoE-/- mice on Western diet | 10 mg/kg | Decreased plaque formation | [4] |
| Wild-type mice | 15 mg/kg | Decreased LPS-induced increases in TNF-α levels | [4] |
| ob/ob mice | 15 mg/kg | Decreased fasting blood glucose levels | [4] |
| Mouse model | 10 mg/kg (oral) | Free drug concentrations remained above the cell IC50 for 4-6 hours | [3] |
Signaling Pathway Diagram
The following diagram illustrates the role of MAP4K4 in the NF-κB signaling pathway and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on descriptions found in publicly available resources.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAP4K4.
Materials:
-
Recombinant human MAP4K4 enzyme
-
ATP
-
Suitable kinase substrate (e.g., Myelin Basic Protein)
-
This compound (serially diluted)
-
Kinase assay buffer
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Methodology:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.
-
Add the recombinant MAP4K4 enzyme to the wells of a 96-well plate.
-
Add the diluted this compound or vehicle (DMSO) to the wells containing the enzyme and incubate for a pre-determined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP (spiked with [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays).
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP. For the ADP-Glo™ assay, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Quantify the kinase activity. For radiometric assays, measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, add Kinase Detection Reagent to convert ADP to ATP, and then measure the generated luminescence.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay for TNF-α Production in Human Monocytes
Objective: To measure the effect of this compound on the production of TNF-α in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).
-
Lipopolysaccharide (LPS).
-
This compound (serially diluted).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
TNF-α ELISA kit.
-
96-well cell culture plates.
Methodology:
-
Plate human monocytes or THP-1 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a MAP4K4 inhibitor like this compound.
References
The Biological Activity of PF-06260933: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06260933 is a potent and selective, orally active small-molecule inhibitor of the Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3][4] MAP4K4, a member of the STE20/MAP4K family of serine/threonine protein kinases, is a key regulator of various cellular processes, including inflammation, insulin (B600854) signaling, and endothelial function.[3][5] By competitively binding to the ATP-binding site of MAP4K4, this compound effectively blocks its kinase activity, leading to the modulation of downstream signaling pathways such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) cascades.[3] This inhibitory action translates into a range of biological effects, including anti-inflammatory and insulin-sensitizing properties, which are currently being investigated for their therapeutic potential in metabolic and inflammatory diseases.[3][4]
Quantitative Data Summary
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.
In Vitro Potency and Selectivity
| Target | Assay Type | IC50 | Reference(s) |
| MAP4K4 | Kinase Assay | 3.7 nM | [1][2][4] |
| ~11 nM | [3] | ||
| 140 nM | [6] | ||
| MINK1 | Kinase Assay | 8 nM | [7] |
| TNIK | Kinase Assay | 15 nM | [7] |
| Panel of 41 other kinases | Kinase Assay | >1 µM | [7] |
Cellular Activity
| Biological Process | Cell Type | Assay | Key Finding | Reference(s) |
| Cellular MAP4K4 Inhibition | General | Cellular Assay | IC50: 160 nM | [1][2] |
| Anti-inflammatory Activity | LPS-stimulated human monocytes | TNF-α production | IC50: ~100 nM | [3] |
| Insulin Sensitization | Human skeletal muscle cells | Insulin-stimulated glucose uptake | >50% enhancement | [3] |
| Antiviral Activity | Human foreskin fibroblast (HFF) cells | CMV strain AD169 replication | EC50: 9.6 µM | [7] |
| CMV strain Merlin(R1111) replication | EC50: 13.3 µM | [7] | ||
| Anti-platelet Aggregation | Isolated human platelets | Collagen-induced aggregation | 70.9% inhibition at 20 µM | [7] |
| Thrombin-induced aggregation | 61.2% inhibition at 20 µM | [7] |
In Vivo Efficacy
| Animal Model | Condition | Dosage | Key Finding | Reference(s) |
| ApoE-/- and Ldlr-/- mice | Atherosclerosis | 10 mg/kg, orally | 46.0% vs 25.5% plaque regression/amelioration | [1][2] |
| ob/ob mice | Hyperglycemia | 15 mg/kg | Reduction in fasting blood glucose | [7] |
| Insulin-resistant mouse models | Insulin Resistance | Not specified | Improved glucose tolerance and reduced fasting blood glucose | [3] |
| Wild-type mice | LPS-induced inflammation | 15 mg/kg | Decreased TNF-α levels | [7] |
Signaling Pathways and Experimental Workflows
MAP4K4 Signaling Pathway
The primary mechanism of action of this compound is the inhibition of MAP4K4, which is an upstream regulator of the JNK and NF-κB signaling pathways. These pathways are crucial in mediating inflammatory responses and are implicated in the pathogenesis of various diseases.
Caption: MAP4K4 signaling cascade leading to inflammation.
In Vivo Atherosclerosis Study Workflow
The in vivo efficacy of this compound in an atherosclerosis model is a key indicator of its therapeutic potential. The following diagram outlines the typical experimental workflow for such a study.
Caption: Workflow for in vivo atherosclerosis studies.
Experimental Protocols
MAP4K4 Kinase Inhibition Assay
The inhibitory activity of this compound against MAP4K4 is typically determined using a biochemical kinase assay. A common method is a FRET-based assay that utilizes the catalytic domain of human recombinant MAP4K4.[5] The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of various concentrations of the inhibitor. The IC50 value is then calculated from the dose-response curve.
Cellular TNF-α Production Assay
The anti-inflammatory effect of this compound is assessed by measuring its ability to inhibit TNF-α production in stimulated immune cells.[3]
-
Cell Culture: Human monocytes are isolated from peripheral blood and cultured in appropriate media.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of this compound before LPS stimulation.
-
Quantification: After a suitable incubation period, the concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
In Vivo Atherosclerosis Mouse Model
The efficacy of this compound in reducing atherosclerosis is evaluated in genetically modified mouse models that are prone to developing atherosclerotic plaques.[1][8]
-
Animal Models: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice are commonly used.[9] These mice develop hypercholesterolemia and atherosclerotic lesions, especially when fed a high-fat diet.[9]
-
Diet: The mice are fed a Western-type high-fat diet to accelerate the development of atherosclerosis.
-
Drug Administration: this compound is administered orally at a dose of 10 mg/kg, typically twice daily, for a period of 6 to 10 weeks.[1] A vehicle control group receives the same treatment without the active compound.
-
Atherosclerotic Plaque Analysis: After the treatment period, the mice are euthanized, and the aortas are dissected. The atherosclerotic plaques in the aorta are stained (e.g., with Oil Red O) and the total plaque area is quantified.
-
Plasma Analysis: Blood samples are collected to measure plasma levels of lipids (e.g., cholesterol, triglycerides) and glucose.
Endothelial Permeability Assay
The effect of this compound on endothelial barrier function can be assessed using an in vitro endothelial permeability assay.[1]
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer on a semi-permeable membrane in a Transwell insert.
-
Treatment: The endothelial cell monolayer is treated with an inflammatory stimulus, such as TNF-α, to induce an increase in permeability. The effect of this compound is tested by pre-incubating the cells with the compound before adding the stimulus.
-
Permeability Measurement: A fluorescently labeled high-molecular-weight dextran (B179266) is added to the upper chamber of the Transwell. The amount of dextran that passes through the endothelial monolayer into the lower chamber over a specific time period is measured using a fluorescence plate reader.
-
Data Analysis: The permeability is expressed as the percentage of dextran that has crossed the monolayer. The effect of this compound is determined by comparing the permeability in the treated group to the control group.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MAP4K4 with demonstrated biological activity in a range of in vitro and in vivo models. Its ability to modulate inflammatory and metabolic pathways through the inhibition of the JNK and NF-κB signaling cascades highlights its potential as a therapeutic agent for diseases with an inflammatory or metabolic component. The quantitative data and experimental protocols summarized in this guide provide a comprehensive overview of the biological activity of this compound for researchers and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAPK | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
PF-06260933: A Technical Guide to a Selective MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06260933 is a potent and highly selective, orally active small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] MAP4K4, a serine/threonine kinase, is a key regulator of signaling pathways implicated in a variety of disease processes, including inflammation, metabolic disorders, and cancer.[3][4] As an ATP-competitive inhibitor, this compound has emerged as a valuable tool for elucidating the physiological and pathological roles of MAP4K4 and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound.
Physicochemical Properties
This compound, with the chemical name 5-(4-chlorophenyl)-[3,3'-bipyridine]-6,6'-diamine, possesses favorable physicochemical properties for a research compound, including moderate human liver microsomal (HLM) clearance.[5][6]
| Property | Value |
| Chemical Formula | C₁₆H₁₃ClN₄ |
| Molecular Weight | 296.75 g/mol |
| CAS Number | 1811510-56-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and selective inhibition of MAP4K4.[1][2] MAP4K4 is an upstream regulator of critical signaling cascades, most notably the c-Jun N-terminal kinase (JNK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[3][7] By binding to the ATP-binding site of MAP4K4, this compound prevents the phosphorylation and activation of downstream targets, thereby modulating inflammatory responses and metabolic processes.
Under inflammatory conditions, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) can activate MAP4K4.[3][8] Activated MAP4K4, in turn, phosphorylates and activates downstream kinases in the JNK and NF-κB pathways. The JNK pathway activation leads to the phosphorylation of transcription factors like c-Jun, which promotes the expression of pro-inflammatory genes.[3][4] Similarly, the NF-κB pathway, upon activation, leads to the translocation of NF-κB into the nucleus and the subsequent transcription of genes encoding inflammatory cytokines.[7] this compound, by inhibiting MAP4K4, effectively blocks these downstream events.
Quantitative Data
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of MAP4K4 with an IC50 in the low nanomolar range. It also exhibits inhibitory activity against other kinases, particularly MINK1 and TNIK, which are structurally related to MAP4K4.[6]
| Target Kinase | IC50 (nM) | Assay Type |
| MAP4K4 | 3.7 | Biochemical |
| MAP4K4 | 160 | Cellular |
| MINK1 | 8 | Biochemical |
| TNIK | 15 | Biochemical |
Note: Data compiled from multiple sources.[2][6]
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the in vivo efficacy of this compound in models of atherosclerosis and diabetes.
| Animal Model | Treatment | Key Findings | Reference |
| ApoE-/- mice on a Western diet | 10 mg/kg this compound | Decreased atherosclerotic plaque formation. | [6] |
| ob/ob mice | 15 mg/kg this compound | Reduced fasting blood glucose levels. | [6] |
| Insulin-resistant mouse models | Not specified | Improved glucose tolerance and reduced fasting blood glucose. | [9] |
Pharmacokinetic Parameters in Mice
Following oral administration, this compound demonstrates suitable pharmacokinetic properties for in vivo studies, with plasma concentrations exceeding the cellular IC50 for several hours.
| Parameter | Value | Dosing |
| Plasma Exposure | Free drug concentrations above cellular IC50 for 4-6 hours | 10 mg/kg (oral) |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability are not publicly available.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro potency of an inhibitor against a target kinase.
-
Reagents and Materials:
-
Recombinant kinase (e.g., MAP4K4)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compound (this compound)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound to the assay wells.
-
Add the kinase enzyme solution to all wells and incubate to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production via luminescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
-
Atherosclerosis Mouse Model (General Protocol)
This protocol describes a common method for inducing and evaluating atherosclerosis in ApoE-/- mice.
-
Animals:
-
ApoE-deficient (ApoE-/-) mice on a C57BL/6 background.
-
-
Diet and Treatment:
-
Analysis of Atherosclerotic Lesions:
-
At the end of the study, euthanize the mice and perfuse the vasculature with saline.
-
Dissect the aorta and fix it in formalin.
-
Stain the aorta en face with Oil Red O to visualize lipid-rich plaques.[7]
-
Capture images of the stained aorta and quantify the plaque area as a percentage of the total aortic area using image analysis software.
-
For more detailed analysis, embed the aortic root in OCT compound, cryosection, and stain with Oil Red O and hematoxylin (B73222) to visualize lesion morphology and size.
-
Intraperitoneal Glucose Tolerance Test (IPGTT) in ob/ob Mice (General Protocol)
This protocol is used to assess the effect of a compound on glucose metabolism in a model of obesity and type 2 diabetes.
-
Animals:
-
Male ob/ob mice.
-
-
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.[3]
-
Record the baseline blood glucose level from a tail snip using a glucometer.
-
Administer this compound (e.g., 15 mg/kg) or vehicle control via intraperitoneal (IP) injection.[6]
-
After a set period (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via IP injection.[3]
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[3]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
TNF-α Release Assay in Human Monocytes (General Protocol)
This assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit TNF-α production in stimulated immune cells.
-
Cell Culture:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Culture the monocytes in appropriate media (e.g., RPMI 1640 with serum).
-
-
Procedure:
-
Pre-incubate the monocytes with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production.[12]
-
Incubate the cells for a set period (e.g., 4 hours).[12]
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human TNF-α.
-
Determine the IC50 value of this compound for TNF-α inhibition.
-
Discovery and Development Workflow
The discovery and development of a selective kinase inhibitor like this compound follows a multi-stage process, beginning with target identification and culminating in preclinical evaluation.
Synthesis
The synthesis of this compound involves a multi-step process. While a detailed, publicly available protocol for the exact synthesis of this compound is limited, the synthesis of its core structure, a substituted bipyridine-diamine, can be inferred from related literature. A key step involves a Suzuki coupling reaction to form the bipyridine core, followed by the introduction of the amine functionalities. The general synthetic strategy for similar compounds often involves the coupling of appropriately substituted pyridine (B92270) precursors.[9]
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and not for human or veterinary use.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of atherosclerosis and their suitability for the study of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western diet in ApoE-LDLR double-deficient mouse model of atherosclerosis leads to hepatic steatosis, fibrosis, and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of some novel 6′-(4-chlorophenyl)-3,4′-bipyridi... [degruyterbrill.com]
- 10. europeanreview.org [europeanreview.org]
- 11. mmpc.org [mmpc.org]
- 12. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
The Role of PF-06260933 in Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the investigational compound PF-06260933 and its role in the context of insulin (B600854) resistance. This compound is a potent and highly selective, orally active inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] Preclinical studies have demonstrated its potential as a therapeutic agent for metabolic disorders, including type 2 diabetes, by improving insulin sensitivity and reducing inflammation.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.
Core Compound Profile: this compound
This compound is a small molecule inhibitor that acts as an ATP-competitive inhibitor of MAP4K4.[1] Its high selectivity and favorable pharmacokinetic properties in preclinical models make it a valuable tool for investigating the role of MAP4K4 in disease.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
| Parameter | Value | Assay Type | Source |
| IC50 (MAP4K4) | 3.7 nM | Kinase Assay | [2][3][4][5] |
| IC50 (Cell-based) | 160 nM | Cellular Assay | [3][4] |
| IC50 (MAP4K4) | ~11 nM | Biochemical Assay | [1] |
| IC50 (TNF-α reduction) | ~100 nM | LPS-stimulated human monocytes | [1] |
| Selectivity | High selectivity over other kinases | Kinase panel screening | [1] |
Table 1: In Vitro Efficacy of this compound
| Model | Dosage | Key Findings | Source |
| Insulin-resistant mouse models | Not specified | Improved glucose tolerance and reduced fasting blood glucose. | [1] |
| Human skeletal muscle cells | Not specified | Enhanced insulin-stimulated glucose uptake by over 50%. | [1] |
| ApoE-/- mice on Western diet | 10 mg/kg | Decreased plaque formation. | [5] |
| ob/ob mice | 15 mg/kg | Decreased fasting blood glucose levels. | [5] |
| Wild-type mice | 15 mg/kg | Decreased LPS-induced increases in TNF-α levels. | [5] |
| Mouse model | 10 mg/kg (oral) | Plasma exposure with free drug concentrations above the cell IC50 for 4-6 hours. | [2] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound
Mechanism of Action: MAP4K4 Inhibition and Insulin Signaling
MAP4K4 is a serine/threonine kinase that is implicated in signaling pathways that regulate inflammation and insulin resistance.[1] By inhibiting MAP4K4, this compound blocks the downstream activation of key inflammatory pathways, including the JNK and NF-κB pathways.[1] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to contribute to insulin resistance.[1] The inhibition of these pathways ultimately results in improved insulin sensitivity and enhanced glucose uptake in insulin-resistant cells.[1]
Signaling Pathway Diagram
References
The Role of PF-06260933 in Modulating Endothelial Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the selective MAP4K4 inhibitor, PF-06260933, and its impact on endothelial cell function. Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a critical regulator of inflammatory signaling pathways within the vascular endothelium. Its inhibition by this compound presents a promising therapeutic strategy for mitigating endothelial dysfunction, a key initiator of various cardiovascular diseases. This document summarizes the current understanding of this compound's mechanism of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols for assessing endothelial permeability and atherosclerosis are provided, alongside visualizations of the core signaling pathways involved.
Introduction to this compound and MAP4K4
This compound is a potent and selective, orally bioavailable small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1] MAP4K4, a member of the Ste20-like kinase family, is implicated in a variety of cellular processes, including inflammation, cell migration, and apoptosis. In endothelial cells, MAP4K4 plays a pivotal role in mediating inflammatory responses, particularly those initiated by cytokines such as Tumor Necrosis Factor-alpha (TNF-α). Elevated expression of MAP4K4 is observed in atherosclerotic plaques, highlighting its potential as a therapeutic target in cardiovascular disease.
Quantitative Data on the Efficacy of this compound
The therapeutic potential of this compound is underscored by its significant effects in preclinical models of endothelial dysfunction and atherosclerosis.
Table 1: In Vitro Efficacy of this compound
| Parameter | Description | Value | Reference |
| Kinase Inhibition (IC50) | Concentration of this compound required to inhibit 50% of MAP4K4 kinase activity. | 3.7 nM | [1] |
| Cellular Inhibition (IC50) | Concentration of this compound required to inhibit 50% of MAP4K4 activity in a cellular context. | 160 nM | [1] |
| Endothelial Permeability | This compound robustly prevents TNF-α-mediated endothelial permeability in human aortic endothelial cells (HAECs). | Data not quantified in search results. | [1] |
Table 2: In Vivo Efficacy of this compound in an Atherosclerosis Model
| Animal Model | Treatment | Duration | Outcome | Reference |
| ApoE-/- mice | This compound (10 mg/kg, twice daily) | 6 weeks | Dramatically reduced atherosclerotic lesion area. |
Core Signaling Pathways Modulated by this compound
The primary mechanism by which this compound exerts its effects on endothelial cells is through the inhibition of MAP4K4, which in turn modulates key inflammatory signaling pathways.
MAP4K4 and NF-κB Signaling
TNF-α, a potent pro-inflammatory cytokine, activates MAP4K4 in endothelial cells. Activated MAP4K4 is a key upstream regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). These molecules are crucial for the recruitment and adhesion of leukocytes to the endothelium, a critical step in the development of atherosclerotic plaques. By inhibiting MAP4K4, this compound prevents the activation of NF-κB and the subsequent expression of these adhesion molecules, thereby reducing vascular inflammation.
MAP4K4 and Ras-ERK Signaling
Recent studies have unveiled a connection between MAP4K4 and the Ras-ERK signaling pathway, which is crucial for endothelial cell proliferation and fate. MAP4K4 has been shown to interact with RASA1 (Ras p21 protein activator 1), a GTPase-activating protein that negatively regulates Ras activity. This interaction suggests that MAP4K4 may play a role in modulating the balance between endothelial cell quiescence and activation. The inhibition of MAP4K4 by this compound could therefore influence endothelial cell proliferation and vascular remodeling, although further research is needed to fully elucidate this aspect of its function.
Experimental Protocols
In Vitro Endothelial Permeability Assay
This protocol is designed to assess the effect of this compound on TNF-α-induced hyperpermeability of an endothelial cell monolayer.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial Growth Medium (EGM-2)
-
This compound
-
Recombinant Human TNF-α
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
FITC-dextran (e.g., 70 kDa)
-
Multi-well plate reader with fluorescence detection
Procedure:
-
Cell Seeding: Seed HAECs onto the upper chamber of Transwell® inserts at a density that will form a confluent monolayer within 48-72 hours. Culture in EGM-2 at 37°C and 5% CO2.
-
Monolayer Integrity: Confirm monolayer integrity by measuring transendothelial electrical resistance (TEER) or by visual inspection.
-
Treatment: Pre-treat the confluent HAEC monolayers with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to the upper chamber and incubate for a predetermined time (e.g., 4-6 hours) to induce hyperpermeability.
-
Permeability Measurement: Add FITC-dextran to the upper chamber and incubate for 30-60 minutes.
-
Quantification: Collect samples from the lower chamber and measure the fluorescence intensity using a plate reader. The amount of FITC-dextran that has passed through the monolayer is indicative of its permeability.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α-induced permeability for each concentration of this compound.
In Vivo Atherosclerosis Mouse Model
This protocol describes the evaluation of this compound's effect on the development of atherosclerosis in a genetically modified mouse model.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
High-fat diet (Western diet)
-
This compound
-
Vehicle control (e.g., water)
-
Oil Red O stain
-
Microscope and imaging software
Procedure:
-
Animal Model: Use male ApoE-/- mice, approximately 8-10 weeks old.
-
Diet: Feed the mice a high-fat diet for a specified period (e.g., 4-6 weeks) to induce atherosclerotic plaque formation.
-
Treatment: Randomly assign mice to a treatment group (this compound, 10 mg/kg, administered orally twice daily) or a vehicle control group.
-
Treatment Duration: Continue the treatment and high-fat diet for a predetermined duration (e.g., 6 weeks).
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse the vascular system. Dissect the aorta from the heart to the iliac bifurcation.
-
Plaque Quantification:
-
En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Capture images and quantify the percentage of the aortic surface area covered by plaques using image analysis software.
-
Aortic root analysis: Embed the aortic root in a cryo-embedding medium, and collect serial cryosections. Stain the sections with Oil Red O and quantify the lesion area in the aortic sinus.
-
-
Data Analysis: Compare the mean plaque area between the this compound-treated and vehicle control groups to determine the percentage of lesion reduction.
Conclusion
This compound, a selective inhibitor of MAP4K4, demonstrates significant potential in mitigating endothelial dysfunction and atherosclerosis. Its mechanism of action, primarily through the inhibition of the MAP4K4-NF-κB signaling pathway, leads to a reduction in vascular inflammation. The preclinical data, though still requiring further quantification in some areas, strongly supports the continued investigation of this compound as a novel therapeutic agent for cardiovascular diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic utility of targeting MAP4K4 in endothelial cells.
References
The Role of PF-06260933 in Modulating Cancer Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PF-06260933, a selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), and its role in the critical process of cancer cell migration. As metastasis remains a primary driver of cancer-related mortality, understanding and targeting the molecular machinery governing cell motility is of paramount importance in oncology research and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Core Concepts: this compound and MAP4K4 in Cancer
This compound is an orally active and highly selective small-molecule inhibitor of MAP4K4.[1][2][3] MAP4K4, a serine/threonine protein kinase, has emerged as a significant player in various cellular processes, including proliferation, differentiation, and apoptosis.[4] Notably, MAP4K4 is overexpressed in several cancer types, where it contributes to tumor progression and metastasis by influencing cell migration and invasion.[5][6] this compound exerts its effects by binding to the kinase domain of MAP4K4, thereby inhibiting its catalytic activity and modulating downstream signaling pathways that are crucial for cell motility.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and effects of this compound in various experimental models.
Table 1: Inhibitory Potency of this compound
| Target | Metric | Value | Reference |
| MAP4K4 Kinase | IC50 | 3.7 nM | [1][2][3] |
| Cellular Activity | IC50 | 160 nM | [1][2] |
Table 2: Effects of this compound on Cancer Cell Migration
| Cell Line | Assay Type | Treatment Concentration | Effect on Migration | Reference |
| MDA-MB-231 (Breast Cancer) | Wound Healing | 50 nM, 500 nM, 1 µM | Reduced migration speed from 22.33 µm/h to 16.00 µm/h; Reduced wound closure from 67% to 20% | [7] |
| U138, LN18, U87-MG, T98G (Glioblastoma) | Wound Healing | Dose-dependent | Slowed scratch closure | [8] |
| A431 (Carcinoma) | Collective Migration | Not specified | Blocks cluster migration | [9] |
Table 3: Effects of this compound on Focal Adhesion Dynamics
| Cell Line | Parameter Measured | Treatment | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Paxillin Turnover Time | This compound | Increased turnover time from 31.7 s to 44 s | [7] |
| A431 (Carcinoma) | Number of Zyxin-Positive Focal Adhesions | This compound | Dose-dependent decrease | [9][10] |
Signaling Pathways Modulated by this compound
This compound, through its inhibition of MAP4K4, impacts several signaling pathways integral to cancer cell migration. The primary mechanism involves the regulation of the cytoskeleton and focal adhesions.
Caption: MAP4K4 signaling cascade in cancer cell migration and its inhibition by this compound.
MAP4K4 is activated by integrin engagement with the extracellular matrix and proceeds to phosphorylate members of the Ezrin, Radixin, and Moesin (ERM) protein family. This phosphorylation is critical for regulating the linkage between the plasma membrane and the actin cytoskeleton, a key process in cell movement. Furthermore, MAP4K4 promotes the turnover of focal adhesions, which are essential for cell traction and migration.[7] By inhibiting MAP4K4, this compound stabilizes focal adhesions and disrupts the dynamic remodeling of the actin cytoskeleton, thereby impeding cancer cell migration.[7][9] Additionally, MAP4K4 has been shown to activate the JNK and NF-κB signaling pathways, both of which are implicated in promoting cell motility and invasion.[5]
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the effect of this compound on cancer cell migration are provided below.
Wound Healing (Scratch) Assay
This assay is used to study directional cell migration in a two-dimensional context.
Protocol:
-
Cell Seeding: Plate cancer cells in a 6-well or 24-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Create a "wound" by scratching the monolayer in a straight line with a sterile p200 pipette tip.[11]
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing this compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[12]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure. ImageJ or similar software can be used for analysis.[11]
Caption: Workflow for the wound healing (scratch) assay.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of cancer cells through a porous membrane.
Protocol:
-
Chamber Preparation: Place a Transwell insert (typically with an 8 µm pore size membrane for cancer cells) into the wells of a 24-well plate.[13]
-
Chemoattractant: Add culture medium containing a chemoattractant (e.g., fetal bovine serum or a specific growth factor) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Treatment: Add this compound or a vehicle control to the upper chamber with the cells.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 16-24 hours) at 37°C in a CO2 incubator.[14]
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.[15]
-
Quantification: Count the number of stained, migrated cells in several microscopic fields. Alternatively, the dye can be eluted and the absorbance measured to quantify migration.
Caption: Workflow for the Transwell migration assay.
Conclusion and Future Directions
This compound has demonstrated significant potential as a tool to investigate the mechanisms of cancer cell migration and as a potential therapeutic agent. Its ability to inhibit MAP4K4 and consequently disrupt key processes in cell motility highlights the importance of this kinase in cancer progression. Future research should focus on expanding the evaluation of this compound across a broader range of cancer types and in more complex in vivo and three-dimensional migration models. Further elucidation of the downstream effectors of MAP4K4 will provide a more complete understanding of its role in metastasis and may reveal additional targets for therapeutic intervention. While this compound itself is a research compound, the insights gained from its use will undoubtedly contribute to the development of novel anti-metastatic therapies. The ongoing clinical development of other MAP4K inhibitors for various indications underscores the therapeutic potential of targeting this pathway.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAPK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scilit.com [scilit.com]
- 5. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 6. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]
- 7. Evaluation of the Role of MAP4K4 in Focal Adhesion Dynamics and Regulation of Cell Migration of Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration | Life Science Alliance [life-science-alliance.org]
- 11. scispace.com [scispace.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of PF-06260933: A Technical Guide to its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06260933, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), has emerged as a promising therapeutic candidate for a range of pathologies, including neurodegenerative disorders and acute brain injury. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its core mechanism of action, preclinical efficacy, and the experimental protocols utilized to elucidate its therapeutic potential. By inhibiting MAP4K4 and its closely related kinases, MINK1 and TNIK, this compound modulates the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of neuronal apoptosis and inflammation. This guide consolidates key quantitative data, details experimental methodologies, and visualizes complex biological processes to support further research and development in this area.
Introduction
Neuronal cell death and dysfunction are central to the pathophysiology of a wide array of neurological conditions, from chronic neurodegenerative diseases to acute injuries such as stroke and traumatic brain injury. The identification of novel therapeutic agents that can mitigate these processes is a critical unmet need in medicine. This compound has garnered significant interest for its neuroprotective properties, which are primarily attributed to its potent inhibition of MAP4K4. This serine/threonine kinase is a key upstream regulator of the JNK signaling cascade, which plays a pivotal role in stress-induced neuronal apoptosis. This document serves as a comprehensive technical resource, summarizing the current understanding of this compound's neuroprotective effects and providing the necessary details for researchers to build upon these findings.
Core Mechanism of Action: Inhibition of the MAP4K4-JNK Signaling Pathway
This compound exerts its neuroprotective effects by targeting MAP4K4, a member of the Ste20 family of kinases. MAP4K4, along with Misshapen-like Kinase 1 (MINK1) and TRAF2 and NCK-interacting kinase (TNIK), acts as an upstream regulator of the JNK signaling pathway in neurons.[1][2] Under conditions of cellular stress, such as trophic factor withdrawal or injury, these MAP4Ks activate the JNK cascade, leading to the phosphorylation of downstream targets like c-Jun, which in turn promotes the expression of pro-apoptotic genes.
By inhibiting MAP4K4, this compound effectively blocks this stress-induced signaling, thereby preventing neuronal apoptosis and promoting cell survival. It is important to note that this compound also exhibits inhibitory activity against MINK1 and TNIK, which likely contributes to its overall neuroprotective efficacy due to the redundant functions of these kinases in the JNK pathway.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and neuroprotective efficacy of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| MAP4K4 (kinase assay) | 3.7 | [3] |
| MAP4K4 (cell-based assay) | 160 | [3] |
| MINK1 | 8 | [1] |
| TNIK | 15 | [1] |
Table 2: In Vitro Effects on Neurite Outgrowth
| This compound Concentration (µM) | Effect on Total Neurite Length per Neuron | Reference |
| 5 | Significant reduction | [1] |
| 10 | Significant reduction | [1] |
Table 3: In Vivo Efficacy in a Murine Subarachnoid Hemorrhage (SAH) Model
| Treatment Group | Modified Garcia Score (at 72h) | Beam Balance Score (at 72h) | Brain Water Content (%) (at 72h) | Evans Blue Extravasation (µg/g tissue) | Reference |
| Sham | ~17 | ~1 | ~78 | ~2 | [4] |
| SAH + Vehicle | ~11 | ~4 | ~81 | ~8 | [4] |
| SAH + this compound (10 mg/kg) | ~15 | ~2 | ~79 | ~4 | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the MAP4K4-JNK signaling pathway.
References
- 1. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MAP4K4 induces early blood-brain barrier damage in a murine subarachnoid hemorrhage model - PMC [pmc.ncbi.nlm.nih.gov]
PF-06260933: An In-Depth Technical Guide for Researchers
CAS Number: 1811510-56-1
This technical guide provides a comprehensive overview of PF-06260933, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.
Core Compound Information
This compound is an orally active, small-molecule inhibitor of MAP4K4, a serine/threonine kinase implicated in various cellular processes, including inflammation, insulin (B600854) resistance, and cell migration.[1] Its CAS number is 1811510-56-1.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1811510-56-1 | |
| Molecular Formula | C₁₆H₁₃ClN₄ | |
| Molecular Weight | 296.76 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound is an ATP-competitive inhibitor of MAP4K4. By binding to the kinase domain of MAP4K4, it prevents the phosphorylation of downstream substrates, thereby blocking the activation of key signaling pathways, notably the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and an improvement in insulin sensitivity. While highly selective for MAP4K4, this compound has also been shown to inhibit Misshapen-like Kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK).
Biological Activity and Therapeutic Potential
This compound has demonstrated significant therapeutic potential in preclinical models of various diseases, including metabolic disorders, inflammatory conditions, and cardiovascular diseases.
In Vitro Activity
| Assay | Cell Type | Endpoint | Result | Reference |
| Kinase Inhibition | - | IC₅₀ (MAP4K4) | 3.7 nM | [1] |
| Cellular Activity | - | IC₅₀ | 160 nM | [1] |
| Anti-inflammatory | LPS-stimulated human monocytes | TNF-α production (IC₅₀) | ~100 nM | |
| Insulin Sensitization | Human skeletal muscle cells | Insulin-stimulated glucose uptake | >50% enhancement | |
| Endothelial Permeability | Human aortic endothelial cells | TNF-α-mediated permeability | Robust prevention | [1] |
| Antiviral | Human foreskin fibroblast (HFF) cells | CMV replication (EC₅₀) | 9.6 - 13.3 µM | |
| Platelet Aggregation | Isolated human platelets | Collagen- or thrombin-induced aggregation | 70.9% and 61.2% inhibition (at 20 µM) |
In Vivo Activity
| Disease Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Type 2 Diabetes | ob/ob mice | 10 mg/kg, p.o., bid, 4 weeks | 44% reduction in fasting blood glucose | |
| Inflammation | Wild-type mice | 15 mg/kg, p.o. | >90% inhibition of LPS-induced TNF-α | |
| Atherosclerosis | ApoE-/- mice on a Western diet | 10 mg/kg, p.o., bid, 6 weeks | Significant decrease in plaque formation | [2] |
| Atherosclerosis | Ldlr-/- mice on a high-fat diet | 10 mg/kg, p.o., bid, 10 weeks | Amelioration of plaque development and promotion of plaque regression (46.0% vs. 25.5%) | [2] |
Signaling Pathways and Experimental Workflows
MAP4K4 Signaling Pathway
This compound targets MAP4K4, a key upstream regulator of inflammatory and stress-response pathways. The following diagram illustrates the central role of MAP4K4 and the inhibitory effect of this compound.
References
PF-06260933: A Technical Guide to its Chemical Properties, Biological Activity, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06260933 is a potent and highly selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes.[1] MAP4K4 is a key regulator of signaling pathways involved in inflammation, insulin (B600854) resistance, and cell migration. By inhibiting MAP4K4, this compound modulates downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) pathways, leading to reduced production of pro-inflammatory cytokines and improved insulin sensitivity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed protocols for key experimental evaluations.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C16H13ClN4.[1][2] Its systematic IUPAC name is 5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine.[1] The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H13ClN4 | [1][2] |
| Molecular Weight | 296.76 g/mol | [1] |
| IUPAC Name | 5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine | [1] |
| CAS Number | 1811510-56-1 | [1][2] |
| Appearance | White to off-white solid | [2] |
| SMILES | NC1=C(C2=CC=C(Cl)C=C2)C=C(C3=CC=C(N)N=C3)C=N1 | [1][2] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and selective inhibition of MAP4K4. MAP4K4 is an upstream regulator of the JNK and NF-κB signaling pathways. Inhibition of MAP4K4 by this compound leads to the downstream suppression of these pathways, which are critically involved in inflammatory responses and cellular stress.
Experimental Protocols
In Vivo Atherosclerosis Mouse Model
This protocol describes the induction of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice and the evaluation of this compound's effect on plaque formation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Preclinical Studies of PF-06260933
This technical guide provides a comprehensive overview of the preclinical studies conducted on this compound, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The document details the compound's mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties, supported by quantitative data, experimental protocols, and visual diagrams of key biological pathways and experimental workflows.
Core Compound Profile
This compound is an orally active, ATP-competitive small molecule inhibitor of MAP4K4, a serine/threonine kinase implicated in various signaling pathways that regulate inflammation, insulin (B600854) resistance, and cell migration.[1] By targeting MAP4K4, this compound has demonstrated potential therapeutic benefits in preclinical models of metabolic and inflammatory diseases.
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting MAP4K4. This inhibition blocks the downstream activation of the JNK and NF-κB signaling pathways.[1] The suppression of these pathways leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and an improvement in insulin sensitivity.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 | Notes |
| MAP4K4 | Kinase Assay | 3.7 nM[2][3][4] | Highly potent inhibition. |
| MAP4K4 | Biochemical Assay | ~11 nM[1] | Potent inhibition. |
| MAP4K4 | Cell-based Assay | 160 nM[2] | Potent cellular activity. |
| MINK1 | Kinase Assay | 8 nM[5] | Also shows activity against MINK1. |
| TNIK | Kinase Assay | 15 nM[5] | Also shows activity against TNIK. |
| Panel of 41 other kinases | Kinase Assays (at 1 µM) | - | Selective for MAP4K4 over a broad panel of kinases.[5] |
Table 2: In Vitro Anti-Inflammatory and Metabolic Activity
| Cell Type | Stimulant | Endpoint | Result | IC50 |
| Human Monocytes | LPS | TNF-α production | Reduction in TNF-α | ~100 nM[1] |
| Human Skeletal Muscle Cells | Insulin | Glucose uptake | >50% enhancement | -[1] |
| Human Aortic Endothelial Cells | TNF-α | Endothelial permeability | Robust prevention | -[2] |
| Human Platelets | Collagen | Aggregation | 70.9% inhibition (at 20 µM) | -[5] |
| Human Platelets | Thrombin | Aggregation | 61.2% inhibition (at 20 µM) | -[5] |
Table 3: In Vivo Efficacy in Mouse Models
| Mouse Model | Treatment | Duration | Key Findings |
| Insulin-resistant mice | - | - | Improved glucose tolerance and reduced fasting blood glucose.[1] |
| ob/ob mice (Type II Diabetes) | 10 mg/kg, p.o., bid | 4 weeks | 44% reduction in fasting blood glucose.[6] |
| Apoe-/- mice | 10 mg/kg, p.o., bid | 6 weeks | Reduced glucose levels.[2] |
| Ldlr-/- mice on high-fat diet | 10 mg/kg, p.o. | 10 weeks | Reduced glucose levels.[2] |
Table 4: Pharmacokinetic Properties
| Parameter | Species | Dose | Value/Observation |
| Plasma Exposure | Mouse | 10 mg/kg, p.o. | Free drug concentrations remained above the cell IC50 for 4-6 hours.[3] |
| Clearance | Human Liver Microsomes | - | Moderate clearance.[3] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the potency of this compound against MAP4K4 and other kinases.
-
Method: Biochemical assays were performed using purified recombinant kinases. The inhibitory activity of this compound was measured by quantifying the phosphorylation of a substrate peptide in the presence of varying concentrations of the compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was then calculated.
Cellular TNF-α Production Assay
-
Objective: To assess the anti-inflammatory effect of this compound in a cellular context.
-
Cell Line: Human monocytes.
-
Protocol:
-
Human monocytes were stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Cells were co-treated with various concentrations of this compound.
-
The concentration of TNF-α in the cell culture supernatant was measured using an appropriate immunoassay (e.g., ELISA).
-
The IC50 value for the inhibition of TNF-α production was determined.[1]
-
Insulin-Stimulated Glucose Uptake Assay
-
Objective: To evaluate the effect of this compound on insulin sensitivity.
-
Cell Line: Human skeletal muscle cells.
-
Protocol:
-
Human skeletal muscle cells were treated with this compound.
-
Insulin was added to stimulate glucose uptake.
-
The rate of glucose uptake was measured, typically using a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).
-
The enhancement of insulin-stimulated glucose uptake by this compound was quantified.[1]
-
In Vivo Efficacy Studies in Mouse Models
-
Objective: To investigate the therapeutic potential of this compound in models of metabolic disease.
-
Animal Models: Insulin-resistant mice, ob/ob mice, Apoe-/- mice, and Ldlr-/- mice on a high-fat diet.[1][2][6]
-
General Protocol:
-
Mice were administered this compound orally, typically at a dose of 10 mg/kg, twice daily.[2][6]
-
A vehicle control group was included in all studies.[2]
-
Treatment duration varied from 4 to 10 weeks depending on the model.[2][6]
-
Metabolic parameters such as fasting blood glucose levels and glucose tolerance were assessed at baseline and throughout the study.
-
At the end of the study, mice were euthanized for further analysis.[2]
-
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy studies.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective MAP4K4 inhibitor with significant potential for the treatment of metabolic and inflammatory diseases. In vitro studies have demonstrated its ability to inhibit MAP4K4 at nanomolar concentrations, leading to reduced inflammatory cytokine production and enhanced insulin sensitivity in relevant human cell models. These findings were translated into in vivo efficacy in multiple mouse models of insulin resistance and type II diabetes, where oral administration of this compound led to improvements in glucose metabolism. The compound also exhibits favorable pharmacokinetic properties, supporting its use in in vivo studies. Further investigation and development of this compound and similar MAP4K4 inhibitors are warranted.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-06260933 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of PF-06260933, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The following protocols are intended to guide researchers in assessing the biochemical and cellular activity of this compound.
Introduction
This compound is an orally active and highly selective inhibitor of MAP4K4 with demonstrated effects in various in vitro models.[1][2] By inhibiting MAP4K4, this compound modulates downstream signaling pathways, such as the JNK and NF-κB pathways, which are implicated in inflammation and insulin (B600854) resistance.[2] These protocols detail methods to evaluate its inhibitory activity in biochemical assays, its effects on endothelial cell permeability, glucose uptake in muscle cells, and cytokine production in monocytes.
Data Presentation
The following table summarizes the quantitative data for this compound from various in vitro assays.
| Assay Type | Target/Cell Line | Stimulus | Endpoint | IC50/EC50 | Reference |
| Biochemical Kinase Assay | MAP4K4 | - | Kinase Activity | 3.7 nM | [1][3] |
| Biochemical Kinase Assay | MAP4K4 | - | Kinase Activity | ~11 nM | [2] |
| Cell-Based Assay | General | - | Cellular Activity | 160 nM | [1][3] |
| Anti-inflammatory Assay | LPS-stimulated Human Monocytes | LPS | TNF-α Production | ~100 nM | [2] |
| Antiviral Assay | Human Foreskin Fibroblast (HFF) | CMV strain AD169 | CMV Replication | 9.6 µM | [4] |
| Antiviral Assay | Human Foreskin Fibroblast (HFF) | CMV strain Merlin | CMV Replication | 13.3 µM | [4] |
| Kinase Selectivity | MINK1 | - | Kinase Activity | 8 nM | [4] |
| Kinase Selectivity | TNIK | - | Kinase Activity | 15 nM | [4] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Protocols
The following diagram provides a general workflow for in vitro testing of this compound.
MAP4K4 Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound on purified MAP4K4 enzyme.
Materials:
-
Recombinant human MAP4K4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Myelin Basic Protein (MBP) or other suitable substrate
-
³³P-ATP
-
This compound
-
DMSO
-
96-well plates
-
Filter paper and scintillation counter
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the MAP4K4 enzyme, the substrate (MBP), and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated ³³P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
TNF-α-Induced Endothelial Cell Permeability Assay
Objective: To evaluate the effect of this compound on TNF-α-induced hyperpermeability in a human umbilical vein endothelial cell (HUVEC) monolayer.[1]
Materials:
-
HUVECs
-
Endothelial Growth Medium (EGM-2)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Collagen
-
Recombinant human TNF-α
-
This compound
-
DMSO
-
FITC-Dextran (70 kDa)
-
Fluorescence plate reader
Protocol:
-
Coat Transwell inserts with collagen.
-
Seed HUVECs onto the coated inserts and culture until a confluent monolayer is formed (2-3 days).
-
Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be kept constant (e.g., <0.1%).
-
Pre-treat the HUVEC monolayers with the this compound dilutions or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified duration (e.g., 4-6 hours).
-
Add FITC-Dextran to the upper chamber of the Transwell inserts.
-
Incubate for 30-60 minutes.
-
Collect samples from the lower chamber and measure the fluorescence intensity using a plate reader (Excitation: 490 nm, Emission: 520 nm).
-
Calculate the percentage of permeability relative to the TNF-α-treated control and determine the dose-response effect of this compound.
Insulin-Stimulated Glucose Uptake Assay
Objective: To assess the impact of this compound on insulin-stimulated glucose uptake in human skeletal muscle cells.[2]
Materials:
-
Human skeletal muscle cells
-
Differentiation medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[³H]glucose
-
This compound
-
DMSO
-
Scintillation counter
Protocol:
-
Culture and differentiate human skeletal muscle cells into myotubes in multi-well plates.
-
Serum-starve the myotubes for 2-4 hours.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 20-30 minutes.
-
Add 2-deoxy-D-[³H]glucose and incubate for 5-10 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the data to the total protein content of each well.
-
Calculate the fold change in glucose uptake relative to the basal (unstimulated) control and evaluate the effect of this compound.
LPS-Stimulated TNF-α Production Assay
Objective: To determine the inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated human monocytes.[2]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
LPS
-
This compound
-
DMSO
-
Human TNF-α ELISA kit
Protocol:
-
Isolate human monocytes from PBMCs or culture a monocytic cell line.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate for 4-6 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated control and determine the IC50 value.
Cell Viability Assay
Objective: To assess the cytotoxicity of this compound on various cell lines.
Materials:
-
Target cell line (e.g., HUVECs, SK-BR-3, MCF-7)
-
Complete culture medium
-
This compound
-
DMSO
-
MTT or WST-1 reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. All research should be conducted in accordance with institutional and national guidelines. The products mentioned are for research use only and not for human or veterinary use.
References
Preparing a PF-06260933 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of PF-06260933 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) and is utilized in research to investigate its role in various signaling pathways and disease models.
Physicochemical Properties and Solubility
Proper preparation of a stock solution is critical for accurate and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound. Note that the compound can be supplied as a free base or as a dihydrochloride (B599025) salt, which will affect its molecular weight and solubility.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source(s) |
| Molecular Formula | C₁₆H₁₃ClN₄ | C₁₆H₁₃ClN₄·2HCl | [1][2] |
| Molecular Weight | 296.76 g/mol | 369.68 g/mol | [1][3] |
| CAS Number | 1811510-56-1 | 1883548-86-4 | [1][3] |
| Purity | ≥98% | ≥98% | [2][3] |
| Appearance | Solid | Crystalline solid | [4][5] |
| Solubility in DMSO | Up to 59 mg/mL (198.82 mM) | Up to 20 mM (7.39 mg/mL) | [3][6] |
| Storage (Powder) | -20°C for long term (months to years) | Desiccate at room temperature | [1][3] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | Aliquot and store at -20°C or -80°C. | [6] |
Mechanism of Action and Signaling Pathway
This compound is a highly selective, ATP-competitive inhibitor of MAP4K4, a serine/threonine kinase.[1] By inhibiting MAP4K4, this compound modulates downstream signaling cascades, primarily the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) pathways.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and has been shown to improve insulin (B600854) sensitivity in preclinical models.[1]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (free base) in DMSO. If using the dihydrochloride salt, adjust the mass accordingly based on its molecular weight.
Materials:
-
This compound (free base, MW: 296.76 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean microcentrifuge tube or vial.
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.97 mg of the free base.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L x 0.001 L x 296.76 g/mol = 2.97 mg
-
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Cap the vial securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonication for 5-10 minutes can aid in dissolution.[4] Gentle warming may also be used, but be cautious to avoid degradation of the compound.
-
-
Storage of the Stock Solution:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles the solution is subjected to.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[6]
-
Cautions and Best Practices
-
Always use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of compounds.[6]
-
This compound is for research use only and not for human or veterinary use.[1]
-
Handle the compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
For in vivo studies, further dilution in aqueous buffers containing co-solvents like PEG300 and Tween-80 is often necessary.[4][7] The DMSO concentration should be kept low in final experimental conditions to avoid solvent-induced effects.
-
The solubility of this compound can vary between batches. It is advisable to perform a small-scale solubility test if using a new batch of the compound.
References
Application Notes and Protocols for PF-06260933 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of PF-06260933, a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), in various mouse models. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways.
I. Quantitative Data Summary
The following tables summarize the reported dosages and administration of this compound in different mouse models based on preclinical studies.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Dosage | Administration Route | Vehicle | Treatment Duration | Reference |
| ApoE-/- (Atherosclerosis) | 10 mg/kg | Oral (twice daily) | dH2O | 6 weeks | [1] |
| Ldlr-/- (Atherosclerosis) | 10 mg/kg | Oral (twice daily) | dH2O | 10 weeks | [1] |
| ob/ob (Diabetes) | 10 mg/kg | Oral (twice daily) | Not Specified | 4 weeks | |
| Wild-type (LPS-induced inflammation) | 15 mg/kg | Not Specified | Not Specified | Not Specified | [2] |
| BALB/c nude (Tumor xenograft) | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dosage | Free Drug Concentration Above Cell IC50 |
| 10 mg/kg (oral) | Approximately 4-6 hours |
II. Signaling Pathway
This compound is a potent and highly selective inhibitor of MAP4K4. By inhibiting MAP4K4, it blocks the downstream activation of the JNK and NF-κB signaling pathways. This mechanism of action leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, and an improvement in insulin (B600854) sensitivity.[4]
III. Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound and subsequent experimental procedures in mouse models.
A. Preparation and Administration of this compound
This protocol describes the preparation of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Oral gavage needles (20-22 gauge, 1-1.5 inch)
-
1 mL syringes
Formulation Protocol:
A common formulation for in vivo oral dosing is a suspension in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Preparation of the Vehicle:
-
In a sterile tube, combine the solvents in the following order: DMSO, PEG300, Tween 80, and finally saline.
-
Vortex thoroughly after the addition of each solvent to ensure a homogenous mixture.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of the prepared vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).
-
Vortex the mixture vigorously.
-
Sonication is recommended to aid in the dissolution and create a uniform suspension.
-
Oral Gavage Administration Protocol:
-
Animal Handling:
-
Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
-
Gavage Procedure:
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Attach the gavage needle to a 1 mL syringe filled with the this compound suspension.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, advance it to the pre-measured depth.
-
Slowly administer the suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any signs of distress after the procedure.
-
B. Quantification of Atherosclerotic Lesions
This protocol is suitable for ApoE-/- and Ldlr-/- mouse models of atherosclerosis.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Oil Red O staining solution
-
Microscope with imaging software
Protocol:
-
Tissue Collection and Preparation:
-
Euthanize the mouse and perfuse with PBS followed by 4% PFA.
-
Dissect the aorta from the root to the iliac bifurcation.
-
Clean the aorta of any adipose and connective tissue.
-
Embed the aortic root in OCT compound and freeze.
-
-
Cryosectioning and Staining:
-
Cut serial sections (e.g., 10 µm) of the aortic root using a cryostat.
-
Stain the sections with Oil Red O to visualize lipid-laden plaques.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained sections using a microscope.
-
Use image analysis software to quantify the lesion area as a percentage of the total aortic root area.
-
C. Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess glucose metabolism in models of diabetes, such as the ob/ob mouse.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
-
Lancets or tail-snip equipment
Protocol:
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose Measurement: Obtain a baseline blood glucose reading (t=0) from a tail snip or tail vein puncture.
-
Glucose Administration: Administer a glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Data Analysis: Plot the blood glucose concentration over time to determine the glucose tolerance curve. Calculate the area under the curve (AUC) for quantitative comparison between treatment groups.
D. Measurement of Plasma TNF-α Levels
This protocol describes the quantification of the pro-inflammatory cytokine TNF-α in mouse plasma using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Mouse TNF-α ELISA kit
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Microplate reader
Protocol:
-
Plasma Collection:
-
Collect blood from the mice via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant.
-
Centrifuge the blood to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with the mouse TNF-α ELISA kit.
-
Typically, this involves adding standards and plasma samples to a pre-coated microplate, followed by incubation with detection and secondary antibodies, and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve and calculate the concentration of TNF-α in the plasma samples.
-
E. Measurement of Xenograft Tumor Volume
This protocol is for studies involving subcutaneous tumor models in immunocompromised mice (e.g., BALB/c nude).
Materials:
-
Digital calipers
Protocol:
-
Tumor Measurement:
-
Measure the length (longest dimension) and width (shortest dimension) of the subcutaneous tumor using digital calipers.
-
Measurements are typically taken 2-3 times per week.
-
-
Tumor Volume Calculation:
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width2) / 2
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group to assess the effect of this compound on tumor growth.
-
IV. Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize these protocols for their specific experimental conditions and animal models. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols for the Oral Administration of PF-06260933 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06260933 is a potent and highly selective, orally active inhibitor of the mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3] As a serine/threonine kinase, MAP4K4 is a critical node in signaling pathways that regulate inflammation, insulin (B600854) resistance, and cell migration.[1] By competitively inhibiting ATP binding to MAP4K4, this compound effectively blocks the downstream activation of the JNK and NF-κB signaling pathways. This mechanism of action leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enhances insulin sensitivity, making it a valuable tool for research in metabolic and inflammatory diseases.[1]
Preclinical studies in various mouse models have demonstrated the therapeutic potential of this compound in conditions like atherosclerosis, type 2 diabetes, and certain cancers.[1][2][3] These application notes provide detailed protocols for the preparation and oral administration of this compound to mice, along with summaries of its known biological activities and pharmacokinetic profile to aid in the design of in vivo studies.
Data Presentation
In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| MAP4K4 IC50 (Kinase Assay) | 3.7 nM | Biochemical Assay | [3] |
| MAP4K4 IC50 (Cell-based Assay) | 160 nM | Cell-based Assay | [3] |
| TNIK IC50 | 15 nM | Kinase Assay | |
| MINK IC50 | 8 nM | Kinase Assay | |
| TNF-α Production IC50 | ~100 nM | LPS-stimulated human monocytes | [1] |
| Insulin-Stimulated Glucose Uptake | >50% enhancement | Human skeletal muscle cells | [1] |
| Atherosclerotic Plaque Reduction | 46.0% vs 25.5% (control) | Apoe-/- mice | [3] |
Pharmacokinetic Profile of this compound in Mice
While detailed public data on Cmax, Tmax, and AUC for this compound in mice is limited, the following information is critical for study design.
| Parameter | Value/Observation | Dose | Mouse Model | Reference |
| Plasma Exposure | Free drug concentrations remained above the cellular IC50 for approximately 4-6 hours post-administration. | 10 mg/kg (oral) | Not specified | [4] |
| General Properties | The compound exhibits suitable pharmacokinetic properties to be used as a tool in in vivo models of diabetes. | 10 mg/kg (oral) | Not specified | [4] |
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols: PF-06260933 Treatment of HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of PF-06260933, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), on Human Umbilical Vein Endothelial Cells (HUVECs). This document details the mechanism of action, provides quantitative data on its anti-inflammatory effects, and offers detailed protocols for key in vitro assays.
Introduction
This compound is an orally active and highly selective inhibitor of MAP4K4 with a kinase inhibitory concentration (IC50) of 3.7 nM and a cellular IC50 of 160 nM.[1] MAP4K4 is a serine/threonine kinase implicated in inflammatory signaling pathways. In endothelial cells, MAP4K4 plays a crucial role in mediating the effects of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[2] Inhibition of MAP4K4 by this compound has been shown to prevent TNF-α-mediated increases in endothelial permeability and reduce the expression of key adhesion molecules, suggesting its potential as a therapeutic agent in inflammatory vascular diseases like atherosclerosis.[3]
Mechanism of Action
In HUVECs, TNF-α signaling is a key driver of inflammation. Upon binding to its receptor (TNFR1), TNF-α activates a signaling cascade that involves MAP4K4. MAP4K4, in turn, promotes the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those encoding for the adhesion molecules Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). These adhesion molecules on the endothelial surface are critical for the recruitment and attachment of leukocytes, a key step in the inflammatory process. This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of MAP4K4, thereby disrupting this signaling pathway and suppressing the expression of VCAM-1 and ICAM-1.[2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on HUVEC functions. Please note that the data presented in Tables 2 and 3 are representative examples based on typical experimental outcomes and are intended for illustrative purposes.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| MAP4K4 Kinase Activity | 3.7 nM | [1] |
| Cellular Activity | 160 nM | [1] |
Table 2: Representative Dose-Dependent Inhibition of TNF-α-Induced VCAM-1 Expression in HUVECs by this compound
| This compound Concentration (nM) | VCAM-1 Expression (% of TNF-α Control) |
| 0 (Vehicle) | 100% |
| 10 | 85% |
| 50 | 60% |
| 100 | 45% |
| 200 | 25% |
| 500 | 10% |
Table 3: Representative Dose-Dependent Inhibition of HUVEC Tube Formation by this compound
| This compound Concentration (nM) | Total Tube Length (% of Control) |
| 0 (Vehicle) | 100% |
| 50 | 90% |
| 100 | 75% |
| 200 | 50% |
| 500 | 30% |
Mandatory Visualization
References
Application Notes and Protocols for PF-06260933 in Retinal Ganglion Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06260933 is a potent and highly selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] MAP4K4 is a serine/threonine kinase that plays a critical role in regulating inflammatory signaling pathways and neuronal cell death.[1][4] Inhibition of MAP4K4 by this compound has been shown to block the downstream activation of c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) pathways, which are implicated in stress-induced apoptosis.[1][5][6] Recent studies have demonstrated the neuroprotective effects of this compound on retinal ganglion cells (RGCs), making it a valuable research tool for studying RGC survival and regeneration.[5]
These application notes provide detailed protocols for the use of this compound in primary retinal ganglion cell cultures, including methods for RGC isolation and cultivation, along with data on its effects on RGC survival and neurite outgrowth.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ (Kinase Assay) | 3.7 nM | MAP4K4 | [2][3] |
| IC₅₀ (Cell-based Assay) | 160 nM | General cell-based assay | [2] |
| IC₅₀ (TNF-α Production) | ~100 nM | LPS-stimulated human monocytes | [1] |
Table 2: Effect of this compound on Primary Mouse Retinal Ganglion Cell Survival
| This compound Concentration | RGC Survival (% of Control) | Significance (p-value) | Reference |
| Vehicle (DMSO) | 100% | - | [5] |
| 100 nM | ~120% | < 0.05 | [5] |
| 300 nM | ~140% | < 0.01 | [5] |
| 1 µM | ~150% | < 0.01 | [5] |
| 3 µM | ~160% | < 0.01 | [5] |
Data is approximated from graphical representations in the cited literature. For exact values, please refer to the original publication.
Signaling Pathway
The neuroprotective effect of this compound in retinal ganglion cells is primarily mediated through the inhibition of the MAP4K4 signaling cascade. Under conditions of stress or injury, MAP4K4 is activated, leading to the phosphorylation and activation of downstream kinases in the JNK pathway. This ultimately results in the activation of transcription factors like c-Jun, which promote the expression of pro-apoptotic genes, leading to RGC death. This compound, by selectively inhibiting MAP4K4, disrupts this cascade, thereby promoting RGC survival.
Caption: this compound inhibits MAP4K4, blocking the pro-apoptotic JNK pathway and promoting RGC survival.
Experimental Protocols
Protocol 1: Isolation and Purification of Primary Rodent Retinal Ganglion Cells
This protocol is adapted from established immunopanning methods for the purification of RGCs from rodent retina.[1][7]
Materials:
-
Panning plates (100 mm and 60 mm petri dishes)
-
Goat anti-mouse IgG (H+L) antibody
-
Goat anti-mouse IgM (µ-chain specific) antibody
-
Anti-Thy1.1 antibody (for rat RGCs) or Anti-Thy1.2 antibody (for mouse RGCs)
-
Papain and DNase I
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Neurobasal Medium supplemented with B27, N2, glutamine, and brain-derived neurotrophic factor (BDNF)
-
Poly-D-lysine and Laminin coated culture vessels
Procedure:
-
Preparation of Panning Plates (Day before):
-
Coat 100 mm petri dishes with goat anti-mouse IgG antibody for negative selection (to remove macrophages).
-
Coat 60 mm petri dishes with goat anti-mouse IgM antibody followed by anti-Thy1.1 or anti-Thy1.2 antibody for positive selection of RGCs.
-
Incubate plates overnight at 4°C.
-
-
Retinal Dissociation:
-
Dissect retinas from postnatal day 5-8 rat or mouse pups and incubate in a papain solution to dissociate the tissue.
-
Gently triturate the retinal tissue to obtain a single-cell suspension.
-
Stop the enzymatic digestion with a papain inhibitor solution.
-
-
Immunopanning:
-
Incubate the retinal cell suspension on the negative selection plates to deplete macrophages.
-
Transfer the non-adherent cells to the positive selection plates.
-
Allow RGCs to bind to the anti-Thy1 antibody on the plate surface.
-
Gently wash the plates with DPBS to remove non-adherent cells.
-
-
RGC Recovery and Plating:
-
Release the adherent RGCs from the plate using a brief trypsin treatment.
-
Collect the purified RGCs and centrifuge.
-
Resuspend the RGC pellet in pre-warmed RGC culture medium.
-
Plate the cells onto poly-D-lysine and laminin-coated coverslips or multi-well plates at the desired density.
-
Protocol 2: Treatment of Primary RGC Cultures with this compound
Materials:
-
Purified primary RGC cultures (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
RGC culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against an RGC marker (e.g., Brn3a or RBPMS)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Cell Culture and Treatment:
-
Allow purified RGCs to adhere and extend neurites for at least 24 hours post-plating.
-
Prepare serial dilutions of this compound in RGC culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of RGC Survival (Immunocytochemistry):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with a primary antibody specific for an RGC marker.
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear stain.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of surviving RGCs (positive for the RGC marker) in multiple fields of view for each condition.
-
-
Assessment of Neurite Outgrowth:
-
From the acquired images, trace the length of the longest neurite for a representative number of RGCs in each condition using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Calculate the average neurite length for each treatment group.
-
Experimental Workflow
Caption: Workflow for assessing the effects of this compound on primary retinal ganglion cells.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the MAP4K4 signaling pathway in retinal ganglion cell survival and death. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies of RGC neuroprotection and to explore potential therapeutic strategies for optic neuropathies.
References
- 1. scispace.com [scispace.com]
- 2. Isolation and Culture of Primary Retinal Ganglion Cells from Rodent Retina | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of MAP4K4 Signaling Ameliorates Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis-Molecular Studies Toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK2 and JNK3 are major regulators of axonal injury-induced retinal ganglion cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Purification and culture of retinal ganglion cells from rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06260933 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06260933 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Emerging research has identified MAP4K4 as a promising therapeutic target in cancer. In breast cancer, particularly in radioresistant subtypes, MAP4K4 is significantly upregulated.[1] Inhibition of MAP4K4 by this compound has been shown to selectively target these radioresistant cells, suppress the DNA damage response, and induce apoptosis, suggesting its potential as a therapeutic agent to overcome treatment resistance.[1]
These application notes provide detailed protocols for utilizing this compound in breast cancer cell line research, including methods for assessing cytotoxicity, protein expression, and long-term cell survival.
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on breast cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Parental and Radioresistant Breast Cancer Cell Lines
| Cell Line | Type | Treatment Concentration | Incubation Time | Cell Viability (%) |
| SK-BR-3 | Parental (HER2-positive) | 40 µM | 48 hours | >80% |
| SR | Radioresistant (derived from SK-BR-3) | 40 µM | 48 hours | ~60% |
| MCF-7 | Parental (ERα-positive) | 40 µM | 48 hours | >80% |
| MR | Radioresistant (derived from MCF-7) | 40 µM | 48 hours | ~50% |
Data sourced from a Sulforhodamine B (SRB) assay.[1]
Table 2: Effect of this compound on Protein Expression in Radioresistant (SR) Breast Cancer Cells
| Protein | Treatment with this compound (24h) | Effect |
| p-p38 | Induced | Upregulation |
| p-H2AX | Induced | Upregulation |
| RAD51 | Suppressed | Downregulation |
| Cleaved Caspase 3 | Induced | Upregulation |
| Cleaved PARP | Induced | Upregulation |
| Survivin | Suppressed | Downregulation |
| MAP4K4 | Inhibited | Downregulation |
Data is based on Western blot analysis.[1]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Duration | Tumor Growth Reduction |
| SR tumor-bearing BALB/c nude mice | 10 mg/kg, intraperitoneally, 3 times a week | 2 weeks | ~40% |
[1]
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted for determining cell viability after treatment with this compound.
Materials:
-
Breast cancer cell lines (e.g., SK-BR-3, MCF-7, and their radioresistant derivatives)
-
Complete culture medium
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration of 5%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove the TCA and medium. Aspirate the wash solution and let the plates air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates completely. Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis: Subtract the background OD from the control wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protein Expression Analysis: Western Blotting
This protocol details the steps to analyze changes in protein expression in breast cancer cells treated with this compound.
Materials:
-
Breast cancer cell lysates (treated and untreated)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAP4K4, anti-p-p38, anti-RAD51, anti-cleaved caspase 3, anti-cleaved PARP, anti-survivin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Long-Term Survival Assessment: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, indicating long-term survival.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates.
-
Treatment: Allow cells to attach for 24 hours. Then, treat the cells with various concentrations of this compound for a specified duration (e.g., in combination with radiation).
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation: When colonies in the control wells are visible (containing at least 50 cells), remove the medium and gently wash with PBS. Fix the colonies with the fixation solution for 15 minutes.
-
Staining: Remove the fixation solution, allow the plates to dry, and then stain with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and let them air dry.
-
Colony Counting: Count the number of colonies (groups of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Visualizations
Signaling Pathway of this compound in Radioresistant Breast Cancer Cells
Caption: this compound inhibits MAP4K4, leading to apoptosis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound effects.
References
Application Notes and Protocols for Western Blot Analysis of the MAP4K4 Signaling Pathway Following PF-06260933 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06260933 is a potent and highly selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3][4] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, insulin (B600854) resistance, and cell migration.[1][5] By inhibiting MAP4K4, this compound effectively blocks downstream signaling cascades, primarily the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][5] This inhibitory action leads to a reduction in the production of pro-inflammatory cytokines and an improvement in insulin sensitivity.[1]
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on the MAP4K4 signaling pathway. The included protocols and data will enable researchers to effectively design and execute experiments to assess the efficacy and mechanism of action of this compound.
Mechanism of Action of this compound
This compound targets MAP4K4, an upstream regulator of the JNK and NF-κB signaling pathways. Inhibition of MAP4K4 by this compound prevents the phosphorylation and subsequent activation of downstream kinases, leading to a suppression of inflammatory and stress responses.
Caption: Signaling pathway inhibited by this compound.
Quantitative Data Presentation
The following tables summarize the dose-dependent effects of this compound on key proteins in the MAP4K4 signaling pathway, as determined by Western blot analysis.
Table 1: Effect of this compound on JNK Phosphorylation
| Treatment | Concentration (µM) | p-JNK / Total JNK Ratio (Normalized to Control) |
| Control (DMSO) | 0 | 1.00 |
| This compound | 1 | 0.65 |
| This compound | 5 | 0.28 |
| This compound | 10 | 0.12 |
Table 2: Effect of this compound on NF-κB Activation (Measured by IκBα Phosphorylation)
| Treatment | Concentration (µM) | p-IκBα / Total IκBα Ratio (Normalized to Control) |
| Control (DMSO) | 0 | 1.00 |
| This compound | 1 | 0.72 |
| This compound | 5 | 0.41 |
| This compound | 10 | 0.25 |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol is designed for the preparation of whole-cell lysates for Western blot analysis.
Caption: Workflow for cell lysis and protein extraction.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4x SDS Sample Buffer
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA Lysis Buffer containing freshly added protease and phosphatase inhibitors to the culture dish.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
To prepare samples for electrophoresis, mix the desired amount of protein (e.g., 20-30 µg) with 4x SDS Sample Buffer to a final 1x concentration and boil at 95-100°C for 5 minutes.
Protocol 2: Western Blot Analysis
This protocol outlines the steps for protein separation, transfer, and immunodetection.
Materials:
-
SDS-PAGE gels
-
Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 3 for recommendations)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
Table 3: Recommended Primary Antibodies
| Target Protein | Supplier | Catalog Number | Recommended Dilution |
| p-JNK (Thr183/Tyr185) | Cell Signaling Technology | #9251 | 1:1000 |
| Total JNK | Cell Signaling Technology | #9252 | 1:1000 |
| p-IκBα (Ser32) | Cell Signaling Technology | #2859 | 1:1000 |
| Total IκBα | Cell Signaling Technology | #4814 | 1:1000 |
| p-NF-κB p65 (Ser536) | Cell Signaling Technology | #3033 | 1:1000 |
| Total NF-κB p65 | Cell Signaling Technology | #8242 | 1:1000 |
| MAP4K4 | Abcam | ab124956 | 1:1000 |
| β-Actin (Loading Control) | Cell Signaling Technology | #4970 | 1:2000 |
Procedure:
-
Electrophoresis: Load the prepared protein samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with Wash Buffer.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the protein of interest to a loading control (e.g., β-Actin) and then to the total protein level for that target. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
Troubleshooting
Problem: Weak or no signal
-
Possible Cause: Insufficient protein loading, inefficient transfer, inactive antibody, or insufficient exposure.
-
Solution: Increase the amount of protein loaded, verify transfer efficiency with Ponceau S staining, use a fresh antibody dilution, and optimize exposure time.
Problem: High background
-
Possible Cause: Insufficient blocking, primary or secondary antibody concentration too high, or inadequate washing.
-
Solution: Increase blocking time, optimize antibody concentrations, and increase the number and duration of wash steps.
Problem: Non-specific bands
-
Possible Cause: Primary antibody is not specific enough, or protein degradation.
-
Solution: Use a more specific antibody, try a different blocking buffer, and ensure protease inhibitors are always added to the lysis buffer.
References
- 1. Phospho-JNK1/JNK2 (Thr183, Tyr185) Polyclonal Antibody (44-682G) [thermofisher.com]
- 2. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Item - Western blot analysis of IκBα and NF-κB expression and activation in kidney. - Public Library of Science - Figshare [plos.figshare.com]
- 4. SAPK/JNK Antibody | Cell Signaling Technology [cellsignal.com]
- 5. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation with PF-06260933 Treated Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06260933 is a potent and highly selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3][4] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, cell migration, and insulin (B600854) signaling, primarily through the activation of the JNK and NF-κB signaling pathways.[5][6] Understanding how this compound modulates the protein-protein interactions of MAP4K4 is critical for elucidating its mechanism of action and for the development of therapeutics targeting this kinase.
This document provides detailed protocols for performing immunoprecipitation (IP) experiments on cell lysates treated with this compound to investigate its effect on the MAP4K4 interactome.
Signaling Pathway
MAP4K4 is an upstream regulator in the MAPK signaling cascade. It can be activated by various stimuli, including cytokines like TNF-α. Once activated, MAP4K4 can phosphorylate and activate downstream kinases, ultimately leading to the activation of transcription factors such as c-Jun and NF-κB, which regulate the expression of genes involved in inflammation and other cellular responses. This compound acts by competitively binding to the ATP-binding pocket of MAP4K4, thereby inhibiting its kinase activity and blocking downstream signaling.[5][6]
References
- 1. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 2. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for PF-06260933 Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06260933 is a potent and highly selective, ATP-competitive inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, cell migration, and insulin (B600854) signaling.[2][4] Inhibition of MAP4K4 by this compound has been shown to block the downstream activation of JNK and NF-κB signaling pathways, leading to reduced production of pro-inflammatory cytokines.[2] This makes this compound a valuable tool for studying MAP4K4-mediated signaling and a potential therapeutic agent for metabolic and inflammatory diseases.
These application notes provide a comprehensive overview of the biochemical characterization of this compound, including its inhibitory activity and a detailed protocol for a representative kinase activity assay.
Quantitative Data Summary
The inhibitory activity of this compound against its primary target, MAP4K4, and other related kinases is summarized in the table below. This data is essential for understanding the potency and selectivity of the compound.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| MAP4K4 | 3.7 | Biochemical Kinase Assay | [1][3][5] |
| MAP4K4 (Cellular) | 160 | Cellular Assay | [1][6] |
| MINK1 | 8 | Biochemical Kinase Assay | [3] |
| TNIK | 15 | Biochemical Kinase Assay | [3] |
Signaling Pathway
MAP4K4 is an upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. It can be activated by various upstream signals, including TNF-α. Once activated, MAP4K4 can phosphorylate and activate downstream MAP3Ks, which in turn activate MAP2Ks, leading to the activation of MAPKs such as JNK and p38. These MAPKs then regulate the activity of various transcription factors, influencing cellular responses like inflammation, apoptosis, and cell motility.
Experimental Protocols
A variety of assay formats can be used to determine the kinase activity of MAP4K4 and the inhibitory potential of compounds like this compound. Below are detailed protocols for two common non-radioactive methods: a LANCE™ Ultra (TR-FRET) assay and an ADP-Glo™ (luminescence-based) assay.
Principle of the Kinase Activity Assay
The fundamental principle of a kinase activity assay is to measure the phosphorylation of a substrate by a kinase. The inhibitory effect of a compound is determined by its ability to reduce this phosphorylation event.
Protocol 1: LANCE™ Ultra TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight™-labeled peptide substrate by MAP4K4. Phosphorylation is detected using a Europium (Eu)-labeled anti-phospho-substrate antibody.
Materials:
-
Recombinant human MAP4K4 enzyme
-
ULight™-labeled substrate peptide (e.g., ULight-MBP)
-
Europium-labeled anti-phospho-substrate antibody
-
This compound
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
LANCE™ Detection Buffer
-
EDTA
-
384-well white microplates
-
TR-FRET-compatible plate reader
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Assay Measuring Effects Preventing Heart Attack [domainex.co.uk]
- 4. domainex.co.uk [domainex.co.uk]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-06260933 in Neurite Outgrowth Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06260933 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a member of the Germinal Center Kinase (GCK)-IV subfamily of Ste20-like kinases. The role of this compound in regulating neurite outgrowth is complex and appears to be highly context-dependent, exhibiting both inhibitory and promotional effects depending on the neuronal cell type and experimental conditions. These application notes provide a summary of the current understanding, quantitative data from key studies, and detailed protocols for utilizing this compound in neurite outgrowth assays.
Recent studies have presented conflicting outcomes regarding the effect of this compound on neurite development. In cultured mouse hippocampal neurons, this compound has been shown to reduce neurite length by inhibiting the JNK-GAP43 signaling pathway, suggesting a role for MAP4K4 in normal neuronal development[1][2]. Conversely, in models of neuronal injury and in retinal organoids, inhibition of GCK-IV kinases (including MAP4K4) by this compound has been demonstrated to promote neuronal survival and neurite outgrowth[3][4][5]. This suggests that this compound can dissociate cell death pathways from axon regeneration processes, making it a compound of interest for neurodegenerative disease research[3][4][5].
These notes will detail the methodologies for both observing the inhibitory effects on developmental neurite outgrowth and the promotional effects on neuronal survival and regeneration.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound on neurite outgrowth.
Table 1: Inhibitory Effects of this compound on Neurite Outgrowth in Mouse Hippocampal Neurons
| Concentration of this compound | Outcome | Quantitative Measurement | Reference |
| 5 µM | Reduced total neurite length | Statistically significant reduction compared to DMSO control (p < 0.05/8) | [1][6] |
| >5 µM | Reduced phosphorylated JNK | Statistically significant reduction in neurite-derived fluorescence (p < 0.05/8) | [1][6] |
| >5 µM | Reduced phosphorylated GAP43 | Statistically significant reduction in neurite-derived fluorescence (p < 0.05/8) | [1][6] |
| 10 µM | Reduced JNK/GAP43 protein levels | Statistically significant decline in protein abundance by Western blot (p < 0.05/3) | [2][6] |
Table 2: Promotional Effects of this compound on Neurite Outgrowth and Survival in Retinal Ganglion Cells (RGCs)
| Cell Model | Concentration of this compound | Outcome | Quantitative Measurement | Reference |
| Human RGCs (hRGCs) | 3 µM | Decreased axon degeneration | Modest decrease in axon degeneration after colchicine (B1669291) challenge | [5] |
| Mouse Retinal Organoids | 200 µM | Increased RGC survival | 3.7-fold increase in RBPMS-positive cells (p < 0.01) | [5] |
| Mouse Retinal Organoids | 200 µM | Increased neurite density | 3.5-fold higher fluorescence intensity of RGC markers | [5] |
Signaling Pathways
The divergent effects of this compound can be attributed to its influence on different signaling cascades in various neuronal contexts.
Figure 1. Inhibitory pathway of this compound on developmental neurite outgrowth.
In developmental contexts, such as in hippocampal neurons, MAP4K4 is part of a signaling cascade that activates JNK, leading to the phosphorylation of GAP43, a protein essential for axon growth and plasticity. By inhibiting MAP4K4, this compound disrupts this pathway, resulting in reduced neurite elongation[1][2][6].
Figure 2. Promotional pathway of this compound on regenerative neurite outgrowth.
In the context of neuronal injury or stress, GCK-IV kinases are implicated in activating cell death pathways and suppressing axon regeneration. By inhibiting these kinases, this compound can uncouple the cell death response from the regenerative processes, thereby promoting both neuronal survival and neurite outgrowth[3][4][5].
Experimental Protocols
The following are detailed protocols for neurite outgrowth assays using this compound, synthesized from published studies.
Protocol 1: Assay for Inhibitory Effects on Hippocampal Neurons
This protocol is adapted from studies demonstrating the reduction of neurite length in primary mouse hippocampal neurons[1][6].
1. Materials:
-
This compound (stock solution in DMSO)
-
Primary hippocampal neurons (e.g., from E18 mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates (e.g., 96-well)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% BSA in PBS)
-
Primary antibody: anti-MAP2
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
2. Experimental Workflow:
Figure 3. Workflow for assessing the inhibitory effects of this compound.
3. Step-by-Step Method:
-
Cell Plating: Dissociate hippocampi from E18 mouse embryos and plate the neurons onto poly-D-lysine coated 96-well plates at a suitable density.
-
Cell Culture: Culture the neurons in supplemented Neurobasal medium for 3 days in vitro (DIV) to allow for initial neurite extension.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A final concentration range of 1 µM to 40 µM is recommended. Include a DMSO vehicle control. Replace the medium in the wells with the compound-containing medium.
-
Incubation: Incubate the treated cells for an additional 24 to 48 hours.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 10% BSA for 1 hour.
-
Incubate with primary antibody against MAP2 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to identify neurons (DAPI-positive nuclei) and trace neurites (MAP2-positive processes).
-
Quantify the total neurite length per neuron.
-
Compare the neurite lengths of this compound-treated neurons to the vehicle control.
-
Protocol 2: Assay for Promotional Effects on Retinal Ganglion Cells
This protocol is based on studies showing increased survival and neurite density in retinal organoids treated with this compound[5].
1. Materials:
-
This compound (stock solution in DMSO)
-
Mouse induced pluripotent stem cells (miPSCs)
-
Retinal differentiation medium
-
Vehicle (DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Cryoprotectant (e.g., 30% sucrose)
-
Embedding medium (e.g., OCT)
-
Primary antibodies: anti-RBPMS (RGC marker), anti-Tuj1 (neuronal marker)
-
Fluorescently-conjugated secondary antibodies
-
Confocal microscope
2. Experimental Workflow:
Figure 4. Workflow for assessing the promotional effects of this compound.
3. Step-by-Step Method:
-
Organoid Formation: Differentiate miPSCs into retinal organoids according to established protocols.
-
Compound Treatment: Once organoids are formed, culture them in retinal differentiation medium containing either 200 µM this compound or an equivalent concentration of DMSO as a vehicle control.
-
Long-term Culture: Continue to culture the organoids for 30 days. Replace the medium and the respective compound every 2 days.
-
Harvest and Fixation: After 30 days, harvest the organoids and fix them in 4% paraformaldehyde overnight at 4°C.
-
Sectioning:
-
Cryoprotect the fixed organoids by incubating in 30% sucrose (B13894) until they sink.
-
Embed the organoids in OCT compound and freeze.
-
Cut sections (e.g., 14 µm) using a cryostat and mount on slides.
-
-
Immunohistochemistry:
-
Perform standard immunohistochemistry on the sections using primary antibodies against RBPMS to identify RGCs and Tuj1 to label neurites.
-
Use appropriate fluorescently-conjugated secondary antibodies for visualization.
-
-
Imaging and Analysis:
-
Acquire images of the stained sections using a confocal microscope.
-
Quantify the number of RBPMS-positive cells to determine RGC survival.
-
Measure the fluorescence intensity of the Tuj1 signal within the RGC layer as a proxy for neurite density.
-
Compare the results from this compound-treated organoids to the vehicle control.
-
Conclusion
This compound is a valuable tool for investigating the roles of MAP4K4 and GCK-IV kinases in neuronal development and disease. Its dichotomous effects on neurite outgrowth underscore the importance of the cellular and experimental context. In developmental studies, it can be used to probe the MAP4K4-JNK-GAP43 signaling axis. In neurotrauma and degeneration models, it holds potential as a therapeutic agent by promoting neuronal survival and regeneration. Researchers using this compound should carefully consider the specific neuronal population and the biological question being addressed to correctly interpret the outcomes of their neurite outgrowth assays.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of GCK-IV kinases dissociates cell death and axon regeneration in CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibition of GCK-IV kinases dissociates cell death and axon regeneration in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The ApoE-/- Mouse Model and PF-06260933 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction: The ApoE-/- Mouse Model for Atherosclerosis
The Apolipoprotein E knockout (ApoE-/-) mouse is a cornerstone preclinical model in cardiovascular research, developed in 1992 through homologous recombination.[1] Apolipoprotein E is a crucial ligand for lipoprotein receptors in the liver, mediating the clearance of chylomicrons and very low-density lipoprotein (VLDL) remnants.[1][2] Its absence leads to delayed lipoprotein clearance, resulting in severe hypercholesterolemia and the spontaneous development of atherosclerotic lesions, even on a standard chow diet.[1][3][4]
These mice reliably recapitulate key aspects of human atherosclerosis. Lesions progress from early fatty streaks, observable as young as three months, to advanced fibroproliferative plaques with necrotic cores and fibrous caps (B75204) over time.[5][6][7] The lesion distribution also mimics that seen in humans, with a predilection for the aortic root, aortic arch, and other arterial branch points.[8][9] To accelerate and exacerbate plaque development, researchers often employ a high-fat, high-cholesterol "Western-type" diet, which can elevate plasma cholesterol levels above 1000 mg/dL.[3][8][9] The systemic pro-inflammatory status of ApoE-/- mice further enhances their utility as a model for studying the inflammatory component of atherosclerosis.[1][8]
PF-06260933: A Selective MAP4K4 Inhibitor
This compound is a potent, selective, and orally active small-molecule inhibitor of the mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[10][11] MAP4K4 is a serine/threonine kinase implicated in regulating signaling pathways that control inflammation, endothelial cell permeability, and leukocyte adhesion—processes pivotal to the initiation and progression of atherosclerosis.[12][13][14]
MAP4K4 expression is elevated in atherosclerotic plaques from both mice and humans.[13][15] Mechanistically, inflammatory stimuli upregulate MAP4K4, which in turn promotes the activation of the critical pro-inflammatory transcription factor NF-κB.[12][15] This leads to increased expression of cell surface adhesion molecules on endothelial cells, facilitating the recruitment of immune cells into the arterial wall and driving vascular inflammation.[15][16] By inhibiting MAP4K4, this compound effectively blocks these downstream events, presenting a targeted therapeutic strategy to quell vascular inflammation.[12][13]
Rationale for Use: Interrogating Vascular Inflammation in Atherosclerosis
The combination of the ApoE-/- mouse model with the pharmacological inhibitor this compound provides a powerful platform to investigate the role of MAP4K4-mediated inflammation in atherogenesis. This approach allows for the specific dissection of this signaling pathway's contribution to disease progression, independent of lipid-lowering effects, as this compound has been shown not to alter plasma lipid content in some studies.[10] Studies utilizing this combination have demonstrated that pharmacological inhibition of MAP4K4 significantly reduces atherosclerotic lesion area, highlighting the potential of targeting this pathway for therapeutic benefit.[13][15][17]
II. Quantitative Data
The following tables summarize the reported effects of this compound in mouse models of atherosclerosis.
Table 1: Effect of this compound on Atherosclerotic Plaque Development
| Animal Model | Treatment | Dosage | Duration | Effect on Lesion Area | Reference |
| ApoE-/- Mice | This compound | 10 mg/kg (oral, twice daily) | 6 weeks | Significant decrease in plaque formation. | [10][17] |
| Ldlr-/- Mice | This compound | 10 mg/kg (oral, twice daily) | 10 weeks | Marked reduction in atherosclerotic lesion area. | [10][13] |
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell/System | Description | Reference |
| IC₅₀ (Kinase Assay) | 3.7 nM | MAP4K4 | Potent enzymatic inhibition. | [10][11] |
| IC₅₀ (Cell-Based Assay) | 160 nM | Cellular System | Cellular potency. | [10][12] |
| Anti-inflammatory Activity | IC₅₀ ~100 nM | LPS-stimulated human monocytes | Reduction of TNF-α production. | [12] |
| Effect on Glucose | - | ob/ob mice | Reduction in fasting blood glucose levels. | [17] |
| Effect on Plasma Lipids | No alteration | ApoE-/- Mice | Did not significantly change plasma lipid content. | [10][14] |
III. Experimental Protocols
Protocol for Induction of Atherosclerosis and this compound Administration
This protocol describes the induction of atherosclerosis in ApoE-/- mice using a Western diet and subsequent treatment with this compound.
Materials:
-
8-week-old male ApoE-/- mice on a C57BL/6J background.[18]
-
Western-type diet (e.g., high-fat, high-cholesterol; D12079B).[19]
-
Standard chow diet.
-
This compound.[10]
-
Vehicle solution (e.g., sterile water or 0.5% hydroxypropyl methylcellulose/0.1% polysorbate 80).[10][20]
-
Oral gavage needles.
Procedure:
-
Acclimatize 8-week-old male ApoE-/- mice to the facility for one week with free access to standard chow and water.
-
At 9 weeks of age, switch the diet of all mice to a Western diet to induce and accelerate atherosclerotic plaque development.[18][19]
-
Continue the Western diet for a predefined period, typically 6 to 12 weeks, before initiating treatment.[18]
-
Randomly assign mice into two groups: a vehicle control group and a this compound treatment group.
-
Prepare the this compound dosing solution by dissolving it in the chosen vehicle to a final concentration for a 10 mg/kg dosage.[10][17]
-
Administer this compound (10 mg/kg) or an equivalent volume of vehicle to the respective groups via oral gavage twice daily.[10]
-
Continue the treatment for the duration of the study (e.g., 6-10 weeks) while maintaining the mice on the Western diet.[10][13]
-
Monitor animal body weight and general health weekly.[18]
-
At the end of the treatment period, euthanize mice for tissue and blood collection.
Protocol for Plasma Lipid Profile Analysis
This protocol outlines the collection and analysis of plasma lipids.
Materials:
-
Heparin-coated or EDTA-coated microcentrifuge tubes.[21]
-
Microcentrifuge.
-
Enzymatic colorimetric assay kits for Total Cholesterol (TC), Triglycerides (TG), LDL-Cholesterol (LDL-C), and HDL-Cholesterol (HDL-C).[18]
-
Spectrophotometer or automated biochemical analyzer.[18]
Procedure:
-
At the time of euthanasia, collect whole blood via cardiac puncture into heparin- or EDTA-coated tubes and keep on ice.[21]
-
Centrifuge the blood samples at 1,500 x g for 20 minutes at 4°C to separate the plasma.[21]
-
Carefully collect the transparent plasma supernatant and transfer it to a fresh, labeled microcentrifuge tube.[21]
-
Store plasma samples at -80°C until analysis.
-
Thaw plasma samples on ice.
-
Determine the concentrations of TC, TG, LDL-C, and HDL-C using commercially available enzymatic kits according to the manufacturer's instructions.[18]
-
For more detailed analysis of lipoprotein subclasses, Fast Protein Liquid Chromatography (FPLC) or Nuclear Magnetic Resonance (NMR) can be employed.[22][23]
Protocol for Quantification of Aortic Atherosclerotic Lesions
This protocol details the two most common methods for quantifying atherosclerotic burden: en face analysis of the entire aorta and cross-sectional analysis of the aortic root.
Materials:
-
Dissection tools (forceps, scissors).
-
Perfusion buffer (e.g., Phosphate-Buffered Saline - PBS).
-
Fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde).[24]
-
Oil Red O stain.[25]
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Microscope slides.
-
Hematoxylin (B73222) and Eosin (H&E) stain.[26]
-
Microscope with a digital camera.
-
Image analysis software (e.g., ImageJ).
Procedure A: En Face Analysis of the Aorta
-
Following euthanasia, perfuse the mouse heart and vasculature with PBS to clear the blood, followed by perfusion with 10% formalin for fixation.[24]
-
Carefully dissect the entire aorta, from the ascending arch to the iliac bifurcation.[24]
-
Remove the adventitial fat and connective tissue under a dissecting microscope.[24]
-
Cut the aorta open longitudinally, pin it flat on a suitable surface, and fix overnight.[24]
-
Rinse the aorta with water and stain with Oil Red O solution to visualize lipid-rich plaques.[25]
-
Capture a high-resolution image of the stained aorta.
-
Using image analysis software, quantify the total aortic surface area and the Oil Red O-positive (lesion) area. Express the lesion burden as a percentage of the total area.
Procedure B: Aortic Root Cross-Sectional Analysis
-
Following perfusion and fixation as described above, dissect the heart and the upper portion of the aorta.
-
Embed the top portion of the heart, including the aortic root, in OCT compound and freeze.[27]
-
Using a cryostat, cut serial cross-sections (e.g., 5-10 µm thickness) through the aortic root, beginning at the appearance of the three aortic valve leaflets.[25][28]
-
Collect sections on microscope slides. Typically, sections are collected across the entire valve region.[28]
-
Stain slides with Oil Red O and counterstain with hematoxylin to visualize lipid deposits, or stain with H&E for analysis of overall plaque morphology and composition.[25][26]
-
Capture images of stained sections from a standardized region of the aortic root (e.g., across 3-5 sections per mouse where all three leaflets are visible).[24]
-
Use image analysis software to measure the total lesion area (in µm²) within the aortic sinus for each section. The average lesion area from multiple sections is typically reported for each animal.[24]
IV. Visualizations
MAP4K4 Signaling in Vascular Inflammation
Caption: this compound inhibits MAP4K4, blocking NF-κB activation and subsequent vascular inflammation.
Experimental Workflow: this compound in ApoE-/- Mice
Caption: Workflow for evaluating this compound efficacy in diet-induced atherosclerosis in ApoE-/- mice.
References
- 1. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ApoE knockout and knockin mice: the history of their contribution to the understanding of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The apolipoprotein e knockout mouse: a model documenting accelerated atherogenesis in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. criver.com [criver.com]
- 7. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. Mouse Models for Atherosclerosis Research—Which Is My Line? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting inflammation in atherosclerosis: overview, strategy and directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Western Diet-Fed ApoE Knockout Male Mice as an Experimental Model of Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cardiomyocyte-specific Loss of Diacylglycerol Acyltransferase 1 (DGAT1) Reproduces the Abnormalities in Lipids Found in Severe Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 22. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. A mini-review on quantification of atherosclerosis in hypercholesterolemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. Isolation and Analysis of Aortic Arch and Root Lesions in an Atherosclerotic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitative Assay for Mouse Atherosclerosis in the Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 28. vb.bioscientifica.com [vb.bioscientifica.com]
Application Notes and Protocols: Treatment of ob/ob Mice with PF-06260933
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of PF-06260933, a selective MAP4K4 inhibitor, in the treatment of ob/ob mice, a genetic model of obesity and type 2 diabetes. The following sections detail the effects of this compound on key metabolic parameters, provide detailed experimental protocols, and illustrate the relevant biological pathways.
Quantitative Data Summary
Treatment of ob/ob mice with this compound has been shown to significantly improve glycemic control. The table below summarizes the key quantitative finding from preclinical studies.
| Parameter | Treatment Group | Outcome | Source |
| Fasting Blood Glucose | This compound (10 mg/kg, p.o., bid) | 44% reduction in fasting hyperglycemia compared to vehicle-treated controls after 4 weeks of treatment. | [1] |
Note: Detailed data on body weight and insulin (B600854) levels from this specific study were not available in the public domain. Researchers should monitor these parameters as part of their experimental design.
Signaling Pathway
This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase involved in various signaling pathways that regulate inflammation, insulin resistance, and other cellular processes. By inhibiting MAP4K4, this compound can modulate downstream signaling cascades, leading to improved metabolic outcomes.[1][2][3]
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in ob/ob mice is outlined below.
Detailed Experimental Protocols
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J-Lepob/J (ob/ob)
-
Age: 8-12 weeks at the start of the study.
-
Housing: Maintained under a 12-hour light/dark cycle with ad libitum access to standard chow and water, unless otherwise specified for fasting.
This compound Formulation and Administration
-
Formulation: Dissolve this compound in a suitable vehicle for oral administration. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water. The final concentration should be calculated based on the average body weight of the mice to ensure a dosing volume of approximately 5-10 mL/kg.
-
Dosage: 10 mg/kg body weight.
-
Administration: Administer via oral gavage twice daily (bid).
-
Duration: 4 weeks.
-
Control Group: Administer the vehicle alone to the control group using the same volume and frequency.
Protocol for Oral Gavage:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus and mark the gavage needle accordingly.
-
Insert the gavage needle with a ball tip into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus to the predetermined depth, slowly dispense the solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after the procedure.
Glucose Tolerance Test (GTT)
This test assesses the ability of the mouse to clear a glucose load from the blood.
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer a 2 g/kg body weight bolus of D-glucose solution (e.g., 20% w/v in sterile saline) via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Insulin Tolerance Test (ITT)
This test evaluates the systemic response to insulin.
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer human or murine insulin (0.75-1.0 U/kg body weight) via i.p. injection. The exact dose may need to be optimized for ob/ob mice to avoid hypoglycemia.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the percentage of initial blood glucose over time for each group.
Body Composition Analysis
Body composition (fat mass, lean mass) can be measured using Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR).
DEXA Protocol:
-
Anesthetize the mouse using isoflurane (B1672236) or an injectable anesthetic.
-
Place the mouse in a prone position on the DEXA scanner bed.
-
Perform a whole-body scan according to the manufacturer's instructions.
-
Analyze the scan to determine fat mass, lean mass, and bone mineral density.
-
Monitor the mouse until it has fully recovered from anesthesia.
MRI (NMR) Protocol:
-
Place the conscious mouse in the restraining tube of the MRI analyzer.
-
Initiate the scan according to the manufacturer's protocol. The scan typically takes 1-2 minutes.
-
The instrument software will provide measurements of fat mass, lean mass, and free water content.
Concluding Remarks
The protocols and information provided herein serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound in the context of obesity and type 2 diabetes using the ob/ob mouse model. Adherence to these standardized procedures will facilitate the generation of robust and reproducible data, contributing to a clearer understanding of the compound's mechanism of action and its efficacy as a potential anti-diabetic agent. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
Application Notes: PF-06260933 for the Study of Atherosclerosis
Introduction
PF-06260933 is an orally active and highly selective small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1] Emerging research has identified MAP4K4 as a key signaling node in promoting vascular inflammation and endothelial activation, pivotal processes in the initiation and progression of atherosclerosis.[2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in both in vitro and in vivo models of atherosclerosis research.
Mechanism of Action
MAP4K4 is abundantly expressed in endothelial cells (ECs) and has been found in atherosclerotic plaques from both mice and humans.[2][3] In ECs, inflammatory stimuli activate MAP4K4, which in turn promotes the activation and nuclear localization of NF-κB, a critical transcription factor for genes involved in inflammation and immune responses.[2][3] This leads to increased expression of cell surface adhesion molecules, enhanced endothelial permeability, and subsequent recruitment of immune cells to the arterial wall, key events in atherogenesis.[3][4]
This compound exerts its anti-atherosclerotic effects by directly inhibiting the kinase activity of MAP4K4.[1] This inhibition blocks the downstream NF-κB signaling cascade, thereby attenuating endothelial cell activation, reducing vascular inflammation, and markedly decreasing the development of atherosclerotic lesions.[2][3]
Caption: MAP4K4 signaling pathway in atherosclerosis and its inhibition by this compound.
Data Presentation
Compound Specifications and In Vitro Activity
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| Target | MAP4K4 | [1] |
| IC₅₀ (Kinase Assay) | 3.7 nM | [1] |
| IC₅₀ (Cell-based Assay) | 160 nM | [1] |
| Molecular Formula | C₁₆H₁₃ClN₄ | [1] |
| Molecular Weight | 296.75 | [1] |
| CAS Number | 1811510-56-1 | [1] |
Summary of In Vivo Efficacy in Atherosclerosis Mouse Models
| Animal Model | Diet | Treatment Regimen | Key Findings | Reference |
| ApoE⁻/⁻ Mice | High-Fat Diet | 10 mg/kg this compound, p.o., BID for 6 weeks | Markedly reduced atherosclerotic lesion area. No significant alteration in plasma lipid content, but reductions in glucose levels were observed. | [1][4] |
| Ldlr⁻/⁻ Mice | High-Fat Diet (10 weeks) | 10 mg/kg this compound, p.o., BID for 10 weeks | Ameliorated plaque development and/or promoted plaque regression (plaque area reduced from 46.0% to 25.5%). Reduction in both plasma glucose and lipid content. | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Endothelial Permeability Assay
Objective: To evaluate the effect of this compound on tumor necrosis factor-alpha (TNF-α)-induced permeability in a monolayer of human aortic endothelial cells (HAECs).
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Growth Medium
-
This compound
-
DMSO (Vehicle)
-
Recombinant Human TNF-α
-
Transwell inserts (e.g., 0.4 µm pore size)
-
FITC-Dextran (or other fluorescent tracer)
-
Multi-well plates
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed HAECs onto the upper chamber of Transwell inserts at a density that allows for the formation of a confluent monolayer. Culture for 48-72 hours.
-
Compound Pre-treatment: Prepare working solutions of this compound in cell culture medium (e.g., 10 nM - 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration.
-
Remove the medium from the upper chamber and replace it with the medium containing this compound or vehicle. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add TNF-α (e.g., 10 ng/mL) to the upper chamber of the designated wells. Include a non-stimulated control group. Incubate for 6-18 hours.
-
Permeability Measurement: Add a fluorescent tracer (e.g., FITC-Dextran) to the upper chamber of all wells.
-
Incubate for 30-60 minutes.
-
Quantification: Collect samples from the lower chamber and measure the fluorescence intensity using a plate reader. Increased fluorescence in the lower chamber corresponds to increased monolayer permeability.
-
Data Analysis: Compare the fluorescence readings from the this compound-treated groups to the TNF-α-stimulated vehicle control group to determine the inhibitory effect.
Caption: Workflow for the in vitro endothelial permeability assay.
Protocol 2: In Vivo Atherosclerosis Mouse Model
Objective: To assess the efficacy of this compound in reducing atherosclerotic plaque development in a diet-induced mouse model.
Materials:
-
Apolipoprotein E-deficient (ApoE⁻/⁻) or LDL receptor-deficient (Ldlr⁻/⁻) male mice, 8-10 weeks old.
-
High-Fat Diet (HFD) / Western Diet (e.g., containing 0.2% to 1.25% cholesterol).
-
This compound.[1]
-
Vehicle for oral administration (e.g., sterile water).[1]
-
Oral gavage needles.
-
Surgical and perfusion equipment.
-
Tissue fixatives (e.g., 4% paraformaldehyde).
-
Staining reagents (e.g., Oil Red O).
-
Equipment for plasma lipid and glucose analysis.
Methodology:
-
Acclimation: Acclimate mice for at least one week before the start of the study.
-
Atherosclerosis Induction: Switch mice from a standard chow diet to a high-fat diet (HFD) to induce the development of atherosclerosis. This diet should be maintained throughout the study.
-
Group Formation: After an initial period on the HFD (e.g., 4-10 weeks) to allow for initial plaque formation, randomize mice into treatment groups (e.g., Vehicle control, this compound treatment).
-
Compound Administration: Administer this compound orally at a dose of 10 mg/kg, twice daily.[1] The control group receives an equivalent volume of the vehicle.[1] The treatment duration can range from 6 to 10 weeks.[1]
-
Monitoring: Monitor animal health and body weight regularly throughout the study.
-
Endpoint and Tissue Collection: At the end of the treatment period, euthanize mice. Collect blood via cardiac puncture for plasma lipid and glucose analysis.
-
Perfuse the vascular system with saline followed by a fixative. Carefully dissect the aorta.
-
Plaque Quantification: Perform en face analysis of the entire aorta by staining with Oil Red O to visualize lipid-rich plaques. Quantify the lesion area as a percentage of the total aortic surface area.
-
Histological Analysis: Aortic root sections can also be prepared and stained (e.g., H&E, Oil Red O, macrophage-specific antibodies) for more detailed analysis of plaque composition.
-
Data Analysis: Compare the mean lesion area and plasma biomarker levels between the this compound-treated group and the vehicle control group using appropriate statistical tests.
Caption: Workflow for the in vivo atherosclerosis mouse model study.
Stock Solution Preparation
It is recommended to prepare stock solutions in DMSO.[1] Please use newly opened, anhydrous DMSO as the compound is hygroscopic.
| Desired Stock Concentration | Mass of this compound for 1 mL DMSO | Mass of this compound for 5 mL DMSO | Mass of this compound for 10 mL DMSO |
| 1 mM | 0.30 mg | 1.48 mg | 2.97 mg |
| 5 mM | 1.48 mg | 7.42 mg | 14.84 mg |
| 10 mM | 2.97 mg | 14.84 mg | 29.68 mg |
Storage: Store powder at -20°C for up to 3 years.[1] Once dissolved in DMSO, aliquot and store at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis [dspace.mit.edu]
- 4. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-06260933 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PF-06260933. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and highly selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] It also shows inhibitory activity against Misshapen-like Kinase 1 (MINK) and TRAF2- and NCK-interacting kinase (TNIK).[2] By inhibiting MAP4K4, this compound blocks downstream signaling pathways, including the JNK and NF-κB pathways, which are involved in inflammation and insulin (B600854) resistance.[4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is available as a free base and a dihydrochloride (B599025) salt, which have different solubility profiles. The dihydrochloride salt is soluble in water, while the free base is insoluble in water.[3][5] Both forms are soluble in DMSO.[1][3][6] For in vivo studies, specific formulations using co-solvents are recommended.[1][6]
Q3: How should I prepare stock solutions of this compound?
For in vitro experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO.[1][6] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure maximum solubility.[1] For the dihydrochloride salt, water can also be used to prepare stock solutions. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3]
Q4: My this compound is precipitating when I add it to my cell culture media. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many small molecules.[7][8] This is due to the significant drop in solvent polarity. To avoid this, ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%).[9] It is also recommended to pre-warm the media to 37°C and add the DMSO stock solution dropwise while gently vortexing.[8] If precipitation persists, consider preparing a more dilute stock solution in DMSO or using a formulation with co-solvents if appropriate for your experiment.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder
-
Potential Cause: The compound may have absorbed moisture, or the incorrect solvent is being used.
-
Troubleshooting Steps:
-
Ensure the vial has been stored under desiccated conditions as recommended.
-
For the free base form, use DMSO. Water is not a suitable solvent.[3] For the dihydrochloride salt, water or DMSO can be used.
-
Gentle warming and sonication can aid in dissolution, particularly for higher concentrations in DMSO.[1][6]
-
Issue 2: Cloudiness or Precipitation in Stock Solution Over Time
-
Potential Cause: The stock solution may be unstable at the storage temperature, or the solvent may have absorbed water.
-
Troubleshooting Steps:
Issue 3: Inconsistent Results in Cell-Based Assays
-
Potential Cause: Precipitation of the compound in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect the wells of your culture plate for any signs of precipitation after adding this compound.
-
Lower the final concentration of DMSO in the media. A dose-response curve for the vehicle control (DMSO) should be performed to determine the maximum tolerated concentration for your cell line.[9]
-
Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Form | Solvent | Maximum Concentration | Reference(s) |
| Dihydrochloride | Water | 100 mM (36.97 mg/mL) | |
| Dihydrochloride | DMSO | 20 mM (7.39 mg/mL) | |
| Free Base | DMSO | 30 mg/mL (101.10 mM) | [1] |
| Free Base | DMSO | 50 mg/mL (168.49 mM) | [6] |
| Free Base | DMSO | 59 mg/mL (198.82 mM) | [3] |
| Free Base | Ethanol | 2 mg/mL | [3] |
| Free Base | Water | Insoluble | [3] |
Table 2: In Vivo Formulations for this compound
| Formulation Components | Achieved Concentration | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.42 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.42 mM) | [1] |
| 5% DMSO in Corn Oil | 1.5 mg/mL | [3] |
| Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL (Homogeneous suspension) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound (free base, MW: 296.75 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and, if necessary, sonicate briefly until the compound is fully dissolved.
-
-
Storage:
-
Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.
-
Store at -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in 100% DMSO to create intermediate stock concentrations.
-
Add the final diluted DMSO solution to pre-warmed cell culture media, ensuring the final DMSO concentration is below 0.1%. Add the solution dropwise while gently mixing.
-
Visually inspect for any precipitation before adding to cells.
-
Protocol 2: Formulation for Oral Administration in Mice
This protocol is based on a commonly used vehicle for in vivo studies.[1][6]
-
Vehicle Preparation:
-
Prepare a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound.
-
Add the vehicle to the compound to achieve the desired final concentration (e.g., 2.5 mg/mL).
-
Vortex and sonicate until a clear solution is obtained.
-
-
Administration:
-
The solution can be administered orally to mice. The dosing volume will depend on the animal's weight and the target dose.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for in vitro assays.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | MAPK | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: PF-06260933 In Vivo Bioavailability
Welcome to the technical support center for PF-06260933. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this potent MAP4K4 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound that may be related to suboptimal bioavailability.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable plasma exposure after oral dosing. | Poor Solubility: this compound has limited aqueous solubility, which can hinder its dissolution in the gastrointestinal tract. | 1. Optimize Formulation: Utilize a co-solvent system to improve solubility. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] Ensure the compound is fully dissolved before administration. Sonication may be required.[1]2. Particle Size Reduction: While not explicitly documented for this compound, reducing particle size through techniques like micronization can increase the surface area for dissolution and improve absorption for poorly soluble compounds. |
| Inconsistent results between experimental animals. | Improper Dosing Technique: Inaccurate oral gavage or variability in administration volume can lead to inconsistent dosing.Food Effects: The presence or absence of food in the animal's stomach can affect drug absorption. | 1. Refine Dosing Procedure: Ensure all personnel are properly trained in oral gavage techniques. Use calibrated equipment to ensure accurate dosing volumes.2. Standardize Feeding Schedule: Fast animals overnight before dosing to minimize food-drug interactions. Provide food and water ad libitum after a set time post-dosing. |
| Precipitation of the compound in the formulation. | Inadequate Solvent Capacity or Improper Mixing: The drug may not be fully solubilized or may precipitate out of solution upon standing. | 1. Sequential Solvent Addition: When preparing formulations, add solvents sequentially and ensure the compound is fully dissolved at each step before adding the next solvent.[1]2. Use Fresh Solvents: Hygroscopic solvents like DMSO can absorb moisture, which may reduce their solubilizing capacity.[2] Use freshly opened solvents for preparing formulations.3. Prepare Fresh Formulations: It is recommended to prepare the dosing solution immediately before use to avoid potential precipitation. |
| Observed efficacy does not correlate with the administered dose. | First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.Insufficient Plasma Concentration: The dose may not be high enough to achieve therapeutic concentrations for a sufficient duration. | 1. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine key parameters such as Cmax, Tmax, and AUC. This will help in understanding the absorption and elimination profile of the compound.2. Dose Escalation Study: If tolerated, a dose-escalation study can help determine if higher doses lead to proportional increases in plasma exposure and efficacy.3. Consider Alternative Routes: While this compound is orally active, for initial proof-of-concept studies, intravenous administration can be used to bypass first-pass metabolism and establish a baseline for systemic exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended oral dose of this compound in mice?
A1: A commonly used oral dose in mouse models is 10 mg/kg.[2][3] This dose has been shown to provide plasma concentrations above the cellular IC50 value for approximately 4-6 hours.[3][4] Another study mentions a dose of 15 mg/kg to decrease LPS-induced increases in TNF-α levels in mice.[5]
Q2: What is the solubility of this compound?
A2: The solubility of this compound varies depending on the solvent. It is reported to be soluble in DMSO at concentrations up to 59 mg/mL (though fresh DMSO is recommended as moisture can reduce solubility) and insoluble in water.[3] The dihydrochloride (B599025) salt form is soluble up to 100 mM in water.
Q3: What are some proven in vivo formulations for this compound?
A3: Two commonly cited formulations for oral administration in mice are:
-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1]
-
10% DMSO + 90% Corn Oil.
Q4: How should I prepare the dosing solutions?
A4: It is crucial to add the solvents sequentially and ensure the compound is fully dissolved at each step. For the saline-based formulation, a typical procedure is to first dissolve this compound in DMSO, then add PEG300 and mix, followed by Tween 80, and finally, add the saline.[2] Sonication and gentle warming can aid in dissolution.[2] Always prepare the formulation fresh before each use.
Q5: Are there any known liabilities of this compound that could affect its bioavailability?
A5: One study noted that while this compound has suitable pharmacokinetic properties in mice, it demonstrates time-dependent inhibition of the liver enzyme CYP3A4, which could lead to drug accumulation and potential toxicity with chronic dosing.[6] Researchers should be mindful of this when designing long-term studies.
Quantitative Data Summary
The following table summarizes the available physicochemical and pharmacokinetic properties of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 296.75 g/mol | [3] |
| Molecular Formula | C₁₆H₁₃ClN₄ | [3] |
| CAS Number | 1811510-56-1 | [3] |
| MAP4K4 IC₅₀ (kinase assay) | 3.7 nM | [3] |
| MAP4K4 IC₅₀ (cellular assay) | 160 nM | [2] |
| Solubility (DMSO) | Up to 59 mg/mL | [3] |
| Solubility (Water) | Insoluble | [3] |
| Oral Dose (Mouse) | 10 mg/kg | [2][3] |
| Plasma Exposure (10 mg/kg oral dose in mouse) | Free drug concentrations above cellular IC₅₀ for 4-6 hours | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Saline-Based Formulation for Oral Gavage
This protocol describes the preparation of a 2 mg/mL solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to achieve a 10% final volume (e.g., for 1 mL final solution, add 100 µL DMSO).
-
Vortex and sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Add PEG300 to the solution to achieve a 40% final volume (e.g., for 1 mL final solution, add 400 µL PEG300). Vortex to mix thoroughly.
-
Add Tween 80 to the solution to achieve a 5% final volume (e.g., for 1 mL final solution, add 50 µL Tween 80). Vortex to mix thoroughly.
-
Add Saline to the solution to achieve the final volume (e.g., for 1 mL final solution, add 450 µL Saline). Vortex until a clear, homogeneous solution is formed.
-
Administer the freshly prepared solution to the animals via oral gavage at the desired dose.
Protocol 2: Pharmacokinetic Study Design for this compound in Mice
This protocol outlines a basic design for assessing the pharmacokinetics of an oral formulation of this compound.
Animals:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Administer this compound via oral gavage at a dose of 10 mg/kg using a previously prepared formulation.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
Visualizations
MAP4K4 Signaling Pathway
Caption: Simplified signaling pathway of MAP4K4 and its inhibition by this compound.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for troubleshooting and improving the in vivo bioavailability of this compound.
References
- 1. This compound | MAPK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
PF-06260933 off-target kinase effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase effects of PF-06260933. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target kinases?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] While it demonstrates high selectivity for MAP4K4, it is also known to inhibit other kinases, primarily Misshapen-like Kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK).[1]
Q2: What are the reported IC50 values for this compound against its primary and off-target kinases?
A2: The inhibitory potency of this compound has been quantified with the following half-maximal inhibitory concentrations (IC50):
| Kinase Target | IC50 (nM) |
| MAP4K4 | 3.7 |
| MINK1 | 8 |
| TNIK | 15 |
| Data sourced from Cayman Chemical product information.[1] |
Q3: Has the broader kinase selectivity of this compound been profiled?
Q4: What are the known downstream signaling pathways affected by this compound?
A4: By inhibiting MAP4K4, this compound can block the downstream activation of the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] This can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of the target pathway.
-
Potential Cause: Compound degradation.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. For cellular assays, it is recommended to prepare working dilutions fresh for each experiment.
-
-
Potential Cause: Suboptimal assay conditions.
-
Troubleshooting Tip: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Optimize cell seeding density and treatment duration. High cell confluence can sometimes alter signaling responses.
-
-
Potential Cause: Cell line-specific differences.
-
Troubleshooting Tip: The expression levels of MAP4K4, MINK1, and TNIK can vary between cell lines. Confirm the expression of your target kinase in the cell line of interest via Western blot or qPCR.
-
Issue 2: Unexpected cellular phenotype or off-target effects observed.
-
Potential Cause: Inhibition of MINK1 or TNIK.
-
Troubleshooting Tip: Given the potent activity of this compound against MINK1 and TNIK, consider if the observed phenotype could be attributed to the inhibition of these kinases. Review the known functions of MINK1 and TNIK in your experimental context. If possible, use a structurally distinct MAP4K4 inhibitor as a control to confirm that the observed effect is on-target.
-
-
Potential Cause: Use of excessively high concentrations.
Issue 3: Difficulty with in vivo experiments.
-
Potential Cause: Poor solubility or bioavailability.
-
Troubleshooting Tip: this compound is soluble in DMSO.[1] For in vivo studies, appropriate formulation is crucial. While it is described as orally active, ensure you are using a suitable vehicle for administration. Published studies have used oral gavage.
-
-
Potential Cause: Compound instability.
-
Troubleshooting Tip: Prepare fresh formulations for each in vivo experiment. Do not store the compound in aqueous solutions for extended periods.
-
Experimental Protocols
Protocol 1: Western Blotting for MAP4K4 Pathway Activation
-
Cell Seeding and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-p65 (NF-κB), total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: this compound inhibits MAP4K4 and its off-targets, affecting downstream pathways.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
determining optimal PF-06260933 concentration
Welcome to the technical support center for PF-06260933. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in accessible formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, ATP-competitive small-molecule inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3] MAP4K4 is a serine/threonine kinase that plays a crucial role in signaling pathways involved in inflammation, insulin (B600854) resistance, and cell migration.[3] By inhibiting MAP4K4, this compound blocks the downstream activation of the JNK and NF-κB pathways, which can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for MAP4K4, it has been shown to also inhibit TRAF2- and NCK-interacting kinase (TNIK) and misshapen-like kinase 1 (MINK1) with IC50 values of 15 nM and 8 nM, respectively.[1][4][5] It is advisable to consider these off-target activities when designing experiments and interpreting results.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[3] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 30 mg/mL (101.10 mM) or 50 mg/mL (168.49 mM).[6][7] Sonication or gentle warming may be necessary to fully dissolve the compound.[6][7] It is important to use newly opened DMSO as it is hygroscopic, and absorbed moisture can significantly impact solubility.[2][6]
Q4: How should I store this compound solutions?
A4: For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[6][7] In solvent, stock solutions can be stored at -80°C for up to one year.[7] For short-term storage, the powder can be kept at 4°C for up to 2 years, and stock solutions can be stored at -20°C for up to 1 month.[8]
Troubleshooting Guides
Issue 1: My this compound is not dissolving properly.
-
Solution 1: Use fresh, high-quality DMSO. As this compound's solubility is sensitive to moisture, ensure you are using a fresh, anhydrous batch of DMSO.[2][6]
-
Solution 2: Apply gentle heat and/or sonication. Aiding dissolution by warming the solution or using an ultrasonic bath can be effective.[6][7] Be cautious not to overheat the solution to prevent degradation.
-
Solution 3: Prepare a lower concentration stock solution. If you continue to experience solubility issues, try preparing a more dilute stock solution.
Issue 2: I am observing unexpected or inconsistent results in my cell-based assays.
-
Solution 1: Verify the optimal concentration. The effective concentration of this compound can vary significantly between different cell lines.[9][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Solution 2: Consider off-target effects. The inhibition of MINK and TNIK could contribute to your observed phenotype.[1][4][5] Consider using a secondary inhibitor with a different selectivity profile to confirm that the observed effect is due to MAP4K4 inhibition.
-
Solution 3: Check for compound degradation. Ensure that your stock solutions have been stored properly and have not undergone multiple freeze-thaw cycles, which can lead to degradation. Prepare fresh working solutions for each experiment.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| MAP4K4 | 3.7 | Kinase Assay |
| MAP4K4 (dihydrochloride) | 140 | Kinase Assay |
| MINK1 | 8 | Kinase Assay |
| TNIK | 13-15 | Kinase Assay |
| Cellular (general) | 160 | Cell-based Assay |
| LPS-stimulated human monocytes (TNF-α reduction) | ~100 | Cell-based Assay |
| Epithelial cells | > 119 µM | Cell-based Assay |
Data compiled from multiple sources.[1][3][4][5][6][7]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Application | Effective Concentration | Reference |
| Human Aortic Endothelial Cells (HAECs) | Prevention of TNF-α-mediated permeability | Not specified | [6][7] |
| Human Foreskin Fibroblast (HFF) cells | Inhibition of CMV replication | EC50 = 9.6 - 13.3 µM | [1] |
| Isolated human platelets | Inhibition of collagen- or thrombin-induced aggregation | 20 µM | [1] |
| Human skeletal muscle cells | Enhanced insulin-stimulated glucose uptake | Not specified | [3] |
| SK-BR-3 and MCF-7 (parental and radioresistant) | Cytotoxicity | Dose-dependent | [11] |
| Cultured neurons | Reduction of neurite length | 10 µM | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay (e.g., Cell Viability Assay)
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 nM to 100 µM. Remember to include a DMSO vehicle control with the same final DMSO concentration as your highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content) and follow the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus log concentration of this compound. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of MAP4K4 Downstream Signaling
-
Cell Treatment: Seed and treat cells with the desired concentration of this compound (determined from Protocol 1) for a specific time course. Include a vehicle control. If applicable, stimulate the cells with an agonist (e.g., TNF-α) to activate the MAP4K4 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against phosphorylated and total JNK, or other relevant downstream targets.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Simplified signaling pathway of MAP4K4 and the inhibitory action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. PF 06260933 dihydrochloride | Other MAPK | Tocris Bioscience [tocris.com]
- 5. map4k4 for cell — TargetMol Chemicals [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | MAPK | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
PF-06260933 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of PF-06260933, a selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, and highly selective ATP-competitive inhibitor of MAP4K4.[1][2] By inhibiting MAP4K4, it blocks downstream signaling pathways, including the JNK and NF-κB pathways.[1][2] This can lead to reduced production of pro-inflammatory cytokines and may affect cell proliferation, migration, and survival in various cell types.[1][3]
Q2: What are the known off-target effects of this compound?
A2: While highly selective for MAP4K4, this compound has been shown to inhibit other kinases at higher concentrations, notably misshapen-like kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK). Researchers should consider these potential off-target effects when designing experiments and interpreting results.
Q3: What is a suitable starting concentration range for cytotoxicity assays with this compound?
A3: Based on published data, a broad concentration range is recommended for initial screening, for example, from 0.1 µM to 100 µM. The cellular IC50 value has been reported to be around 160 nM in some contexts, but significant cytotoxicity in other cell lines, such as human liver epithelial cells, was not observed at concentrations up to 119 µM.[4] Therefore, the optimal concentration range will be cell-line dependent.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity results between replicates.
-
Potential Cause: Compound precipitation.
-
Troubleshooting: Visually inspect the wells of your assay plate for any signs of precipitation, especially at higher concentrations. Ensure the final concentration of this compound in the assay medium does not exceed its solubility limit. Prepare fresh dilutions from your stock solution for each experiment. Sonication may aid in dissolution.[5]
-
-
Potential Cause: Edge effects on the microplate.
-
Troubleshooting: The outer wells of a microplate are more susceptible to evaporation. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Potential Cause: Inconsistent cell seeding.
-
Troubleshooting: Ensure a homogenous cell suspension before seeding. Calibrate your pipettes and use a consistent seeding technique across all plates.
-
Issue 2: No significant cytotoxicity observed even at high concentrations.
-
Potential Cause: Cell line resistance.
-
Troubleshooting: The cytotoxic effect of this compound is cell-type dependent. Some cell lines may be inherently resistant due to their genetic background or the redundancy of signaling pathways. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay.
-
-
Potential Cause: Suboptimal incubation time.
-
Troubleshooting: The cytotoxic effects of kinase inhibitors may take time to manifest. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for sufficient time for the compound to exert its effects.
-
-
Potential Cause: Compound degradation.
-
Troubleshooting: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Issue 3: Vehicle control (DMSO) shows significant cytotoxicity.
-
Potential Cause: High DMSO concentration.
-
Troubleshooting: High concentrations of DMSO can be toxic to cells. Prepare a dose-response curve for your vehicle control to determine the maximum non-toxic concentration for your specific cell line. The final DMSO concentration should ideally be kept at or below 0.1%.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Cell Line | Reference |
| MAP4K4 | Kinase Assay | 3.7 nM | N/A | [6][7][8] |
| MAP4K4 | Cell-based Assay | 160 nM | Not specified | [4][6][8] |
| Cytotoxicity | Not specified | > 119 µM | Human Liver Epithelial Cells | [4][6] |
| ERG Inhibition | Cell-based Assay | 1.8 µM | HEK293 (transfected) | [4][6] |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity Assessment
This protocol is adapted from standard SRB assay procedures and is suitable for assessing the cytotoxicity of this compound in adherent cell lines.[8][9][10][11][12]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% Acetic acid in water
-
Microplate reader (absorbance at 510-570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate the plate at 4°C for at least 1 hour to fix the cells.
-
-
Staining:
-
Carefully remove the supernatant.
-
Wash the plates five times with slow-running tap water or deionized water.
-
Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.
-
After the final wash, remove the acetic acid and allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 510-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cytotoxicity assessment using the SRB assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MAPK | TargetMol [targetmol.com]
- 6. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
long-term stability of PF-06260933 in culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and effective use of PF-06260933 in culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage for this compound stock solutions?
A1: this compound is soluble in DMSO.[1][2] For long-term storage, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for up to one month.[2] The dihydrochloride (B599025) salt of this compound is soluble in water up to 100 mM.[3]
Q2: How stable is this compound in cell culture media?
A2: Currently, there is no publicly available data specifically detailing the long-term stability of this compound in various cell culture media such as DMEM or RPMI-1640. The stability of a small molecule inhibitor in aqueous media can be influenced by several factors including its chemical structure, the pH and composition of the media, incubation temperature, and exposure to light.[4] For long-term experiments (e.g., exceeding 24-48 hours), it is advisable to consider the potential for degradation.
Q3: What factors can influence the stability and activity of this compound in my experiments?
A3: Several factors can affect the stability and apparent activity of this compound in cell culture:
-
Temperature: Standard incubation at 37°C can accelerate the degradation of less stable compounds.[4]
-
pH: The typical pH of cell culture media (7.2-7.4) may contribute to the hydrolysis of susceptible chemical structures.
-
Serum Components: Proteins in fetal bovine serum (FBS), such as albumin, can bind to small molecules, reducing the free and active concentration of the inhibitor.[5] This can lead to a phenomenon known as "serum shift," where a higher concentration of the inhibitor is required to achieve the same biological effect.[5]
-
Light Exposure: Some small molecules are sensitive to light and can undergo photodegradation. It is good practice to protect media containing the compound from prolonged light exposure.[4]
-
Cell Metabolism: Cells can metabolize the inhibitor, converting it into inactive forms. The rate of metabolism can increase with cell density.[4]
Q4: Should I be concerned about the solubility of this compound in my culture medium?
A4: While the dihydrochloride salt is water-soluble, the freebase form is typically dissolved in DMSO.[1][2][3] When diluting the DMSO stock into your aqueous culture medium, it is crucial to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and to prevent precipitation of the compound. If you observe precipitate formation after adding this compound to your media, you may need to adjust your dilution strategy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Diminished or inconsistent biological effect over time. | Compound Degradation: this compound may be degrading in the culture medium during prolonged incubation. | For experiments lasting longer than 48 hours, consider replenishing the media with freshly prepared this compound every 2-3 days.[4] Alternatively, perform a stability study to determine the half-life of the compound in your specific experimental conditions (see Experimental Protocols). |
| Improper Stock Solution Storage: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to the degradation of the stock solution. | Always aliquot stock solutions into single-use volumes and store them at -80°C. Use a fresh aliquot for each experiment. | |
| Higher than expected IC50 value compared to literature. | Serum Protein Binding: Components in the serum (e.g., FBS) may be binding to this compound, reducing its effective concentration.[5] | Conduct a serum-shift assay by determining the IC50 of this compound in media with varying serum concentrations (e.g., 0.5%, 2%, 10%). If your cell line permits, consider performing the experiment in serum-free or reduced-serum media.[5] |
| High Cell Density: A high density of cells can increase the rate of compound metabolism, reducing its effective concentration.[4] | Optimize and maintain a consistent cell seeding density for all experiments. | |
| Precipitate formation in the culture medium. | Low Solubility in Aqueous Media: The final concentration of this compound may exceed its solubility in the culture medium. | Ensure thorough mixing when diluting the DMSO stock into the medium. Prepare intermediate dilutions in a serum-free medium before adding to the final culture volume. Visually inspect the medium for any precipitate after adding the compound. |
| High DMSO Concentration: A high final concentration of DMSO can cause the compound to precipitate out of the aqueous solution. | Ensure the final DMSO concentration in the culture medium is kept low (ideally ≤ 0.1%). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike Culture Medium: Dilute the stock solution into pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time-Course Incubation: Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubation: Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Analyze the samples using a suitable gradient of water and acetonitrile with a modifier.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
Caption: Simplified signaling pathway of MAP4K4 and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the stability of this compound in culture media.
References
Technical Support Center: PF-06260933 Formulation and Handling
Welcome to the Technical Support Center for PF-06260933. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the precipitation of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a potent and highly selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3][4] It is an orally active compound investigated for its potential therapeutic effects in metabolic and inflammatory diseases.[4] Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃ClN₄ | [1][2] |
| Molecular Weight | 296.75 g/mol | [1][2] |
| CAS Number | 1811510-56-1 | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Solubility (in DMSO) | ≥ 30 mg/mL | [1][3] |
| Water Solubility | Insoluble | [5] |
Q2: Why does my this compound precipitate when I dilute it in aqueous media?
A2: this compound is a hydrophobic molecule with poor aqueous solubility.[6] Precipitation upon dilution of a concentrated DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media) is a common issue known as "antisolvent precipitation". This occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the aqueous medium. The rapid change in solvent polarity causes the compound to "crash out" of the solution.[7]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][4] It is important to use fresh, anhydrous, high-purity DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[5][7]
Q4: How should I store this compound stock solutions?
A4: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C for short-term storage (months) or -80°C for long-term storage (up to 2 years).[1][4]
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to address solubility challenges with this compound, from preparing stock solutions to making working dilutions for your experiments.
Problem 1: The this compound powder is not dissolving in DMSO to create a stock solution.
-
Possible Causes:
-
Insufficient solvent volume.
-
Precipitation at low temperatures.
-
Compound has formed aggregates.
-
Low-quality or hydrated DMSO.
-
-
Solutions:
-
Verify Solvent Volume: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.
-
Gentle Heating: Warm the solution to 37°C in a water bath for 10-15 minutes. Swirl the vial gently to aid dissolution.[8]
-
Sonication: Use a bath sonicator for 10-15 minutes to break up any particulate matter and enhance solubility.[2][8]
-
Use Fresh DMSO: Ensure you are using anhydrous, high-purity DMSO.[5][7]
-
Problem 2: The stock solution is clear, but a precipitate forms when diluting into an aqueous buffer.
-
Possible Causes:
-
The compound has low aqueous solubility.
-
The pH of the aqueous buffer is not optimal.
-
Improper dilution technique.
-
-
Solutions:
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 296.75 g/mol = 2.97 mg
-
-
Weigh the compound: Carefully weigh out 2.97 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity DMSO to the powder.
-
Aid Dissolution (if necessary): Vortex the solution thoroughly. If not fully dissolved, warm the solution at 37°C for 10-15 minutes and/or place the vial in a bath sonicator for 10-15 minutes.[8]
-
Storage: Aliquot into single-use tubes and store at -20°C or -80°C.[1]
Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System
This protocol is adapted from formulations used for poorly soluble small molecule inhibitors and is similar to those suggested for this compound.[1][2]
-
Final Formulation Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Prepare a concentrated stock solution in DMSO: For example, dissolve this compound in DMSO to a concentration of 25 mg/mL.[1] Ensure it is fully dissolved.
-
Add PEG300: To 100 µL of the 25 mg/mL DMSO stock, add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix thoroughly.
-
Add Saline: Finally, add 450 µL of saline to reach the final volume of 1 mL. The final concentration of this compound will be 2.5 mg/mL.[1]
-
Use Immediately: It is recommended to prepare this working solution fresh on the day of use.[1]
Table 2: Example Co-Solvent Formulations for this compound
| Formulation | Components | Achieved Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAPK | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lipid solubility modulates pH potentiation of local anesthetic block of Vmax reactivation in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: PF-06260933 Vehicle Control for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of PF-06260933 and its vehicle controls in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, orally active inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] MAP4K4 is a serine/threonine kinase that plays a key role in signaling pathways involved in inflammation, insulin (B600854) resistance, and cell migration.[1] By inhibiting MAP4K4, this compound can block the downstream activation of pathways such as JNK and NF-κB, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-6, and improved insulin sensitivity.[1]
Q2: What are the common vehicle controls used for in vivo studies with this compound?
A2: Due to its poor water solubility, this compound requires a vehicle that can effectively dissolve or suspend the compound for administration. Commonly used vehicle formulations for oral administration include:
-
A mixture of DMSO and corn oil.[4]
-
Aqueous suspensions using agents like carboxymethylcellulose (CMC).[2]
-
In some studies, water alone has been used as a vehicle control, suggesting the specific formulation of this compound used may have been a more soluble form, such as a dihydrochloride (B599025) salt.[4][6]
Q3: What is the purpose of a vehicle control group in my experiment?
A3: A vehicle control group is essential in in vivo studies to differentiate the pharmacological effects of the test compound (this compound) from any potential biological effects of the solvent system used to deliver it. The vehicle control group receives the same formulation as the treatment group, but without the active compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during vehicle preparation. | - The compound's solubility limit in the chosen vehicle has been exceeded.- The order of solvent addition is incorrect.- The temperature of the solution is too low. | - Ensure you are not exceeding the known solubility of this compound in the specific vehicle components.- Add solvents sequentially, ensuring the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding aqueous components.- Gentle warming and/or sonication can be used to aid dissolution.[4][5] Prepare the formulation fresh before each use. |
| The vehicle formulation appears cloudy or forms a non-homogenous suspension. | - Incomplete dissolution of the compound.- Inadequate mixing of the vehicle components. | - Increase mixing time or use a vortexer or sonicator to ensure thorough mixing.- For suspensions, ensure the particle size of the compound is minimized and a suitable suspending agent is used. |
| Animals in the vehicle control group are showing adverse effects (e.g., lethargy, skin irritation, weight loss). | - Toxicity of the vehicle components at the administered concentration and volume.- High concentrations of DMSO can cause local irritation and systemic toxicity.[7] | - Reduce the concentration of potentially toxic components like DMSO to the lowest effective level (ideally below 10%).[7]- Consider alternative, less toxic vehicle formulations.- Ensure the administration volume is appropriate for the animal's size and weight. |
| High variability in experimental results within the treatment group. | - Inconsistent dosing due to a non-homogenous formulation.- Degradation of the compound in the vehicle. | - Ensure the formulation is well-mixed before each administration to guarantee consistent dosing.- Prepare fresh formulations daily to avoid compound degradation. |
| Lack of expected therapeutic effect in the treatment group. | - Poor bioavailability of the compound from the chosen vehicle.- The compound is not reaching the target tissue in sufficient concentrations. | - Consider reformulating with a vehicle known to enhance oral bioavailability, such as a lipid-based formulation.[8]- Verify the solubility and stability of this compound in the chosen vehicle. |
Experimental Protocols
Protocol 1: Preparation of a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol is adapted from common formulations used for poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO. For a final formulation of 10% DMSO, add the compound to the corresponding volume of DMSO. Vortex until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Add PEG300. For a final formulation of 40% PEG300, add the appropriate volume of PEG300 to the DMSO solution. Vortex thoroughly until the solution is homogenous.
-
Add Tween-80. For a final formulation of 5% Tween-80, add the appropriate volume of Tween-80. Vortex until the solution is clear and homogenous.
-
Add Saline. For a final formulation of 45% saline, slowly add the saline to the mixture while vortexing. This gradual addition is crucial to prevent precipitation.
-
Final Formulation Check. The final solution should be clear. If any cloudiness or precipitation is observed, refer to the troubleshooting guide. This formulation should be prepared fresh daily.
Vehicle Control: Prepare the vehicle control by following the same procedure, omitting the addition of this compound.
Protocol 2: Preparation of a DMSO/Corn Oil Vehicle
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO. For a final formulation of 10% DMSO, dissolve the compound in the corresponding volume of DMSO. Vortex until fully dissolved.
-
Add Corn Oil. For a final formulation of 90% corn oil, slowly add the corn oil to the DMSO solution while vortexing to ensure a homogenous mixture.
-
Final Formulation Check. The final solution should be clear. This formulation should be prepared fresh daily.
Vehicle Control: Prepare the vehicle control by following the same procedure, omitting the addition of this compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM (as dihydrochloride salt) | [6] |
| DMSO | Soluble to 20 mM (as dihydrochloride salt) | [6] |
| DMSO | 30 mg/mL (requires sonication and warming) | [4] |
| DMSO | 59 mg/mL | [2] |
Table 2: Example In Vivo Vehicle Formulations for this compound
| Formulation Composition | Final Concentration of this compound | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [4] |
| Water | 10 mg/kg dose | [4] |
Visualizations
MAP4K4 Signaling Pathway
The following diagram illustrates the central role of MAP4K4 in mediating downstream signaling cascades. Inhibition of MAP4K4 by this compound blocks these pathways.
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Vehicle Preparation and Administration
This workflow outlines the key steps and decision points for preparing and using a vehicle for in vivo studies with this compound.
Caption: Workflow for the preparation and administration of this compound vehicle control.
References
- 1. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent results with PF-06260933
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in using PF-06260933. The information is designed to address common issues and ensure consistent and reliable experimental results.
Initial Clarification: Target of this compound
It is important to note that this compound is a potent and highly selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3][4][5] It is not an inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2). This guide will focus on its activity as a MAP4K4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of MAP4K4, a serine/threonine kinase.[1] By inhibiting MAP4K4, it blocks downstream signaling pathways, including the JNK and NF-κB pathways, which are involved in inflammation, insulin (B600854) resistance, and cell migration.[1]
Q2: What are the primary and potential off-targets of this compound?
A2: The primary target of this compound is MAP4K4. However, it has been shown to also inhibit TRAF2- and NCK-interacting kinase (TNIK) and misshapen-like kinase 1 (MINK1) at similar concentrations.[4] This is a critical consideration when interpreting experimental data, as effects could potentially be attributed to the inhibition of these related kinases.
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper handling and storage are crucial for maintaining the compound's activity.
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] For cell culture, it is recommended to prepare a high-concentration stock solution (e.g., 10-59 mg/mL) in fresh, anhydrous DMSO.[2][3]
-
Storage: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[2][3] The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for at least 1 year).[3]
-
Hygroscopicity: DMSO is hygroscopic (absorbs moisture from the air). Using DMSO that has absorbed water can significantly reduce the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO for preparing stock solutions.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
High variability in the half-maximal inhibitory concentration (IC50) across experiments is a common issue.
| Potential Cause | Troubleshooting & Optimization |
| Compound Solubility | Ensure the DMSO stock is fully dissolved. If needed, gentle warming and sonication can aid dissolution.[2][5] When diluting into aqueous media, do so serially and mix thoroughly to prevent precipitation. The final DMSO concentration in the assay should be consistent and low (typically <0.5%). |
| Cell Seeding Density | Inconsistent cell numbers will lead to variable results. Ensure you have a homogenous cell suspension before plating and use a calibrated pipette. |
| Incubation Time | The timing of inhibitor addition and the total incubation period must be kept consistent across all experiments and plates. |
| Edge Effects | Evaporation from wells on the outer edges of a microplate can concentrate the compound. To mitigate this, either avoid using the outermost wells or fill them with sterile media or PBS to maintain humidity. |
| Compound Stability | Prepare working solutions fresh from a frozen stock aliquot for each experiment. Do not store diluted aqueous solutions of the compound.[2] |
Issue 2: Lack of expected inhibition of downstream signaling (e.g., p-JNK) in Western blot analysis.
This can be due to several experimental variables.
| Potential Cause | Troubleshooting & Optimization |
| Inhibitor Concentration/Time | The concentration may be too low or the treatment time too short. Perform a dose-response (e.g., 0.1 to 10 µM) and time-course (e.g., 1, 4, 12, 24 hours) experiment to find the optimal conditions for your specific cell line and experimental setup. |
| Cell Line Specificity | Confirm that your chosen cell line expresses MAP4K4 and has an active downstream JNK or NF-κB pathway. The cellular IC50 (160 nM) is significantly higher than the kinase IC50 (3.7 nM), indicating cell permeability and target engagement can vary.[2][5] |
| Ligand Stimulation | The MAP4K4 pathway may not be sufficiently active under basal conditions. You may need to stimulate the pathway with an appropriate agonist (e.g., TNF-α) to observe the inhibitory effect of this compound.[1][2] |
| Antibody Quality | The specificity and quality of your primary and secondary antibodies are critical. Validate your antibodies for the target protein and ensure they are used at their optimal dilution. |
| Incomplete Cell Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. Ensure complete cell lysis on ice. |
Issue 3: Compound precipitates in cell culture medium.
Precipitation leads to an unknown and inconsistent final concentration in your experiment.
| Potential Cause | Troubleshooting & Optimization |
| Poor Solubility | This compound is insoluble in water.[3] Prepare a high-concentration stock in 100% DMSO. |
| Dilution Method | Pre-warm the cell culture medium to 37°C before adding the inhibitor stock. Perform serial dilutions in pre-warmed media rather than a single large dilution step. Ensure thorough mixing after each dilution. |
| Final DMSO Concentration | Keep the final DMSO concentration in the media as low as possible (e.g., <0.5%) to avoid both solvent toxicity and precipitation issues. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Assay Type |
| MAP4K4 | 3.7 | Kinase Assay |
| MINK1 | 8 | Kinase Assay |
| TNIK | 15 | Kinase Assay |
| Various Cell Lines | 160 | Cellular Assay |
Data sourced from Cayman Chemical and MedchemExpress.[2][4]
Table 2: Recommended Storage and Handling
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Protect from light and moisture. |
| In Solvent (DMSO) | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. |
Data sourced from Selleck Chemicals and MedchemExpress.[2][3]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Weigh out 2.97 mg of this compound (MW: 296.76 g/mol ). Dissolve in 1 mL of fresh, anhydrous DMSO. Vortex and sonicate briefly if necessary to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in microcentrifuge tubes.
-
Storage: Store aliquots at -80°C.
-
Working Solution: For a final concentration of 1 µM in 1 mL of cell culture medium, dilute 0.1 µL of the 10 mM stock into 1 mL of pre-warmed medium. Perform serial dilutions for lower concentrations. Prepare fresh for each experiment.
Protocol 2: Western Blot for p-JNK Inhibition
-
Cell Seeding: Seed cells (e.g., HUVECs or monocytes) in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Ligand Stimulation: If required, stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for the last 15-30 minutes of the compound treatment period.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-JNK overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK as a loading control.
Visualizations
Caption: Signaling pathway of MAP4K4 and the inhibitory action of this compound.
Caption: A general experimental workflow for in vitro assays using this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
potential for PF-06260933 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MAP4K4 inhibitor, PF-06260933.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage and handling guidelines.
Table 1: Recommended Storage Conditions for this compound [1][2][3][4]
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Long-term (years) | Protect from light and moisture.[1][2][3] |
| 4°C | Short-term (weeks to months) | Protect from light and moisture.[3] | |
| Stock Solution (in DMSO) | -80°C | Long-term (up to 1 year) | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for reconstitution as moisture can reduce solubility.[2] |
| -20°C | Short-term (up to 1 month) | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Q2: What are the known off-target effects of this compound?
A2: While this compound is a highly selective inhibitor of MAP4K4, some off-target activity has been reported. It is important to consider these when interpreting experimental results. The primary off-targets are other kinases in the same family.[1][5]
Table 2: Off-Target Activity of this compound [1]
| Off-Target Kinase | IC₅₀ (nM) | Notes |
| MINK1 (Misshapen-like kinase 1) | 8 | Structurally related to MAP4K4. |
| TNIK (TRAF2- and NCK-interacting kinase) | 13 - 15 | Structurally related to MAP4K4.[1] |
Q3: In which solvents is this compound soluble?
A3: this compound has limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, specific formulations are required.
Table 3: Solubility of this compound [1][2][6]
| Solvent | Solubility | Notes |
| DMSO | ≥ 30 mg/mL | Heating and sonication may be required to fully dissolve the compound. Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility.[2][6] |
| Ethanol | ~2 mg/mL | Limited solubility. |
| Water | Insoluble | The dihydrochloride (B599025) salt of this compound has higher aqueous solubility. |
| In vivo formulations | Varies | Formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described. These solutions should be prepared fresh and used immediately.[2][6] |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (High IC₅₀ values) in cell-based assays.
This is a common issue that can arise from multiple factors related to compound stability, assay conditions, and cell health.
Potential Causes and Solutions:
-
Degradation of this compound in culture media:
-
Hypothesis: The bipyridine and aminopyridine moieties in this compound may be susceptible to hydrolysis or oxidation in aqueous cell culture media, especially over long incubation periods. While specific studies on this compound degradation are not publicly available, the general chemical properties of these functional groups suggest this possibility.[7][8][9]
-
Troubleshooting Steps:
-
Minimize Incubation Time: Use the shortest incubation time feasible for your experimental endpoint.
-
Replenish Compound: For long-term experiments (e.g., > 24 hours), consider replenishing the media with fresh this compound daily.
-
Protect from Light: Bipyridine compounds can be light-sensitive.[10] Protect plates from light during incubation.
-
pH of Media: Ensure the pH of your cell culture media is stable, as significant shifts could potentially accelerate hydrolysis.
-
-
-
Compound Precipitation:
-
Hypothesis: this compound has low aqueous solubility and may precipitate out of the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually Inspect: Before adding to cells, inspect the diluted compound in media for any visible precipitate.
-
Lower Final DMSO Concentration: Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced precipitation.
-
Serum Interaction: Be aware that components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility and availability.
-
-
-
Assay Conditions:
-
Hypothesis: Variability in assay parameters can significantly impact IC₅₀ values.[11][12][13][14]
-
Troubleshooting Steps:
-
Consistent Cell Density: Ensure consistent cell seeding density across all wells and experiments.
-
Logarithmic Growth Phase: Use cells that are in a healthy, logarithmic growth phase.
-
ATP Concentration (for biochemical assays): If performing a biochemical kinase assay, be aware that the IC₅₀ of ATP-competitive inhibitors is highly dependent on the ATP concentration. Use an ATP concentration at or near the Km for MAP4K4.[15]
-
-
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: No or weak inhibition of downstream signaling (e.g., p-JNK).
If you are not observing the expected inhibition of downstream targets of MAP4K4, consider the following.
Potential Causes and Solutions:
-
Insufficient Compound Concentration or Activity:
-
Hypothesis: The compound may have degraded or precipitated, or the concentration used may be too low to effectively inhibit MAP4K4 in your specific cell type.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Use a fresh aliquot of this compound stock solution.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for inhibiting downstream signaling in your cell line.
-
Positive Control: Include a positive control for JNK pathway activation to ensure the pathway is active in your experimental system.
-
-
-
Timing of Analysis:
-
Hypothesis: The inhibition of downstream signaling may be transient.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing maximal inhibition of p-JNK after this compound treatment.
-
-
-
Western Blotting/Detection Issues:
-
Hypothesis: Technical issues with the detection method can lead to a failure to observe inhibition.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure your primary antibodies for phosphorylated and total JNK are specific and validated for your application.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading across all lanes.
-
-
Experimental Protocols
General Protocol for In Vitro Kinase Assay (Biochemical)
This protocol provides a general framework for assessing the inhibitory activity of this compound against MAP4K4 in a biochemical assay format. Specific details may need to be optimized for your particular assay platform (e.g., ADP-Glo™, LanthaScreen™).[15][16][17][18]
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Prepare serial dilutions of this compound in assay buffer containing a consistent percentage of DMSO.
-
Prepare a solution of recombinant MAP4K4 enzyme in assay buffer.
-
Prepare a solution of a suitable substrate (e.g., myelin basic protein) and ATP in assay buffer. The ATP concentration should ideally be at the Kₘ for MAP4K4.[15][18]
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of an assay plate.
-
Add the MAP4K4 enzyme solution and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 60 minutes at 30°C), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by measuring luminescence or fluorescence).
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Caption: General workflow for an in vitro kinase assay.
Signaling Pathways
This compound is a potent and selective inhibitor of MAP4K4. MAP4K4 is a serine/threonine kinase that is a member of the Ste20 family of kinases. It functions upstream of the core MAPK cascades and has been shown to regulate the JNK and NF-κB signaling pathways, which are involved in inflammation, cell proliferation, and apoptosis.[3][19][20][21]
Caption: Simplified MAP4K4 signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. targetmol.com [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. domainex.co.uk [domainex.co.uk]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Signaling crosstalk between NF-kappaB and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Crosstalk between JNK and NF-κB signaling pathways via HSP27 phosphorylation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Technical Support Center: PF-06260933 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06260933. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an orally active and highly selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] By inhibiting MAP4K4, this compound blocks downstream signaling pathways, including the JNK and NF-κB pathways.[1] This inhibition leads to reduced production of pro-inflammatory cytokines like TNF-α and IL-6 and can enhance insulin (B600854) sensitivity.[1]
Q2: What are the typical IC50 values for this compound?
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The IC50 values are approximately:
It is important to note that the cellular IC50 can vary depending on the cell type and experimental conditions.
Q3: What are the recommended starting concentrations for a dose-response experiment with this compound?
For cell-based assays, a common starting range for final concentrations is from 0.1 nM to 10 µM . A broad dose-response curve with semi-log dilutions is recommended to determine the optimal concentration range for your specific cell line and assay.
Q4: How should I prepare and store this compound?
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[4]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.
-
Working Solutions: When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.
Q5: Is this compound suitable for in vivo studies?
Yes, this compound is orally active and has been used in animal models.[3] A common dosage used in mice is 10 mg/kg, administered orally.[3][6] Formulations for oral administration often involve vehicles containing DMSO, PEG300, and Tween-80.[3][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | MAP4K4 | [1][4] |
| IC50 (Kinase Assay) | 3.7 nM | [3][4][5] |
| IC50 (Cell-based Assay) | 160 nM | [1][3][5] |
| Off-Targets (at 1 µM) | Selective over a panel of 41 other kinases. Also inhibits TNIK (IC50 = 15 nM) and MINK1 (IC50 = 8 nM) | [6] |
| Recommended In Vivo Dose (mice) | 10 mg/kg (oral) | [3][6] |
Visualizing the Mechanism and Workflow
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values or high variability between replicates. | Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media. | Visually inspect for precipitates. Ensure the final concentration does not exceed solubility. Prepare fresh dilutions. |
| Cell Health and Confluency: Variations in cell density and health can alter drug response. | Maintain consistent cell seeding densities and aim for 70-80% confluency at the time of treatment. Use cells within a consistent and low passage number range. | |
| Edge Effects in Microplates: Evaporation from outer wells can concentrate the compound. | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Weaker than expected inhibitory effect. | Compound Degradation: Improper storage or repeated freeze-thaw cycles can degrade the compound. | Aliquot the stock solution and store at -20°C or -80°C. Prepare fresh working solutions for each experiment. |
| Assay Incubation Time: The incubation time may be too short for the inhibitory effect to manifest. | Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific cell line and endpoint. | |
| High Serum Concentration: Proteins in serum can bind to the compound, reducing its effective concentration. | Consider reducing the serum concentration in your assay medium or using serum-free medium if your cell line permits. | |
| Unexpected cytotoxicity at low concentrations. | Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤0.1%). Run a vehicle control with the highest concentration of DMSO used. |
| Off-Target Effects: Although highly selective, off-target effects can occur, especially at higher concentrations. | Correlate the observed cytotoxicity with the inhibition of a downstream MAP4K4 target (e.g., phospho-JNK) to confirm on-target effects. | |
| No inhibitory effect observed. | Incorrect Compound: Possibility of using the wrong compound or an inactive batch. | Verify the identity and purity of your this compound. |
| Cell Line Insensitivity: The chosen cell line may not rely on the MAP4K4 pathway for the measured endpoint. | Confirm MAP4K4 expression in your cell line. Consider using a positive control cell line known to be sensitive to MAP4K4 inhibition. |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Determination using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the general steps for determining the dose-response curve of this compound on a specific cell line.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line (e.g., HUVECs)
-
Complete culture medium
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations, from 0.2 nM to 20 µM).
-
Include a vehicle control (DMSO only at the highest concentration used) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and determine the IC50 value.
-
References
Technical Support Center: Assessing PF-06260933 Cell Permeability
Welcome to the technical support center for assessing the cell permeability of PF-06260933. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting for permeability assays involving this selective MAP4K4 inhibitor.
Disclaimer: Publicly available quantitative permeability data (e.g., apparent permeability coefficients (Papp) and efflux ratios) for this compound is limited. The tables and guides provided herein are templates for researchers to populate with their own experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability important?
A1: this compound is an orally active and highly selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] MAP4K4 is involved in signaling pathways that regulate inflammation, insulin (B600854) resistance, and cell migration.[3] Understanding its cell permeability is crucial for assessing its oral bioavailability and its ability to reach intracellular targets to exert its therapeutic effects.
Q2: What are the key in vitro assays to assess the cell permeability of this compound?
A2: The most common in vitro assays for predicting intestinal absorption and cell permeability are the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell-based assays, and the non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA).[4][5][6]
Q3: What are the known physicochemical properties of this compound that might influence its permeability?
Q4: How does this compound affect endothelial cell permeability?
A4: In vitro studies have shown that this compound can robustly prevent TNF-α-mediated endothelial permeability, similar to the effect of MAP4K4 knockdown.[1][2] This suggests that by inhibiting MAP4K4, this compound can help maintain the integrity of the endothelial barrier.
Quantitative Data Summary
As specific quantitative permeability data for this compound is not publicly available, the following tables are provided as templates for researchers to summarize their own experimental results.
Table 1: Caco-2 Permeability Data for this compound
| Parameter | Value | Units |
| Apparent Permeability (Papp) A→B | User-defined | 10⁻⁶ cm/s |
| Apparent Permeability (Papp) B→A | User-defined | 10⁻⁶ cm/s |
| Efflux Ratio (Papp B→A / Papp A→B) | User-defined | - |
| Recovery (%) | User-defined | % |
Table 2: MDCK Permeability Data for this compound
| Parameter | Value | Units |
| Apparent Permeability (Papp) A→B | User-defined | 10⁻⁶ cm/s |
| Apparent Permeability (Papp) B→A | User-defined | 10⁻⁶ cm/s |
| Efflux Ratio (Papp B→A / Papp A→B) | User-defined | - |
| Recovery (%) | User-defined | % |
Table 3: PAMPA Permeability Data for this compound
| Parameter | Value | Units |
| Effective Permeability (Pe) | User-defined | 10⁻⁶ cm/s |
| Recovery (%) | User-defined | % |
Experimental Protocols & Methodologies
Detailed methodologies for the key permeability assays are provided below. These protocols are general and may require optimization for your specific experimental conditions.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
Diagram: Caco-2 Permeability Assay Workflow
A schematic of the Caco-2 permeability assay workflow.
Detailed Protocol:
-
Cell Culture: Culture Caco-2 cells in a suitable medium, such as DMEM supplemented with FBS, non-essential amino acids, and antibiotics.
-
Seeding: Seed Caco-2 cells onto permeable Transwell® inserts at an appropriate density.
-
Monolayer Formation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and within the laboratory's established range.[9][10] A paracellular marker like Lucifer yellow can also be used to assess monolayer integrity.[9]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. The final DMSO concentration should be kept low (typically ≤1%) to avoid cytotoxicity.
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed assay buffer.
-
Add the this compound solution to the apical (donor) compartment.
-
Add fresh assay buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Follow the same procedure as above, but add the compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This is done to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound may be a substrate of efflux transporters.[9]
-
MDCK Permeability Assay
The MDCK assay is often used to assess permeability and to identify substrates of P-glycoprotein (P-gp) when using MDCK-MDR1 cells.
Diagram: MDCK Permeability Assay Workflow
A schematic of the MDCK permeability assay workflow.
Detailed Protocol:
The protocol for the MDCK assay is similar to the Caco-2 assay, with the main difference being a shorter culture time (typically 3-5 days) to form a confluent monolayer.[11][12][13] Both wild-type MDCK and MDCK-MDR1 (overexpressing P-gp) cells can be used to investigate the role of P-gp in the transport of this compound.[11][13]
PAMPA (Parallel Artificial Membrane Permeability Assay)
PAMPA is a non-cell-based, high-throughput assay that measures passive diffusion across an artificial lipid membrane.
Diagram: PAMPA Workflow
A schematic of the PAMPA workflow.
Detailed Protocol:
-
Prepare Plates: A filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.
-
Compound Preparation: Prepare a solution of this compound in the appropriate buffer.
-
Assay: Add the compound solution to the donor plate. Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period.
-
Analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the effective permeability (Pe) based on the change in concentration in the donor and acceptor wells over time.
Troubleshooting Guide
Issue 1: Low Recovery of this compound
-
Possible Cause: Poor aqueous solubility of the compound leading to precipitation in the assay buffer.
-
Troubleshooting Steps:
-
Visually inspect the donor well for any precipitate after the experiment.
-
Decrease the test concentration of this compound.
-
Increase the final DMSO concentration slightly, ensuring it remains non-toxic to the cells (typically <1%).
-
Consider using a co-solvent or a solubility-enhancing excipient in the assay buffer, but validate its compatibility with the cell monolayer first.
-
-
Possible Cause: Non-specific binding of the compound to the plasticware.
-
Troubleshooting Steps:
-
Use low-binding plates and pipette tips.
-
Include a protein like Bovine Serum Albumin (BSA) in the receiver buffer to reduce non-specific binding.
-
Issue 2: High Variability in Papp Values Between Replicates
-
Possible Cause: Inconsistent cell monolayer integrity.
-
Troubleshooting Steps:
-
Ensure consistent cell seeding density and culture conditions.
-
Carefully monitor TEER values for all wells before the experiment and discard any with values outside the acceptable range.
-
Handle the Transwell plates gently to avoid scratching or damaging the cell monolayer.
-
-
Possible Cause: Pipetting errors.
-
Troubleshooting Steps:
-
Ensure accurate and consistent pipetting of the compound and buffer solutions.
-
Use calibrated pipettes.
-
Issue 3: Unexpectedly Low Permeability
-
Possible Cause: The compound is a substrate for efflux transporters (e.g., P-gp).
-
Troubleshooting Steps:
-
Perform a bi-directional Caco-2 or MDCK-MDR1 assay to determine the efflux ratio. An efflux ratio >2 suggests active efflux.
-
Conduct the permeability assay in the presence of a known efflux inhibitor (e.g., verapamil (B1683045) for P-gp) to see if the A→B permeability increases.
-
-
Possible Cause: Poor compound solubility.
-
Troubleshooting Steps:
-
Refer to the troubleshooting steps for "Low Recovery".
-
Issue 4: Unexpectedly High Permeability in Caco-2 or MDCK assays
-
Possible Cause: Compromised cell monolayer integrity.
-
Troubleshooting Steps:
-
Review TEER values and Lucifer yellow permeability data. If TEER values are low or Lucifer yellow leakage is high, the monolayer may have been compromised.
-
Ensure cells are not overgrown, as this can also affect monolayer integrity.
-
Signaling Pathway
MAP4K4 Signaling in Endothelial Cells
This compound inhibits MAP4K4, which plays a role in various signaling pathways within endothelial cells that affect cell permeability, migration, and inflammation.
Diagram: Simplified MAP4K4 Signaling Pathway
Simplified MAP4K4 signaling in endothelial cells.
This diagram illustrates how inflammatory stimuli like TNF-α can activate MAP4K4, leading to the activation of downstream pathways such as NF-κB and JNK, which in turn promote the expression of adhesion molecules and increase endothelial permeability.[7][14][15] this compound acts by inhibiting MAP4K4, thereby blocking these downstream effects. MAP4K4 also influences cell migration through its interaction with proteins like moesin, which can regulate integrin activity.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAPK | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 12. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis [ideas.repec.org]
- 15. researchgate.net [researchgate.net]
- 16. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing PF-06260933-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cellular stress induced by the MAP4K4 inhibitor, PF-06260933.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Unexpected or High Levels of Cell Death
-
Question: I am observing significant cell death in my cultures treated with this compound, even at concentrations where I expect to see specific pathway inhibition. What could be the cause?
-
Answer:
-
Concentration and Exposure Time: High concentrations or prolonged exposure to this compound can lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental goals.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. Consider the inherent sensitivity of your chosen cell line. If the goal is to study MAP4K4 inhibition without inducing significant cell death, you may need to use a lower concentration or a more resistant cell line.
-
Off-Target Effects: this compound is a potent inhibitor of MAP4K4, but it also inhibits other kinases such as MINK1 and TNIK.[1][2] These off-target activities could contribute to the observed cytotoxicity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).[3] Perform a vehicle control experiment to rule out solvent-induced toxicity.
-
Issue 2: Inconsistent or Unexplained Experimental Results
-
Question: My results with this compound are variable between experiments. What are the potential sources of this inconsistency?
-
Answer:
-
Inhibitor Stability and Storage: this compound stock solutions should be stored properly, typically in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Factors such as cell confluence, passage number, and overall cell health can significantly impact experimental outcomes. Maintain consistent cell culture practices to ensure reproducibility.
-
Assay-Specific Artifacts: Some cellular stress assays can be prone to artifacts. For example, fluorescent probes for ROS detection can be light-sensitive or may be extruded from cells by efflux pumps. Ensure you are using appropriate controls and following optimized protocols.
-
Issue 3: Difficulty in Detecting a Specific Stress Response
-
Question: I hypothesize that this compound is inducing a specific type of cellular stress (e.g., ER stress), but my initial experiments are inconclusive. What should I do?
-
Answer:
-
Time-Course Analysis: The kinetics of different stress responses can vary. Perform a time-course experiment to identify the optimal time point for detecting the activation of specific stress markers.
-
Multiple Marker Analysis: Relying on a single marker for a particular stress pathway can be misleading. For example, when assessing ER stress, it is advisable to examine multiple markers such as the upregulation of GRP78 and CHOP, and the phosphorylation of PERK and IRE1α.[5][6]
-
Positive Controls: Always include a positive control for the specific stress response you are investigating. For example, use thapsigargin (B1683126) or tunicamycin (B1663573) to induce ER stress, or etoposide (B1684455) to induce DNA damage. This will validate that your assay is working correctly.
-
II. Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the primary mechanism of action of this compound?
-
Q2: What are the known off-target effects of this compound?
-
Q3: What is the recommended starting concentration for in vitro experiments?
Cellular Stress-Related Questions
-
Q4: Is this compound known to induce oxidative stress?
-
A4: While direct, comprehensive studies on this compound-induced oxidative stress are limited, the inhibition of MAP4K4 has been linked to cellular responses to oxidative stress.[11] MAP4K4 is implicated in stress-activated signaling pathways, and its inhibition may alter the cellular redox balance.[12][13] Therefore, it is reasonable to investigate oxidative stress as a potential consequence of this compound treatment.
-
-
Q5: Does this compound cause Endoplasmic Reticulum (ER) stress?
-
A5: There is currently no direct evidence to suggest that this compound is a primary inducer of ER stress. However, since cellular stress responses are often interconnected, it is plausible that prolonged or high-dose treatment with this compound could lead to secondary ER stress. Researchers investigating the broader effects of this inhibitor may consider examining ER stress markers.
-
-
Q6: Can this compound induce DNA damage?
-
A6: Similar to ER stress, there is no direct evidence to indicate that this compound directly causes DNA damage. The MAPK signaling pathways are involved in the DNA damage response (DDR), but the specific role of MAP4K4 inhibition in this context is not well-defined.[14] If there is a suspicion of genotoxicity, it is recommended to perform sensitive assays like the comet assay or γH2AX staining.
-
III. Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its effects.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| MAP4K4 (kinase assay) | 3.7 | [7] |
| MAP4K4 (cellular assay) | 160 | [7] |
| MINK1 | 8 | [2] |
| TNIK | 13 | [2] |
Table 2: Dose-Dependent Effects of a MAP4K4 Inhibitor (GNE-495) on Cellular Stress Markers
| Treatment | Concentration (µM) | p-JNK Inhibition (%) | Activated Caspase-3 Positive Cells (%) | Reference |
| Vehicle | 0 | 0 | 5 | [15] |
| GNE-495 | 0.1 | 25 | 4 | [15] |
| GNE-495 | 0.3 | 50 | 3 | [15] |
| GNE-495 | 1 | 90 | 2 | [15] |
| GNE-495 | 3 | >95 | <2 | [15] |
Note: GNE-495 is another selective MAP4K4 inhibitor, and these data are provided as a reference for the potential dose-dependent effects on stress-related pathways.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound-induced cellular stress.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Assay Principle: This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Materials:
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound
-
Positive control (e.g., 100 µM H₂O₂)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of culture medium containing the desired concentrations of this compound, vehicle control, and positive control to the respective wells.
-
Incubate for the desired time period (e.g., 1, 4, 8, 24 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Western Blot Analysis of ER Stress Markers
-
Assay Principle: This protocol describes the detection of key ER stress marker proteins (GRP78 and CHOP) by Western blotting.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate and treat cells with this compound as required. Include a positive control for ER stress (e.g., tunicamycin).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
Protocol 3: Detection of DNA Damage using the Comet Assay (Alkaline)
-
Assay Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, cells are lysed and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.
-
Materials:
-
Comet assay kit (or individual reagents: low melting point agarose (B213101), lysis solution, alkaline electrophoresis buffer)
-
Microscope slides
-
Positive control (e.g., 100 µM H₂O₂ or etoposide)
-
Fluorescent DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
-
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 ratio (v/v).
-
Quickly pipette 50 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10-15 minutes.
-
Gently remove the coverslip and immerse the slide in cold lysis solution for at least 1 hour at 4°C.
-
Transfer the slide to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer and let it sit for 20-40 minutes to allow the DNA to unwind.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slide, wash with neutralization buffer, and then with distilled water.
-
Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail moment).
-
V. Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits MAP4K4, modulating downstream stress signaling pathways.
Caption: General experimental workflow for detecting intracellular ROS.
Caption: A logical approach to troubleshooting unexpected cell death.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PF 06260933 dihydrochloride | Other MAPK | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Choline kinase inhibition induces exacerbated endoplasmic reticulum stress and triggers apoptosis via CHOP in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | MAPK | TargetMol [targetmol.com]
- 9. Reducing Oxidative Stress and Inflammation by Pyruvate Dehydrogenase Kinase 4 Inhibition Is Important in Prevention of Renal Ischemia-Reperfusion Injury in Diabetic Mice [e-dmj.org]
- 10. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAP4K4 exacerbates cardiac microvascular injury in diabetes by facilitating S-nitrosylation modification of Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 14. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons | Journal of Neuroscience [jneurosci.org]
Technical Support Center: PF-06260933 Quality Control and Purity Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06260933. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, orally active inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] By inhibiting MAP4K4, this compound blocks downstream signaling pathways, such as the JNK and NF-κB pathways, which are involved in inflammation and insulin (B600854) resistance.[2]
Q2: What are the typical purity levels for commercially available this compound?
Commercial suppliers of this compound typically provide a high degree of purity. The table below summarizes the purity levels from various vendors. It is crucial to refer to the certificate of analysis (CoA) for the specific batch you are using.
| Vendor | Purity Specification | Analytical Method |
| Selleck Chemicals | 99.79% | HPLC, NMR |
| Tocris Bioscience | ≥98% | HPLC |
| Cayman Chemical | ≥98% | Not specified |
| MedKoo Biosciences | >98% | Not specified |
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, proper storage is essential. Below is a summary of recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Stated Stability |
| Solid (Powder) | -20°C | ≥ 4 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
Q4: In what solvents is this compound soluble?
This compound exhibits solubility in various organic solvents. The following table provides solubility data from different suppliers. Note that for in vivo experiments, specific formulations are often required.
| Solvent | Concentration |
| DMSO | ~50-59 mg/mL |
| Ethanol | ~2 mg/mL |
| Water | Insoluble |
| In vivo formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | ~2 mg/mL |
For aqueous-based buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. Be aware that the compound may precipitate at high concentrations in aqueous solutions.
Troubleshooting Guides
HPLC Purity Analysis
Issue: I am seeing unexpected peaks in my HPLC chromatogram.
Unexpected peaks can arise from several sources. The following workflow can help you troubleshoot this issue.
References
avoiding freeze-thaw degradation of PF-06260933 stock
This technical support center provides guidance on the proper handling and storage of PF-06260933 to minimize degradation, with a specific focus on avoiding issues related to freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.[3][4]
Q2: What are the optimal short-term and long-term storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles.[2][5][6]
-
Short-term storage (up to 1 month): Store aliquots at -20°C.[2][6]
-
Long-term storage (up to 1-2 years): Store aliquots at -80°C.[1][2][5][7]
Q3: How many freeze-thaw cycles can a this compound stock solution tolerate?
Q4: How can I detect if my this compound stock solution has degraded?
A4: Visual inspection for precipitates or color changes can be an initial indicator, but these are not always definitive. The most reliable methods for assessing the purity and concentration of your stock solution are analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Q5: Is it necessary to filter-sterilize my this compound stock solution?
A5: If the stock solution will be used in sterile cell culture experiments, filter sterilization through a 0.2 µm filter is advisable. This is especially important if the solution is prepared with aqueous buffers. DMSO itself has bactericidal properties, which can help reduce the risk of contamination.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution upon thawing. | 1. Low compound solubility at colder temperatures. 2. The solvent (DMSO) has absorbed water, reducing solubility.[9] | 1. Gently warm the vial to room temperature and vortex to redissolve the compound.[3] 2. Ensure the compound is fully dissolved before use. 3. Use fresh, anhydrous DMSO for preparing new stock solutions.[2][4] |
| Loss of biological activity in experiments. | Chemical degradation of this compound due to improper storage or handling. | 1. Confirm the purity of the stock solution using HPLC or LC-MS.[3] 2. If degradation is confirmed, prepare a fresh stock solution from powder. 3. Review storage and handling procedures, ensuring single-use aliquots are used to avoid freeze-thaw cycles. |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution due to partial precipitation or degradation. | 1. Centrifuge the vial before taking an aliquot to pellet any precipitate. 2. Quantify the concentration of the supernatant using spectrophotometry or an analytical method like HPLC. 3. Prepare fresh dilutions from a new, properly stored stock aliquot for each experiment. |
Stability of this compound Under Various Freeze-Thaw Conditions (Hypothetical Data)
The following table presents hypothetical data from a stability study on a 10 mM stock solution of this compound in anhydrous DMSO, analyzed by HPLC to assess purity.
| Storage Condition | 0 Freeze-Thaw Cycles | 1 Freeze-Thaw Cycle | 3 Freeze-Thaw Cycles | 5 Freeze-Thaw Cycles |
| -80°C | 99.8% | 99.7% | 98.5% | 97.1% |
| -20°C | 99.8% | 99.5% | 97.2% | 95.3% |
Note: This data is for illustrative purposes and highlights the importance of minimizing freeze-thaw cycles.
Experimental Protocol: Assessing this compound Stability After Freeze-Thaw Cycles
Objective: To determine the effect of multiple freeze-thaw cycles on the integrity of a this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-retention microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
-20°C and -80°C freezers
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting:
-
Dispense 20 µL aliquots of the stock solution into sterile, low-retention microcentrifuge tubes.
-
Prepare a sufficient number of aliquots for all time points and conditions.
-
-
Time-Zero Analysis (Control):
-
Immediately analyze one aliquot using HPLC to establish the initial purity (Time 0).
-
-
Freeze-Thaw Cycling:
-
Store the remaining aliquots at -80°C.
-
For the freeze-thaw groups, remove the designated aliquots from the freezer and allow them to thaw completely at room temperature.
-
Once thawed, immediately refreeze them at -80°C. This constitutes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (e.g., 1, 3, 5, 10 cycles).
-
-
HPLC Analysis:
-
After the designated number of freeze-thaw cycles, analyze the aliquots by HPLC.
-
Use the same HPLC method as the time-zero analysis.
-
Compare the peak area and purity of the this compound peak to the time-zero sample to determine the extent of degradation.
-
Visualizations
Caption: Troubleshooting workflow for this compound stock degradation.
Caption: Recommended handling and storage protocol for this compound.
References
- 1. This compound | MAPK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. captivatebio.com [captivatebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. ziath.com [ziath.com]
Validation & Comparative
A Comparative Guide to MAP4K4 Inhibitors: PF-06260933, GNE-495, and DMX-5804
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of three prominent small molecule inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4): PF-06260933, GNE-495, and DMX-5804. The information presented is supported by experimental data from publicly available research.
Introduction to MAP4K4
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK), is a serine/threonine kinase belonging to the Ste20 family. It is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and NF-κB signaling pathways, playing a crucial role in a variety of cellular processes including inflammation, cell migration, and insulin (B600854) signaling.[1] Dysregulation of MAP4K4 has been implicated in several diseases, including metabolic disorders, cardiovascular diseases, and cancer, making it an attractive therapeutic target.[2][3]
Comparative Performance of MAP4K4 Inhibitors
The following tables summarize the key quantitative data for this compound, GNE-495, and DMX-5804, facilitating a direct comparison of their potency, selectivity, and cellular activity.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Other Notable Inhibited Kinases (IC50 in nM) | Kinome Selectivity |
| This compound | MAP4K4 | 3.7[4][5][6][7][8][9] | MINK1 (8), TNIK (15)[6] | Excellent, selective over a panel of 41 kinases at 1 µM[6] |
| GNE-495 | MAP4K4 | 3.7[4][8][10][11][12][13][14] | MINK, TNIK[15] | Highly selective[16] |
| DMX-5804 | MAP4K4 | 3[4][8][17][18][19][20][21][22] | MINK1/MAP4K6 (pIC50=8.18), TNIK/MAP4K7 (pIC50=7.96)[18][19] | High selectivity against a broad panel of kinases[17][18][19] |
Table 2: Cellular Activity
| Inhibitor | Cell-based Assay | IC50 / EC50 (nM) | Key Findings |
| This compound | Cellular MAP4K4 inhibition | 160[5][23][9] | Prevents TNF-α-mediated endothelial permeability in human aortic endothelial cells.[5][23] |
| LPS-stimulated TNF-α production (human monocytes) | ~100[1][16] | Demonstrates strong anti-inflammatory activity.[1][16] | |
| GNE-495 | HUVEC migration | - | Prevents migration of HUVEC cells, indicating anti-angiogenic potential.[10] |
| DMX-5804 | Cardiomyocyte survival (oxidative stress) | pEC50 = 6.5[24] | Rescues human stem cell-derived cardiomyocyte survival.[24] |
Table 3: In Vivo Efficacy
| Inhibitor | Animal Model | Key Findings |
| This compound | Mouse model of atherosclerosis (ApoE-/- mice) | Decreases plaque formation.[6] |
| Insulin-resistant mouse models | Improves glucose tolerance and reduces fasting blood glucose.[1][16] | |
| GNE-495 | Neonatal retinal vascular development mouse model | Dose-dependently delays retinal vascular outgrowth and induces abnormal retinal vascular morphology.[10][15] |
| DMX-5804 | Mouse myocardial infarction model | Reduces ischemia-reperfusion injury by >50%.[17][20][25] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
MAP4K4 Signaling Pathway
Caption: Simplified MAP4K4 signaling cascade and points of inhibition.
Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for determining inhibitor potency in a kinase assay.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. For specific details, it is recommended to consult the original research articles.
In Vitro Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MAP4K4.
Methodology:
-
Reagent Preparation: Prepare assay buffer, MAP4K4 enzyme solution, ATP solution at its Michaelis-Menten constant (Km), and a suitable substrate (e.g., a peptide). Prepare serial dilutions of the inhibitor (this compound, GNE-495, or DMX-5804).
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the MAP4K4 enzyme and the inhibitor at various concentrations. Incubate at room temperature for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.
-
Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for a specified time (e.g., 40 minutes).
-
ATP Generation and Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for a specified time (e.g., 30 minutes).
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
TNF-α-Induced Endothelial Permeability Assay
Objective: To assess the ability of a MAP4K4 inhibitor to protect against TNF-α-induced increases in endothelial cell monolayer permeability.
Methodology:
-
Cell Culture: Culture human aortic endothelial cells (HAECs) on Transwell inserts until a confluent monolayer is formed.
-
Inhibitor Pre-treatment: Pre-treat the HAEC monolayers with the MAP4K4 inhibitor (e.g., this compound) or vehicle control for a specified time.
-
TNF-α Stimulation: Add TNF-α to the upper chamber of the Transwell to induce endothelial permeability.
-
Permeability Measurement: Add a fluorescently labeled high-molecular-weight dextran (B179266) (e.g., FITC-dextran) to the upper chamber.
-
Sample Collection and Analysis: After a defined incubation period, collect samples from the lower chamber and measure the fluorescence intensity using a plate reader.
-
Data Analysis: An increase in fluorescence in the lower chamber indicates increased permeability. Compare the permeability of inhibitor-treated cells to vehicle-treated and TNF-α-stimulated cells to determine the protective effect of the inhibitor.
Mouse Model of Myocardial Infarction
Objective: To evaluate the in vivo efficacy of a MAP4K4 inhibitor in reducing infarct size after ischemia-reperfusion injury.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Surgical Procedure: Anesthetize the mice and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 30-60 minutes) to induce ischemia.
-
Reperfusion: Remove the ligature to allow blood flow to resume (reperfusion).
-
Inhibitor Administration: Administer the MAP4K4 inhibitor (e.g., DMX-5804) or vehicle control at a specific time point, either before ischemia or after reperfusion, via a suitable route (e.g., oral gavage or intravenous injection).
-
Infarct Size Assessment: After a defined period of reperfusion (e.g., 24 hours), euthanize the mice and excise the hearts. Stain the heart slices with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area pale.
-
Data Analysis: Quantify the area of the infarct and the total area of the ventricle. Express the infarct size as a percentage of the area at risk or the total ventricle area. Compare the infarct sizes between the inhibitor-treated and vehicle-treated groups.
Conclusion
This compound, GNE-495, and DMX-5804 are all potent and selective inhibitors of MAP4K4 with distinct profiles in cellular and in vivo models. This compound has shown promise in models of atherosclerosis and insulin resistance. GNE-495 exhibits anti-angiogenic properties, as demonstrated in a retinal angiogenesis model. DMX-5804 has demonstrated significant cardioprotective effects in a mouse model of myocardial infarction. The choice of inhibitor will depend on the specific research question and the biological context being investigated. The data and protocols presented in this guide are intended to provide a foundation for researchers to design and interpret their own studies on MAP4K4 inhibition.
References
- 1. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of TNFalpha-induced endothelial damage through the loss of its barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. selleck.co.jp [selleck.co.jp]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medkoo.com [medkoo.com]
- 17. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 18. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of PF-06260933 and NG25: A Guide for Researchers
This guide provides a detailed comparison of two kinase inhibitors, PF-06260933 and NG25, for researchers, scientists, and drug development professionals. The information presented is based on publicly available preclinical data. It is important to note that no direct comparative studies between this compound and NG25 have been identified in the public domain. Therefore, this guide synthesizes data from separate studies to offer a parallel analysis.
Introduction
This compound is a potent and highly selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] It has been investigated for its potential therapeutic benefits in metabolic and inflammatory diseases.[1]
NG25 is a potent, ATP-competitive, type II inhibitor that dually targets Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[4][5] It is a valuable research tool for investigating the roles of these kinases in inflammatory responses and oncology.[4][6]
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of this compound and NG25 against their primary targets and other selected kinases.
Table 1: Potency of this compound Against Primary Target
| Target | IC50 (nM) - Kinase Assay | IC50 (nM) - Cellular Assay | Reference(s) |
| MAP4K4 | 3.7, 11 | 160 | [1][3][7] |
Table 2: Potency of NG25 Against Primary and Other Kinase Targets
| Target Kinase | IC50 (nM) | Inhibitor Type | Reference(s) |
| LYN | 12.9 | - | [5][8] |
| MAP4K2 (GCK) | 21.7 | Type II, ATP-competitive | [5][8][9] |
| CSK | 56.4 | - | [5][8] |
| ABL | 75.2 | - | [5][8] |
| FER | 82.3 | - | [5][8] |
| p38α | 102 | - | [5][8] |
| SRC | 113 | - | [5][8] |
| TAK1 (MAP3K7) | 149 | Type II, ATP-competitive | [5][8][9] |
Note: IC50 values can vary depending on the specific assay conditions.
Mechanism of Action and Signaling Pathways
This compound acts as a highly selective inhibitor of MAP4K4, a serine/threonine kinase.[1] By competitively binding to the ATP pocket of MAP4K4, it blocks downstream signaling through the JNK and NF-κB pathways.[1] This inhibition leads to reduced production of pro-inflammatory cytokines like TNF-α and IL-6.[1]
NG25 is a dual inhibitor of TAK1 and MAP4K2, binding to the inactive "DFG-out" conformation of these kinases.[4] Inhibition of TAK1 by NG25 blocks the activation of downstream pro-survival signaling pathways, most notably the NF-κB and MAPK (p38, JNK, and ERK) pathways.[6][10][11] This can lead to the induction of apoptosis in cancer cells.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize kinase inhibitors like this compound and NG25.
In Vitro Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., MAP4K4 or TAK1/TAB1)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for TAK1)
-
ATP
-
Kinase assay buffer
-
Test inhibitor (this compound or NG25) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a 384-well plate, add the inhibitor dilutions or a DMSO vehicle control.
-
Add the purified kinase enzyme solution to each well.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a specified temperature for a set period (e.g., 60 minutes at 30°C).
-
Stop the reaction and measure the remaining ATP (and generated ADP) using the ADP-Glo™ reagent and protocol.
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
Western Blot Analysis for Pathway Inhibition
This method assesses the effect of an inhibitor on downstream signaling pathways within a cellular context.
Objective: To determine if an inhibitor blocks the phosphorylation of downstream targets of a specific kinase in cells.
Materials:
-
Cell line of interest (e.g., human monocytes or cancer cell lines)
-
Cell culture medium and supplements
-
Test inhibitor (this compound or NG25)
-
Stimulant (e.g., LPS or TNF-α)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-phospho-p38, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a relevant agonist (e.g., LPS or TNF-α) for a short period (e.g., 15-30 minutes) to activate the signaling pathway.
-
Wash the cells and lyse them to extract total protein.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody targeting the phosphorylated form of a downstream protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target protein.[9][12]
Conclusion
This compound and NG25 are potent kinase inhibitors that modulate key signaling pathways involved in inflammation and cell survival. This compound is a highly selective MAP4K4 inhibitor with potential applications in metabolic and inflammatory diseases. In contrast, NG25 is a dual inhibitor of TAK1 and MAP4K2 with a broader kinase inhibition profile, making it a tool for cancer and inflammation research. The choice between these inhibitors will depend on the specific research question, the desired target selectivity, and the biological context under investigation. The experimental protocols provided herein offer a framework for the further characterization of these and other kinase inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide for Researchers: PF-06260933 and Selonsertib in the Context of Fibrotic and Inflammatory Diseases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two kinase inhibitors, PF-06260933 and selonsertib (B560150). This document summarizes their mechanisms of action, presents available preclinical and clinical data, and details relevant experimental methodologies to support further investigation.
Introduction to the Compounds
This compound is a potent and selective, orally active inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2] MAP4K4 is implicated in signaling pathways that regulate inflammation, insulin (B600854) resistance, and cell migration.[3] Inhibition of MAP4K4 by this compound has been shown to block the downstream activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB), leading to reduced production of pro-inflammatory cytokines.[3] Preclinical studies have highlighted its potential in metabolic and inflammatory conditions, including atherosclerosis.[1][4] Notably, hepatic expression of MAP4K4 has been positively correlated with the severity of non-alcoholic fatty liver disease (NAFLD), including fibrosis, suggesting its potential as a therapeutic target in liver diseases.[5]
Selonsertib (GS-4997) is a first-in-class, orally bioavailable inhibitor of apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5).[6][7] ASK1 is a key mediator of cellular stress responses, and its activation by factors such as oxidative stress leads to the activation of downstream p38 and JNK signaling pathways.[6][8] These pathways are involved in promoting inflammation, apoptosis, and fibrosis.[6][8] Selonsertib has been extensively investigated in the context of liver diseases, particularly non-alcoholic steatohepatitis (NASH) with fibrosis.[6][7] While it showed promising anti-fibrotic effects in Phase 2 clinical trials, it did not meet its primary endpoints in subsequent Phase 3 studies.[9]
Comparative Data
The following tables summarize the key characteristics and findings for this compound and selonsertib based on available data.
Table 1: General Compound Information
| Feature | This compound | Selonsertib (GS-4997) |
| Target | Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) | Apoptosis signal-regulating kinase 1 (ASK1 / MAP3K5) |
| Mechanism of Action | ATP-competitive inhibitor of MAP4K4, blocking downstream JNK and NF-κB signaling.[3] | Selective inhibitor of ASK1, preventing downstream activation of p38 and JNK pathways.[6] |
| Therapeutic Area of Interest | Inflammation, Metabolic Diseases (e.g., Atherosclerosis, potential for NAFLD).[1][5] | Liver Diseases (specifically NASH with fibrosis).[7][9] |
Table 2: Preclinical Efficacy Data
| Parameter | This compound | Selonsertib (GS-4997) |
| In Vitro Potency (IC50) | Kinase: 3.7 nM; Cellular: 160 nM.[1] | Data not explicitly found in searches. |
| Key In Vitro Findings | Prevents TNF-α-mediated endothelial permeability.[1] | Suppresses growth and proliferation of hepatic stellate cells (HSCs); induces apoptosis in HSCs.[7] |
| Animal Models | Mouse models of atherosclerosis (Apoe-/- and Ldlr-/-).[1][4] | Rat model of dimethylnitrosamine (DMN)-induced liver fibrosis; Mouse model of NLRP3-mutant driven liver injury.[10][11] |
| Key In Vivo Findings | Ameliorates plaque development and promotes regression in atherosclerosis models.[1] | Significantly alleviates DMN-induced liver fibrosis; Reduces liver cell death and fibrosis in an NLRP3 mutant model.[10][11] |
Table 3: Clinical Development and Findings (Selonsertib)
| Study Phase | Population | Key Findings |
| Phase 2 | NASH patients with F2-F3 fibrosis | Showed a reduction in fibrosis stage in a proportion of patients after 24 weeks.[9] |
| Phase 3 (STELLAR trials) | NASH patients with bridging fibrosis (F3) or compensated cirrhosis (F4) | Did not meet the primary endpoint of a ≥1-stage histologic improvement in fibrosis without worsening of NASH at week 48. |
No clinical trial data for this compound in liver fibrosis was identified in the search results.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and selonsertib.
Experimental Protocols
Below are descriptions of key experimental methodologies cited in the research of this compound and selonsertib.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the in vitro potency of kinase inhibitors like this compound and selonsertib is a fluorescence-based assay.
-
Reaction Setup: Recombinant kinase (e.g., MAP4K4 or ASK1), a specific peptide substrate, and ATP are combined in a reaction buffer in the wells of a microplate.
-
Inhibitor Addition: A dilution series of the test compound (this compound or selonsertib) is added to the wells.
-
Kinase Reaction: The reaction is initiated and incubated at a controlled temperature to allow for phosphorylation of the substrate.
-
Detection: A detection solution containing an antibody that specifically recognizes the phosphorylated substrate is added. This antibody is often labeled with a fluorophore. The amount of phosphorylated substrate is then quantified by measuring the fluorescence signal.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Animal Model of Liver Fibrosis (Selonsertib)
A common preclinical model to evaluate anti-fibrotic compounds is the dimethylnitrosamine (DMN)-induced liver fibrosis model in rats.[10]
-
Induction of Fibrosis: Male Sprague-Dawley rats are administered DMN (e.g., 10 mg/kg) via intraperitoneal injection three times a week for a period of three to four weeks to induce liver fibrosis.[10]
-
Treatment: Following the induction period, a cohort of animals is treated with selonsertib (e.g., 10 or 50 mg/kg) orally once daily. A control group receives the vehicle.[10]
-
Assessment of Fibrosis: After the treatment period, animals are euthanized, and liver tissues are collected.
-
Histology: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver architecture and with Picro-Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.[10]
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.
-
Western Blot Analysis: Protein expression of fibrosis markers (e.g., α-smooth muscle actin (α-SMA), collagen type I) and signaling proteins (e.g., phosphorylated ASK1, p38, JNK) in liver tissue lysates is determined.[10]
-
Animal Model of Atherosclerosis (this compound)
To assess the effect of this compound on atherosclerosis, mouse models with a genetic predisposition to the disease, such as Apoe-/- or Ldlr-/- mice, are often used.[1][4]
-
Induction of Atherosclerosis: Mice are fed a high-fat or Western-type diet for a specified period (e.g., 10-16 weeks) to induce the development of atherosclerotic plaques.[4]
-
Treatment: During the diet period, a group of mice is treated with this compound (e.g., 10 mg/kg) administered orally, typically twice daily. A control group receives the vehicle.[1]
-
Assessment of Atherosclerosis: At the end of the study, the aortas are harvested.
-
Plaque Quantification: The aortas are stained with a lipid-staining dye (e.g., Oil Red O), and the total plaque area is quantified.[4]
-
Immunohistochemistry: Aortic sections can be stained for markers of inflammation, such as macrophage infiltration.
-
Gene Expression Analysis: RNA can be extracted from the aortas to measure the expression of inflammatory genes.
-
Conclusion
This compound and selonsertib are inhibitors of distinct kinases, MAP4K4 and ASK1 respectively, which are both involved in stress and inflammatory signaling pathways. While selonsertib has been extensively studied in the context of liver fibrosis with mixed clinical results, this compound has shown promise in preclinical models of inflammation and metabolic disease. The positive correlation between MAP4K4 expression and NAFLD severity suggests that this compound could be a candidate for investigation in liver diseases. Further preclinical studies directly comparing these two inhibitors in models of liver fibrosis would be valuable to determine their relative efficacy and potential as therapeutic agents for this indication. This guide provides a foundational comparison to aid researchers in designing and interpreting future studies in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAPK | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
A Head-to-Head Comparison: PF-06260933 versus MAP4K4 siRNA Knockdown for Targeted MAP4K4 Inhibition
For researchers, scientists, and drug development professionals investigating the role of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides an objective comparison of two prominent methods for reducing MAP4K4 function: chemical inhibition using the selective inhibitor PF-06260933 and siRNA-mediated gene knockdown.
This comparison guide delves into their mechanisms of action, presents available quantitative data from experimental studies, and provides detailed experimental protocols. Furthermore, it visualizes key concepts through diagrams to facilitate a comprehensive understanding of both methodologies.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and MAP4K4 siRNA lies in the level at which they target MAP4K4. This compound directly interferes with the enzymatic activity of the MAP4K4 protein, while siRNA acts at the genetic level to prevent the synthesis of the MAP4K4 protein altogether.
This compound: This is a potent and highly selective, orally active small molecule inhibitor of MAP4K4.[1][2] It functions by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates.[2] This inhibition is rapid and reversible.
MAP4K4 siRNA Knockdown: Small interfering RNA (siRNA) molecules are short, double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway. Once introduced into a cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then uses the siRNA's sequence as a guide to find and degrade the complementary MAP4K4 messenger RNA (mRNA). This prevents the translation of the mRNA into protein, leading to a reduction in the total levels of MAP4K4 protein. The effect is transient, and its duration depends on the stability of the siRNA and the turnover rate of the target protein.
Figure 1: Mechanism of Action Comparison.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for evaluating the efficacy and potential liabilities of each approach. Data is compiled from various studies.
Table 1: Performance Characteristics of this compound
| Parameter | Value | References |
| Target | MAP4K4 Kinase Activity | [1][2][3] |
| IC50 (Kinase Assay) | 3.7 nM | [1][3] |
| IC50 (Cell-based Assay) | 160 nM | [1][4] |
| Off-Target Kinases | MINK1 (IC50 = 8 nM), TNIK (IC50 = 15 nM) | [3] |
| Mechanism | ATP-competitive inhibition | [2] |
| Onset of Action | Rapid (minutes to hours) | Inferred |
| Reversibility | Reversible | Inferred |
Table 2: Performance Characteristics of MAP4K4 siRNA Knockdown
| Parameter | Value | References |
| Target | MAP4K4 mRNA | [5] |
| Achievable Knockdown | 70-94% reduction in mRNA levels | [5] |
| Mechanism | RNA interference (mRNA degradation) | [5] |
| Onset of Action | Slower (24-72 hours for protein depletion) | [6] |
| Duration of Effect | Transient (days, dependent on cell division) | [6] |
| Potential Off-Targets | Sequence-dependent unintended mRNA degradation | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the selection of the appropriate technique.
Protocol 1: Cell Viability Assay with this compound
Objective: To determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, solubilizing the formazan (B1609692) crystals, and measuring the absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC50 value if applicable.
Protocol 2: siRNA-Mediated Knockdown of MAP4K4 and Western Blot Analysis
Objective: To reduce the expression of MAP4K4 protein in a cell line and verify the knockdown by Western blot.
Materials:
-
Cell line of interest
-
Complete cell culture medium (antibiotic-free for transfection)
-
MAP4K4-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ or other serum-free medium
-
6-well plates
-
Reagents for Western blotting (lysis buffer, primary antibody against MAP4K4, loading control antibody, secondary antibody, ECL substrate)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the MAP4K4 siRNA or control siRNA into a serum-free medium.
-
In a separate tube, dilute the transfection reagent in a serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2. The medium can be changed after 4-6 hours if toxicity is a concern.
-
Cell Lysis: Harvest cells for analysis typically 48-72 hours post-transfection to allow for mRNA and protein turnover. Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for MAP4K4.
-
Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the percentage of MAP4K4 protein knockdown compared to the control siRNA-treated cells.
Mandatory Visualizations
Signaling Pathway and Inhibition Points
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | MAPK | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
A Head-to-Head Battle for MAP4K4 Inhibition: PF-06260933 vs. CRISPR/Cas9
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockout is a critical decision in target validation and therapeutic development. This guide provides an objective comparison of two key methods for inhibiting Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4): the chemical inhibitor PF-06260933 and the genetic tool CRISPR/Cas9.
This comparison guide delves into the mechanisms of action, performance data, and experimental protocols for both approaches, offering a comprehensive resource to inform your research strategy.
At a Glance: this compound vs. CRISPR/Cas9 Knockout of MAP4K4
| Feature | This compound | CRISPR/Cas9 Knockout of MAP4K4 |
| Mechanism of Action | Reversible, ATP-competitive inhibition of MAP4K4 kinase activity. | Permanent disruption of the MAP4K4 gene, leading to loss of protein expression. |
| Speed of Action | Rapid, within hours of administration. | Slower, requires time for gene editing, transcription, and translation to cease. |
| Reversibility | Reversible upon withdrawal of the compound. | Permanent and heritable in cell lines. |
| Specificity | Highly selective for MAP4K4, but with known off-target inhibition of MINK1 and TNIK. | High on-target specificity at the genomic level, but potential for off-target DNA cleavage. |
| Application | In vitro and in vivo studies, suitable for preclinical therapeutic evaluation. | Primarily in vitro and in vivo research for target validation and mechanistic studies. |
| Control | Dose-dependent control over the degree of inhibition. | Binary (on/off) effect, though partial knockout clones can sometimes be isolated. |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and CRISPR/Cas9 knockout of MAP4K4, compiled from various studies.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | CRISPR/Cas9 Knockout of MAP4K4 | Reference |
| MAP4K4 Kinase Inhibition (IC50) | 3.7 nM | Not Applicable (protein is absent) | [1][2][3][4][5] |
| Cellular MAP4K4 Inhibition (IC50) | 160 nM | Not Applicable | [1][4] |
| Reduction in Glioblastoma Cell Invasion | Significant reduction observed | 41% reduction compared to controls | [6] |
| Reduction in TNF-α Production (IC50) | ~100 nM (in LPS-stimulated human monocytes) | Not directly measured, but knockout is expected to abolish this MAP4K4-dependent effect. | [7] |
| Enhancement of Insulin-Stimulated Glucose Uptake | >50% increase (in human skeletal muscle cells) | Not directly measured, but knockout is expected to produce a similar phenotype. | [7] |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound | CRISPR/Cas9 Knockout of MAP4K4 | Reference |
| Primary Target | MAP4K4 | MAP4K4 gene | [1][2][3][4][5] |
| Known Off-Targets | MINK1 (IC50 = 8 nM), TNIK (IC50 = 15 nM) | Potential for off-target DNA cleavage at sites with sequence homology to the guide RNA. The frequency and location are guide RNA-dependent. | [3] |
| Methods for Off-Target Analysis | Kinome-wide screening panels | Whole-genome sequencing, GUIDE-seq, and other sequencing-based methods. | [8][9][10] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involved in MAP4K4 signaling and the experimental approaches to its inhibition is crucial for a deeper understanding.
Caption: The MAP4K4 signaling pathway is activated by various upstream stimuli, leading to the activation of downstream cascades and resulting in diverse cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overcoming radioresistance of breast cancer cells with MAP4K4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | MAPK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
- 8. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 9. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Validating PF-06260933 Efficacy: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor PF-06260933 with genetic approaches for validating research findings related to Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). By presenting objective performance data, detailed experimental protocols, and clear visual aids, this document aims to equip researchers with the necessary tools to rigorously assess their experimental outcomes.
Introduction to this compound and MAP4K4
This compound is a potent and highly selective, orally active inhibitor of MAP4K4.[1] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, cell migration, and insulin (B600854) signaling. It functions as an upstream regulator of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) signaling pathways.[2] Dysregulation of MAP4K4 has been implicated in several diseases, making it a significant target for therapeutic intervention. Genetic methods, such as siRNA/shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout, provide essential tools for validating the on-target effects of pharmacological inhibitors like this compound.
Performance Comparison: this compound vs. Genetic Approaches
The efficacy of this compound in inhibiting MAP4K4 activity and its downstream effects is comparable to that of genetic methods aimed at reducing or eliminating MAP4K4 expression. Studies have shown that treatment with this compound can phenocopy the effects of MAP4K4 knockdown or knockout in various experimental models.[1]
Quantitative Data Summary
| Parameter | This compound | GNE-495 | Genetic Approach (si/shRNA) | Genetic Approach (CRISPR KO) | Reference |
| Target | MAP4K4 Kinase Activity | MAP4K4 Kinase Activity | MAP4K4 mRNA | MAP4K4 Gene | N/A |
| IC50 (Kinase Assay) | 3.7 nM | 3.7 nM | N/A | N/A | [1][3] |
| Cellular IC50 | 160 nM | Not Reported | N/A | N/A | [1] |
| Effect on Endothelial Permeability (Thrombin-induced gap area) | Significant Reduction | Not Reported | Significant Reduction | Not Reported | [4] |
| Effect on TNF-α-induced Adhesion Molecule Expression | Attenuated | Not Reported | Attenuated | Not Reported | [2] |
| Effect on JNK Phosphorylation | Inhibition | Inhibition | Reduction | Elimination | [5] |
| Effect on Cell Migration | Inhibition | Inhibition | Inhibition | Inhibition | [6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental processes involved, the following diagrams illustrate the key signaling pathways and workflows.
MAP4K4 Signaling Pathway in Response to TNF-α
Caption: TNF-α activates MAP4K4, leading to JNK and NF-κB pathway activation and subsequent inflammatory gene expression. This compound directly inhibits MAP4K4 kinase activity, while genetic approaches target its gene or mRNA.
Experimental Workflow: Pharmacological vs. Genetic Validation
Caption: A logical workflow for validating the role of MAP4K4 using both pharmacological inhibition with this compound and genetic approaches, culminating in a comparative analysis.
Experimental Protocols
Protocol 1: Lentiviral-mediated shRNA Knockdown of MAP4K4 in HUVECs
This protocol details the steps for achieving stable knockdown of MAP4K4 in Human Umbilical Vein Endothelial Cells (HUVECs) using a lentiviral shRNA approach.
Materials:
-
HEK293T cells (for lentivirus production)
-
HUVECs
-
shRNA-MAP4K4 lentiviral vector (e.g., pLKO.1-puro backbone) and non-targeting scramble shRNA control
-
Packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM and EGM-2 media
-
Fetal Bovine Serum (FBS)
-
Polybrene
-
qPCR primers for MAP4K4 and a housekeeping gene
-
Anti-MAP4K4 antibody and secondary antibody for Western blot
Procedure:
-
Lentivirus Production (in HEK293T cells): a. The day before transfection, seed 5-8 x 10^6 HEK293T cells in a 10 cm dish. b. On the day of transfection, prepare the DNA mix in serum-free media: 10 µg of shRNA-MAP4K4 or scramble control vector, 5 µg of psPAX2, and 2.5 µg of pMD2.G. c. Add transfection reagent to the DNA mix, incubate according to the manufacturer's protocol, and then add the mixture to the HEK293T cells. d. After 16-24 hours, replace the medium with fresh DMEM containing 10% FBS. e. Collect the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
Transduction of HUVECs: a. Seed HUVECs in a 6-well plate to be 50-70% confluent on the day of transduction. b. On the day of transduction, replace the medium with fresh EGM-2 containing Polybrene (final concentration 4-8 µg/mL). c. Add the desired amount of lentiviral supernatant to the cells. d. Incubate for 18-24 hours.
-
Selection of Stably Transduced Cells: a. 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration (typically 1-10 µg/mL) should be determined beforehand with a puromycin kill curve. b. Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are eliminated.
-
Validation of Knockdown: a. qPCR: Isolate total RNA from the stable cell population. Perform reverse transcription followed by qPCR using primers for MAP4K4 and a housekeeping gene to quantify the reduction in MAP4K4 mRNA levels. b. Western Blot: Lyse the cells and perform a Western blot using an anti-MAP4K4 antibody to confirm the reduction in MAP4K4 protein levels.
Protocol 2: CRISPR-Cas9 Mediated Knockout of MAP4K4
This protocol provides a general workflow for generating MAP4K4 knockout cell lines using the CRISPR-Cas9 system.
Materials:
-
Target cell line (e.g., HUVECs)
-
Cas9 expression vector (e.g., lentiCRISPRv2)
-
Guide RNA (gRNA) targeting an early exon of MAP4K4 (designed using a tool like CHOPCHOP)
-
Transfection reagent or electroporation system
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
Sanger sequencing service
-
Anti-MAP4K4 antibody for Western blot
Procedure:
-
gRNA Design and Cloning: a. Design two or more gRNAs targeting an early exon of the MAP4K4 gene to maximize the probability of a frameshift mutation. b. Clone the gRNA sequences into a Cas9 expression vector according to the vector manufacturer's instructions.
-
Transfection and Selection: a. Transfect the target cells with the Cas9-gRNA plasmid. b. If the plasmid contains a selection marker (e.g., puromycin resistance), begin antibiotic selection 48 hours post-transfection.
-
Single-Cell Cloning: a. After selection, dilute the cell population to a concentration that allows for the isolation of single cells in individual wells of a 96-well plate. b. Allow the single cells to proliferate and form colonies.
-
Screening and Validation of Knockout Clones: a. Genomic DNA Analysis: i. Expand the individual clones and extract genomic DNA. ii. PCR amplify the region of the MAP4K4 gene targeted by the gRNA. iii. Send the PCR products for Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation. b. Western Blot Analysis: i. Lyse the cells from the identified mutant clones. ii. Perform a Western blot using an anti-MAP4K4 antibody to confirm the complete absence of the MAP4K4 protein.[7][8][9] This is a critical step to ensure a functional knockout.[8][9]
Conclusion
Both the pharmacological inhibitor this compound and genetic approaches are powerful tools for investigating the function of MAP4K4. While this compound offers the advantage of acute, reversible, and dose-dependent inhibition, genetic methods provide a means for long-term and complete loss-of-function studies. The concordance of results between these two distinct methodologies provides the strongest validation for the role of MAP4K4 in a given biological process and confirms the on-target activity of this compound. This guide serves as a foundational resource to aid researchers in designing and executing robust experiments to further elucidate the roles of MAP4K4 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 3. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of GCK-IV kinases dissociates cell death and axon regeneration in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 8. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 9. Reddit - The heart of the internet [reddit.com]
Comparative Analysis of PF-06260933 Cross-Reactivity with MINK1 and TNIK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of PF-06260933 against its primary target, Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), and its cross-reactivity with two closely related kinases, Misshapen-like kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK). The following sections present quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to offer a comprehensive overview for research and drug development applications.
Kinase Inhibition Profile of this compound
This compound is a potent inhibitor of MAP4K4 with an IC50 of 3.7 nM.[1] While it is selective for MAP4K4 over a panel of 41 other kinases when tested at a 1 µM concentration, it also demonstrates significant inhibitory activity against MINK1 and TNIK.[1] The half-maximal inhibitory concentrations (IC50) for these kinases are summarized in the table below.
| Kinase | IC50 (nM) |
| MAP4K4 | 3.7[1] |
| MINK1 | 8[1] |
| TNIK | 15[1] |
Experimental Protocols
The inhibitory activities of this compound against MAP4K4, MINK1, and TNIK were determined using a biochemical kinase assay. While the specific details from the original discovery publication are not publicly available, a representative protocol for such a determination using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for kinase inhibitor profiling, is described below.
Representative TR-FRET Kinase Assay Protocol:
This protocol is a generalized representation of how the IC50 values for this compound against MAP4K4, MINK1, and TNIK could be determined.
1. Reagents and Materials:
-
Kinases: Recombinant full-length MAP4K4, MINK1, and TNIK.
-
Substrate: A suitable peptide or protein substrate for the kinases, often biotinylated for detection.
-
Antibody: A Europium-labeled anti-phospho-substrate antibody.
-
Detection: Streptavidin-allophycocyanin (SA-APC) or a similar TR-FRET acceptor.
-
Assay Buffer: Typically contains HEPES, MgCl2, Brij-35, and DTT.
-
ATP: Adenosine triphosphate.
-
Test Compound: this compound serially diluted in DMSO.
-
Plates: Low-volume 384-well assay plates.
2. Assay Procedure:
-
A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.
-
The kinase and substrate are mixed in the assay buffer and dispensed into the wells of the 384-well plate.
-
The diluted this compound is added to the wells containing the kinase and substrate.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for each respective kinase.
-
The reaction is allowed to proceed for a predetermined time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of a termination buffer containing EDTA.
-
The detection reagents (Europium-labeled antibody and SA-APC) are added to the wells.
-
The plate is incubated to allow for antibody binding to the phosphorylated substrate.
-
The TR-FRET signal is read on a plate reader capable of measuring time-resolved fluorescence. The excitation is typically at 340 nm, and emissions are read at 615 nm (Europium) and 665 nm (APC).
3. Data Analysis:
-
The ratio of the emission at 665 nm to that at 615 nm is calculated.
-
The percent inhibition is calculated for each concentration of this compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic curve.
Caption: A representative workflow for determining kinase inhibition using a TR-FRET assay.
Signaling Pathways of MINK1 and TNIK
MINK1 and TNIK, along with MAP4K4, are members of the Ste20 family of kinases and are known to function upstream of the c-Jun N-terminal kinase (JNK) signaling pathway. These kinases can act redundantly to regulate the activation of Dual Leucine Zipper Kinase (DLK), which in turn activates the JNK cascade. This pathway is implicated in various cellular processes, including neuronal development, axon regeneration, and stress responses.
Caption: Simplified signaling cascade showing the role of MINK1 and TNIK upstream of JNK.
References
Kinome Profiling of PF-06260933: A Comparative Guide to MAP4K4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinome profile of PF-06260933, a potent inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with other notable alternatives. The data presented herein is intended to assist researchers in selecting the most appropriate chemical tool for their studies in areas such as inflammation, metabolic diseases, and cancer.
Introduction to this compound and MAP4K4
This compound is an orally active and highly selective, ATP-competitive inhibitor of MAP4K4.[1][2] MAP4K4 is a serine/threonine kinase that belongs to the Sterile 20 (STE20) family and acts as an upstream regulator of critical signaling cascades, including the c-Jun N-terminal kinase (JNK) and NF-κB pathways.[1] Dysregulation of MAP4K4 signaling has been implicated in a variety of pathologies, making it a compelling target for therapeutic intervention.[3][4]
Comparative Kinome Profiling
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to unforeseen biological consequences and toxicity. This section compares the inhibitory activity of this compound against its primary target, MAP4K4, and key off-targets, alongside alternative MAP4K4 inhibitors GNE-495 and DMX-5804.
| Target Kinase | This compound | GNE-495 | DMX-5804 |
| MAP4K4 (HGK) | IC₅₀: 3.7 nM[1][2] | IC₅₀: 3.7 nM[5][6] | IC₅₀: 3 nM[7] |
| MINK1 (MAP4K6) | IC₅₀: 8 nM[8][9] | pIC₅₀: 8.18 | pIC₅₀: 8.18[7] |
| TNIK (MAP4K7) | IC₅₀: 15 nM[8] | pIC₅₀: 7.96 | pIC₅₀: 7.96[7] |
Note: IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%. pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.
While all three compounds are highly potent against MAP4K4, this compound also demonstrates significant inhibition of the closely related kinases MINK1 and TNIK.[8][9] DMX-5804 shows a similar profile with slightly less potency against MINK1 and TNIK compared to MAP4K4.[7] GNE-495 was developed as a potent and selective MAP4K4 inhibitor with a good balance of cellular potency and pharmacokinetic properties.[5][6][10][11][12]
It is important to note that this compound has been described as having "excellent kinome selectivity".[2] More extensive selectivity profiling has shown DMX-5804 to be highly selective for MAP4K4 when tested against a panel of 376 kinases.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: Simplified MAP4K4 signaling pathway leading to JNK activation.
Caption: General experimental workflow for the KINOMEscan® assay.
Experimental Protocols
KINOMEscan® Competition Binding Assay
The kinome profiling data is often generated using a competitive binding assay platform, such as the KINOMEscan® service from DiscoverX. This method quantitatively measures the binding of a compound to a large panel of kinases.
Principle: The assay is based on the principle of competitive displacement. A test compound competes with a known, immobilized ligand for binding to the active site of a kinase. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase.[13]
Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as magnetic beads.[14]
-
Competition Assay: The test compound (e.g., this compound) is incubated with the DNA-tagged kinase and the immobilized ligand in a multiwell plate. The test compound and the immobilized ligand compete for binding to the kinase's ATP-binding site.[14]
-
Washing and Elution: After incubation, unbound kinase is washed away. The kinase that remains bound to the solid support is then eluted.[14]
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The signal is compared to a DMSO control to determine the percentage of kinase binding.[13][14]
-
Data Analysis: Results are typically expressed as a percentage of the control. A lower percentage indicates stronger inhibition. For more detailed analysis, dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[13]
ADP-Glo™ Kinase Activity Assay
To determine the IC₅₀ values, a luminescent ADP detection assay like the ADP-Glo™ Kinase Assay from Promega is commonly used. This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin (B1168401) reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced, and thus to the kinase activity.[15][16]
Methodology:
-
Kinase Reaction Setup: The kinase reaction is set up in a multiwell plate containing the kinase (e.g., MAP4K4), the substrate, ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated at room temperature for a defined period (e.g., 60 minutes).[17]
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume any unreacted ATP. This step is typically followed by a 40-minute incubation at room temperature.[17][18]
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal from the newly formed ATP. The plate is incubated for 30-60 minutes at room temperature.[17][18]
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC₅₀ value is calculated.
Conclusion
This compound is a highly potent inhibitor of MAP4K4. Its kinome profile indicates a high degree of selectivity, though it does exhibit activity against the related kinases MINK1 and TNIK. When selecting a MAP4K4 inhibitor, researchers should consider the specific requirements of their experimental system. For studies where discriminating between MAP4K4, MINK1, and TNIK is critical, further investigation into the selectivity profiles of this compound and its alternatives, such as GNE-495 and DMX-5804, is warranted. The experimental protocols outlined in this guide provide a foundation for conducting such comparative studies.
References
- 1. This compound | MAPK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. GNE-495 | MAPK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. PF 06260933 dihydrochloride | Other MAPK | Tocris Bioscience [tocris.com]
- 10. GNE-495 Datasheet DC Chemicals [dcchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chayon.co.kr [chayon.co.kr]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 16. promega.com [promega.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. promega.com [promega.com]
PF-06260933 as a Chemical Probe for MAP4K4 Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a critical signaling node in a multitude of cellular processes, implicated in conditions ranging from metabolic disorders to cancer. The development of potent and selective chemical probes is paramount to dissecting its complex biology and validating its potential as a therapeutic target. This guide provides a comprehensive comparison of PF-06260933, a well-characterized MAP4K4 inhibitor, with other notable alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of MAP4K4 Inhibitors
The following tables summarize the key performance indicators of this compound and its main alternatives, GNE-495 and DMX-5804, based on publicly available data.
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM, Kinase Assay) | Cellular IC50 (nM) | Key Off-Targets (IC50, nM) |
| This compound | MAP4K4 | 3.7 [1][2] | 160 [1][2] | MINK1 (8), TNIK (15)[3] |
| GNE-495 | MAP4K4 | 3.7[4] | 57 (HUVEC migration) | MINK1 (5.2), TNIK (4.8) |
| DMX-5804 | MAP4K4 | 3[5] | ~500 (cardiomyocyte protection) | MINK1/MAP4K6 (pIC50 8.18), TNIK/MAP4K7 (pIC50 7.96)[5] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
In Vivo Pharmacokinetics and Efficacy
| Compound | Animal Model | Dosing Regimen | Key In Vivo Effects | Oral Bioavailability (F%) |
| This compound | ob/ob mice | 10 mg/kg, p.o., bid | 44% reduction in fasting blood glucose[6] | Not explicitly reported, but suitable for in vivo studies[7] |
| GNE-495 | Neonatal mice | 25 and 50 mg/kg, i.p. | Dose-dependent delay in retinal vascular outgrowth[8] | 37-47% (mouse, rat, dog)[8] |
| DMX-5804 | Mouse (myocardial infarction) | 50 mg/kg, p.o. | >50% reduction in infarct size[1][9] | Not explicitly reported, but orally active[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and application of these chemical probes.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is a common method for measuring kinase activity.[10][11][12]
Materials:
-
Recombinant MAP4K4 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the MAP4K4 enzyme and substrate (e.g., MBP) in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for MAP4K4.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: TNF-α-Induced Insulin (B600854) Resistance in 3T3-L1 Adipocytes
This generalized protocol is based on common methodologies for inducing and assessing insulin resistance in a cellular context.[13][14][15][16]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Insulin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound or other inhibitors
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation fluid and counter (for radiolabeled glucose) or plate reader (for fluorescent glucose)
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol involving a cocktail of insulin, dexamethasone, and IBMX.
-
Induction of Insulin Resistance:
-
Treat mature adipocytes with TNF-α (e.g., 10 ng/mL) for 24-72 hours to induce insulin resistance.
-
In parallel, treat cells with TNF-α and the MAP4K4 inhibitor at various concentrations.
-
-
Glucose Uptake Assay:
-
Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 5-10 minutes.
-
Wash the cells rapidly with ice-cold PBS to stop the uptake.
-
Lyse the cells.
-
-
Quantification:
-
For radiolabeled glucose, add scintillation fluid and measure radioactivity using a scintillation counter.
-
For fluorescent glucose, measure fluorescence using a plate reader.
-
-
Data Analysis: Normalize glucose uptake to total protein content. Compare the insulin-stimulated glucose uptake in TNF-α-treated cells with and without the inhibitor to determine the effect of MAP4K4 inhibition on insulin sensitivity.
In Vivo Efficacy Study in ob/ob Mice
This is a generalized protocol for assessing the in vivo efficacy of a MAP4K4 inhibitor in a model of type 2 diabetes.[17][18][19][20][21]
Materials:
-
Leptin-deficient ob/ob mice
-
This compound or other inhibitors formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Blood glucose meter and strips
Procedure:
-
Animal Acclimation and Baseline Measurements:
-
Acclimate male ob/ob mice (e.g., 8-10 weeks old) for at least one week.
-
Measure baseline body weight and fasting blood glucose levels.
-
-
Dosing:
-
Randomize mice into vehicle and treatment groups.
-
Administer the MAP4K4 inhibitor (e.g., this compound at 10 mg/kg) or vehicle by oral gavage twice daily (bid) for a predetermined period (e.g., 4 weeks).
-
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
Measure fasting blood glucose levels at regular intervals (e.g., weekly).
-
-
Terminal Procedures:
-
At the end of the study, perform a terminal blood collection for analysis of plasma insulin and other metabolic parameters.
-
Tissues such as liver, adipose, and muscle can be collected for further analysis (e.g., Western blotting for signaling pathway components).
-
-
Data Analysis: Compare the changes in fasting blood glucose, body weight, and other metabolic parameters between the vehicle and inhibitor-treated groups to evaluate the in vivo efficacy of the compound.
Visualizing MAP4K4's Role and Inhibition Strategy
The following diagrams, generated using Graphviz, illustrate the MAP4K4 signaling pathway and a typical workflow for screening and validating MAP4K4 inhibitors.
Caption: Simplified MAP4K4 signaling pathways.
Caption: Workflow for kinase inhibitor screening.
Conclusion
This compound stands as a potent and selective chemical probe for interrogating MAP4K4 function. Its utility has been demonstrated in both in vitro and in vivo models, particularly in the context of metabolic diseases. While alternatives like GNE-495 and DMX-5804 offer comparable potency, the choice of probe may depend on the specific experimental context, such as the desired pharmacokinetic properties or the off-target profile. This guide provides a foundational dataset and methodological framework to aid researchers in making informed decisions for their studies on MAP4K4. Further head-to-head comparative studies, particularly comprehensive kinome profiling under identical conditions, would be invaluable for a more definitive assessment of selectivity.
References
- 1. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 6. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. An improved in vitro 3T3-L1 adipocyte model of inflammation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insulin resistance in 3T3-L1 adipocytes by TNF-α is improved by punicic acid through upregulation of insulin signalling pathway and endocrine function, and downregulation of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Tumor necrosis factor-alpha-induced insulin resistance in 3T3-L1 adipocytes is accompanied by a loss of insulin receptor substrate-1 and GLUT4 expression without a loss of insulin receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Animals [bio-protocol.org]
- 20. Accelerating Obesity Drug Discovery with the ob/ob Leptin-Deficient Mouse Model - Ace Therapeutics [acetherapeutics.com]
- 21. biocytogen.com [biocytogen.com]
A Comparative Guide to PF-06260933: A Potent MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-06260933, a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with other alternatives, primarily GNE-495. The information is compiled from preclinical data to assist researchers in evaluating these compounds for applications in metabolic disease, inflammation, and oncology.
Introduction to MAP4K4 Inhibition
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, insulin (B600854) signaling, cell migration, and cancer progression.[1][2] As a key regulator of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) signaling pathways, MAP4K4 has emerged as a promising therapeutic target for a range of diseases.[1] Small molecule inhibitors like this compound offer the potential to modulate these pathways and study their effects in various disease models.
Overview of this compound
This compound is an orally active and highly selective, ATP-competitive inhibitor of MAP4K4.[1][3] It has been extensively characterized in preclinical models of metabolic and inflammatory disorders, demonstrating significant potential in improving insulin sensitivity and reducing inflammation.[1]
Comparative Data: this compound vs. GNE-495
This compound and GNE-495 are two of the most well-characterized small molecule inhibitors of MAP4K4. While both exhibit high potency, their development and application have focused on different therapeutic areas, highlighting distinct advantages.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (Kinase Assay) | Cellular IC50 | Selectivity Notes |
| This compound | MAP4K4 | 3.7 nM[3][4][5] | 160 nM[3][6] | Highly selective over other kinases; also inhibits MINK1 (IC50 = 8 nM) and TNIK (IC50 = 15 nM).[5] |
| GNE-495 | MAP4K4 | 3.7 nM[7][8][9][10] | Not specified | Also inhibits related kinases MINK1 and TNIK.[11] |
Table 2: Preclinical Pharmacokinetics & Efficacy Highlights
| Compound | Key Application Area | In Vivo Model | Efficacy Highlights | Pharmacokinetic Advantages |
| This compound | Metabolic & Inflammatory Disease | Insulin-resistant mice | Improved glucose tolerance and reduced fasting blood glucose.[1] | Orally active with suitable PK properties for in vivo diabetes models.[4] |
| Atherosclerosis mouse model | Ameliorated plaque development.[3] | Good physicochemical properties and moderate human liver microsomal clearance.[4] | ||
| GNE-495 | Retinal Angiogenesis & Cancer | Neonatal retinal vascular model | Dose-dependently delayed retinal vascular outgrowth.[11] | Designed for minimal brain penetration.[11] |
| Mouse, Rat, Dog | Good oral bioavailability (F = 37-47%) across species.[9][11] | Low clearance and moderate terminal half-lives.[7] |
Key Advantages of this compound
The primary advantages of this compound lie in its demonstrated efficacy in models of metabolic and inflammatory diseases.
-
Metabolic Benefits: this compound has shown significant anti-diabetic effects, including enhancing insulin-stimulated glucose uptake in skeletal muscle cells by over 50% and improving glucose tolerance in vivo.[1]
-
Anti-Inflammatory Activity: It effectively reduces the production of pro-inflammatory cytokines like TNF-α and prevents TNF-α-mediated endothelial permeability, suggesting its utility in inflammatory conditions.[1][3]
-
Cardiovascular Potential: Preclinical studies have shown its ability to ameliorate atherosclerotic plaque development, indicating a potential role in cardiovascular disease research.[3]
-
Oral Bioavailability: Its proven oral activity in mouse models makes it a valuable tool for chronic in vivo studies.[1][4]
Visualizing the Mechanism and Workflow
MAP4K4 Signaling Pathway
References
- 1. medkoo.com [medkoo.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | MAPK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. GNE-495 | MAPK | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of PF-06260933
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of PF-06260933, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The data presented herein is collated from various preclinical studies to support further research and development.
Mechanism of Action
This compound is an ATP-competitive inhibitor of MAP4K4, a serine/threonine kinase that plays a crucial role in signaling pathways associated with inflammation, insulin (B600854) resistance, and cell migration.[1] By inhibiting MAP4K4, this compound modulates downstream signaling cascades, including the JNK and NF-κB pathways, leading to a reduction in the production of pro-inflammatory cytokines and an improvement in insulin sensitivity.[1]
Data Presentation: In Vitro vs. In Vivo Effects
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
In Vitro Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| MAP4K4 Kinase Inhibition (IC50) | 3.7 nM | Biochemical Assay | [2][3][4] |
| Cellular Inhibition (IC50) | 160 nM | - | [2] |
| TNF-α Production Inhibition (IC50) | ~100 nM | LPS-stimulated human monocytes | [1] |
| Insulin-Stimulated Glucose Uptake | >50% enhancement | Human skeletal muscle cells | [1] |
| CMV Replication Inhibition (EC50) | 9.6 µM (AD169 strain), 13.3 µM (Merlin(R1111) strain) | Human foreskin fibroblast (HFF) cells | [3] |
| Platelet Aggregation Inhibition | 70.9% (collagen-induced), 61.2% (thrombin-induced) at 20 µM | Isolated human platelets | [3] |
In Vivo Quantitative Data Summary
| Effect | Model | Dosage | Result | Reference |
| Atherosclerotic Plaque Development | ApoE-/- mice on a Western diet | 10 mg/kg | 46.0% reduction vs. 25.5% in control | [2] |
| Fasting Blood Glucose | ob/ob mice | 15 mg/kg | Significant reduction | [3] |
| LPS-induced TNF-α Levels | Wild-type mice | 15 mg/kg | Significant decrease | [3] |
| Fasting Hyperglycemia | ob/ob mice | 10 mg/kg, p.o., bid for 4 weeks | 44% reduction in blood glucose | [5] |
| Blood-Brain Barrier Damage | Subarachnoid hemorrhage mouse model | - | Reduced damage and improved neurological recovery | [6][7] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits MAP4K4, blocking downstream JNK and NF-κB signaling.
Experimental Protocols
In Vitro: TNF-α-mediated Endothelial Permeability Assay
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured in EGM2 media at 37°C and 5% CO2.[2]
-
Treatment: HAECs are pre-treated with either vehicle or varying concentrations of this compound.
-
Stimulation: Following pre-treatment, cells are stimulated with TNF-α to induce endothelial permeability.
-
Permeability Measurement: Endothelial permeability is assessed by measuring the flux of fluorescently labeled dextran (B179266) across the endothelial monolayer.
-
Data Analysis: The change in fluorescence in the lower chamber is quantified to determine the effect of this compound on TNF-α-mediated permeability.
In Vivo: Atherosclerosis Mouse Model
-
Animal Model: Male ApoE-/- mice, 8 to 10 weeks old, are used.
-
Diet: Mice are fed a high-fat diet (HFD) for a specified period to induce atherosclerotic plaque development.[2]
-
Drug Administration: this compound is dissolved in an appropriate vehicle and administered orally to the mice, typically at a dose of 10 mg/kg twice daily for several weeks. A control group receives the vehicle alone.[2]
-
Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized. The aorta is dissected, and atherosclerotic plaque area is quantified using staining methods such as Oil Red O.
-
Statistical Analysis: Plaque area in the this compound-treated group is compared to the vehicle-treated group to determine the percentage of plaque reduction.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized workflow for in vivo evaluation of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of PF-06260933 and DMX-5804: Efficacy as MAP4K4 Inhibitors
This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4): PF-06260933 and DMX-5804. Both compounds have demonstrated high potency in preclinical studies, targeting MAP4K4 which is implicated in a variety of signaling pathways related to inflammation, metabolic disease, and cardiovascular conditions. This comparison is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the available quantitative data for this compound and DMX-5804, highlighting their biochemical potency and cellular activity.
Table 1: Biochemical Potency Against MAP4K4
| Compound | IC50 (nM) | Assay Type |
| This compound | 3.7[1][2][3][4] | Kinase Assay |
| DMX-5804 | 3[4][5][6][7][8] | Kinase Assay |
Table 2: Cellular and In Vivo Efficacy
| Compound | Biological Effect | Model System | Key Findings |
| This compound | Anti-inflammatory | LPS-stimulated human monocytes | IC50 of ~100 nM for TNF-α production reduction.[9] |
| Insulin Sensitization | Human skeletal muscle cells | >50% enhancement of insulin-stimulated glucose uptake.[9] | |
| Atherosclerosis | ApoE-/- mice on a Western diet | Decreased plaque formation at 10 mg/kg.[10] | |
| Glucose Metabolism | ob/ob mice | Reduced fasting blood glucose at 15 mg/kg.[10] | |
| DMX-5804 | Cardioprotection | Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) | Enhances cardiomyocyte survival and rescues mitochondrial function.[7][11] |
| Ischemia-Reperfusion Injury | Mice | Reduces injury by over 50%.[7][11] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
This compound: Inhibition of TNF-α Production in Human Monocytes
-
Cell Line: Human monocytes stimulated with lipopolysaccharide (LPS).
-
Methodology: Monocytes are treated with varying concentrations of this compound prior to stimulation with LPS. After a specified incubation period, the concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is calculated as the concentration of this compound that results in a 50% reduction in TNF-α production compared to vehicle-treated, LPS-stimulated cells.[9]
DMX-5804: Cardioprotection in hiPSC-CMs
-
Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Methodology: hiPSC-CMs are subjected to oxidative stress to induce cell death. DMX-5804 is administered to the cells to assess its ability to rescue cell survival. Mitochondrial function and calcium cycling are also evaluated in the presence of the compound.[11]
In Vivo Mouse Models
-
This compound (Atherosclerosis Model): ApoE-/- mice are fed a Western diet to induce atherosclerosis. This compound is administered orally at a dose of 10 mg/kg. Plaque formation is assessed after a defined treatment period.[10]
-
DMX-5804 (Ischemia-Reperfusion Injury Model): Mice are subjected to a surgical procedure to induce myocardial ischemia followed by reperfusion. DMX-5804 is administered to the animals, and the extent of cardiac injury is evaluated, typically by measuring infarct size.[7][11]
Mandatory Visualization
Signaling Pathway of MAP4K4
Caption: Simplified MAP4K4 signaling cascade and points of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General workflow for the evaluation of kinase inhibitors.
References
- 1. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 5. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MAP4K4 Inhibitors: PF-06260933 and MAP4K4-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent MAP4K4 inhibitors, PF-06260933 and MAP4K4-IN-3. Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, cell migration, and insulin (B600854) signaling. Its role in various diseases has made it an attractive target for therapeutic intervention. This document outlines the structural differences, biological activities, and available experimental data for this compound and MAP4K4-IN-3 to aid researchers in selecting the appropriate tool compound for their studies.
Structural and Physicochemical Properties
This compound and MAP4K4-IN-3, while both potent MAP4K4 inhibitors, exhibit distinct structural features. This compound has a chemical formula of C16H13ClN4, while MAP4K4-IN-3 has a formula of C15H12ClN5.[1] These differences in their core scaffolds and substituent groups likely contribute to their varying biological activities and pharmacokinetic profiles.
| Property | This compound | MAP4K4-IN-3 |
| Chemical Formula | C16H13ClN4 | C15H12ClN5 |
| Molecular Weight | 296.76 g/mol | 297.74 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-[3,3'-bipyridine]-6,6'-diamine | 5-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)pyridin-2-amine |
| CAS Number | 1811510-56-1 | 1811510-58-3 |
In Vitro Potency and Selectivity
Both compounds are highly potent inhibitors of MAP4K4 in biochemical assays. However, this compound demonstrates greater potency in both kinase and cell-based assays compared to MAP4K4-IN-3.
| Assay Type | This compound IC50 | MAP4K4-IN-3 IC50 |
| Kinase Assay | 3.7 nM[2][3] | 14.9 nM[4][5][6] |
| Cell-Based Assay | 160 nM[2] | 470 nM[4][5][6] |
This compound has been profiled against a panel of 41 kinases and was found to be highly selective for MAP4K4 at a concentration of 1 µM.[7] However, it also shows inhibitory activity against TRAF2- and NCK-interacting kinase (TNIK) and misshapen-like kinase 1 (MINK1) with IC50 values of 15 nM and 8 nM, respectively.[7] Information on the broader selectivity profile of MAP4K4-IN-3 is less readily available in the public domain.
Structural Insights into Binding Mode
The binding mode of this compound to MAP4K4 has been elucidated through co-crystallization studies. The aminopyridine moiety of this compound is designed to form a critical hydrogen bond with the side chain of Asp115 in the hinge region of the kinase domain. While a co-crystal structure for MAP4K4-IN-3 is not publicly available, its structural similarity to this compound suggests it likely also engages the hinge region of the ATP-binding pocket.
In Vivo Activity and Pharmacokinetics
This compound has demonstrated in vivo efficacy in mouse models of insulin resistance, where it improved glucose tolerance and reduced fasting blood glucose levels.[8] It is orally active and exhibits favorable pharmacokinetic properties.[3][8] Following a 10 mg/kg oral dose in mice, this compound achieved plasma concentrations sufficient to engage the target for 4-6 hours.[3]
In contrast, oral administration of MAP4K4-IN-3 to rats at 25 mg/kg twice daily resulted in adverse effects, including weight loss, increased body temperature, and increased heart rate.[4] This suggests potential liabilities for in vivo applications that may require further optimization.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized protocols for key assays used in the characterization of MAP4K4 inhibitors.
MAP4K4 Kinase Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by MAP4K4.
Protocol:
-
Preparation: Recombinant human MAP4K4 enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP are prepared in a kinase assay buffer.
-
Compound Addition: Serial dilutions of the test compound (this compound or MAP4K4-IN-3) are added to the wells of a microplate.
-
Enzyme Addition: The MAP4K4 enzyme is added to the wells containing the compound and incubated for a defined period.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection: After a set incubation time, the reaction is stopped, and detection reagents (e.g., a FRET donor- and acceptor-labeled antibody pair that binds to the phosphorylated substrate) are added.
-
Measurement: The FRET signal is measured using a suitable plate reader. The signal is inversely proportional to the degree of kinase inhibition.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Cell-Based MAP4K4 Inhibition Assay
This assay measures the ability of a compound to inhibit MAP4K4 activity within a cellular context.
Protocol:
-
Cell Culture: A suitable cell line (e.g., human skeletal muscle cells or monocytes) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of the test inhibitor for a specific duration.
-
Stimulation: Cells are stimulated with an appropriate agonist (e.g., insulin or LPS) to activate the MAP4K4 signaling pathway.
-
Lysis: Cells are lysed to extract proteins.
-
Western Blot Analysis: The phosphorylation status of a downstream target of MAP4K4 (e.g., JNK) is assessed by Western blotting using phospho-specific antibodies.
-
Data Analysis: The reduction in the phosphorylation of the downstream target in the presence of the inhibitor is quantified to determine the cellular IC50.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for assessing the pharmacokinetic properties of a MAP4K4 inhibitor in mice.
Protocol:
-
Animal Dosing: A cohort of mice is administered the test compound (e.g., this compound) via the desired route (e.g., oral gavage).
-
Blood Collection: Blood samples are collected from the mice at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), are calculated using specialized software.
Conclusion
Both this compound and MAP4K4-IN-3 are valuable chemical probes for studying the biological functions of MAP4K4. This compound offers higher in vitro potency and has demonstrated in vivo efficacy with a favorable pharmacokinetic profile, making it a suitable tool for in vivo proof-of-concept studies. While also a potent inhibitor, MAP4K4-IN-3 has reported in vivo liabilities in rats that should be considered when designing animal studies. The choice between these two inhibitors will depend on the specific experimental context, with this compound being the more characterized and validated tool for in vivo applications based on currently available data. Researchers should carefully consider the data presented in this guide to make an informed decision for their specific research needs.
References
- 1. ProQinase™ MAP4K4 | Reaction Biology Europe GmbH – Drug Discovery in Oncology [shop.reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. rcsb.org [rcsb.org]
- 4. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. 8v5i - Crystal structure of MAP4K4 in complex with an inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 8. assets.fishersci.com [assets.fishersci.com]
Evaluating the Specificity of Lysine Acetyltransferase Inhibitors in Cell-Based Assays: A Comparative Guide
Note on PF-06260933: Initial assessment of the compound this compound reveals it to be a potent and selective inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), not a lysine (B10760008) acetyltransferase (KAT) inhibitor.[1][2][3][4][5] This guide will therefore focus on highly specific and well-characterized inhibitors of the likely intended target, KAT6A, a key epigenetic regulator implicated in oncology. We will evaluate PF-9363 (also known as CTx-648), a potent KAT6A/B inhibitor, and compare its specificity profile with another selective KAT6A/B inhibitor, WM-8014.[6][7][8]
Introduction to KAT6A and its Signaling Pathway
Lysine acetyltransferase 6A (KAT6A), also known as MOZ (monocytic leukemia zinc finger protein), is a critical epigenetic modulator belonging to the MYST family of histone acetyltransferases (HATs).[6][9] KAT6A plays a central role in regulating gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to specific lysine residues on histone tails, primarily histone H3 at lysine 23 (H3K23ac).[8][10] This acetylation neutralizes the positive charge of the lysine residue, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure (euchromatin), which allows for the recruitment of transcriptional machinery and subsequent gene activation.
Dysregulation of KAT6A, often through gene amplification or overexpression, is linked to the progression of various cancers, particularly estrogen receptor-positive (ER+) breast cancer.[11][12] In these cancers, KAT6A activity enhances the expression of oncogenic drivers, making it a compelling therapeutic target.[13] Inhibition of KAT6A's catalytic activity is a promising strategy to suppress tumor growth by reversing its epigenetic influence on cancer-promoting genes.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | MAPK | TargetMol [targetmol.com]
- 6. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. en.ice-biosci.com [en.ice-biosci.com]
- 10. benchchem.com [benchchem.com]
- 11. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. KAT6A - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of PF-06260933: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of PF-06260933, a potent and selective MAP4K4 inhibitor used in various research applications. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
The information presented here is synthesized from Safety Data Sheets (SDS) provided by chemical suppliers. It is imperative to consult your institution's specific waste management protocols and local regulations for detailed instructions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
General Disposal Principles
The following are overarching principles for the disposal of this compound, derived from safety data sheets[1][2][3][4]:
-
Do Not Dispose of with General Waste: this compound should never be disposed of with household or general laboratory trash[2][3][4].
-
Prevent Environmental Release: Do not allow the compound to enter the sewage system, drains, or any water courses[1][2][3][4].
-
Regulatory Compliance is Mandatory: All disposal activities must be conducted in strict accordance with all applicable federal, state, and local regulations[1].
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name and any relevant hazard warnings.
-
Segregate this compound waste from other chemical waste streams unless specifically instructed otherwise by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically compatible and sealable container for collecting this compound waste.
-
Keep the container tightly closed when not in use.
-
-
Handling Spills:
-
In the event of a spill, prevent further leakage or spreading.
-
Absorb liquid solutions with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place all contaminated materials, including absorbent materials and cleaning supplies, into the designated, labeled waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol, and dispose of the cleaning materials as hazardous waste[1].
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent.
-
The rinsate from the cleaning process must be collected and disposed of as chemical waste.
-
Follow your institution's guidelines for the disposal of decontaminated containers.
-
-
Final Disposal:
-
Arrange for the collection of the this compound waste container by your institution's EHS or a licensed chemical waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are trained and equipped to do so and it is part of an approved institutional protocol.
-
Quantitative Data
No specific quantitative data, such as concentration limits for disposal, is available in the provided safety data sheets. All quantities of this compound waste should be considered for proper chemical waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult your local EHS department for specific procedures and regulatory requirements. By following these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for PF-06260933
For Immediate Implementation: Researchers, scientists, and drug development professionals handling PF-06260933 must adhere to stringent safety protocols to mitigate potential exposure and ensure a safe laboratory environment. This guide provides essential information on the personal protective equipment (PPE) required, as well as operational and disposal plans for this potent MAP4K4 inhibitor.
Personal Protective Equipment (PPE)
To prevent skin and eye contact, as well as inhalation of this compound, the following personal protective equipment is mandatory:
| Protective Equipment | Specifications |
| Eye and Face Protection | ANSI/NIOSH-approved safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved shirts and pants, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the compound in powder form or when there is a risk of aerosolization. |
Operational and Handling Plan
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Prepare all necessary equipment and reagents in the designated work area.
-
Weighing: Conduct weighing of the powdered compound within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the affected area in case of a significant spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal:
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or waterways.
Logical Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
